Picolinic acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOXPEMLGUPBBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Record name | picolinic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Picolinic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57665-05-1 (hydrochloride salt), 636-80-6 (hydrochloride) | |
| Record name | Picolinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7031903 | |
| Record name | Picolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7031903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or off-white crystalline powder; [MSDSonline], Solid | |
| Record name | Picolinic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8623 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Picolinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>18.5 [ug/mL] (The mean of the results at pH 7.4), 960 mg/mL at 20 °C | |
| Record name | SID57264398 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Picolinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00789 [mmHg] | |
| Record name | Picolinic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8623 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
98-98-6, 32075-31-3, 88161-53-9 | |
| Record name | Picolinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picolinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032075313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nikogamol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088161539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picolinic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05483 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | picolinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridinecarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Picolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7031903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICOLINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZV2W997JQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Picolinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
136.5 °C | |
| Record name | Picolinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
picolinic acid role in metal ion absorption
An In-Depth Technical Guide to the Role of Picolinic Acid in Metal Ion Absorption
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, an endogenous metabolite of tryptophan, plays a pivotal role in the absorption and transport of essential metal ions. Its inherent ability to act as a bidentate chelating agent significantly enhances the bioavailability of several divalent and trivalent cations, most notably zinc and chromium. This technical guide provides a comprehensive overview of the coordination chemistry underpinning this compound's function, the mechanisms by which it facilitates metal ion translocation across biological membranes, and the established methodologies for evaluating these interactions. We will delve into field-proven in vitro and in vivo experimental protocols, data interpretation, and applications in nutritional science and drug development, offering a robust framework for researchers in the field.
Introduction: The Significance of this compound
This compound (pyridine-2-carboxylic acid) is a natural catabolite of the amino acid tryptophan, produced via the kynurenine pathway.[1][2] While implicated in various neuroprotective and immunological functions, its most well-characterized physiological role is that of a metal ion chelator.[1][2] In the context of nutrition and pharmacology, the chemical form of a mineral supplement is a critical determinant of its absorption and subsequent efficacy.[3] this compound forms stable, neutral complexes with essential trace minerals, preventing their precipitation in the alkaline environment of the small intestine and facilitating their transport into the bloodstream.[4] This enhanced bioavailability forms the basis for the superior performance of supplements like zinc picolinate and chromium picolinate compared to their inorganic salt counterparts.[3][4][5]
The Core Mechanism: Bidentate Chelation and Enhanced Bioavailability
The efficacy of this compound stems from its molecular structure. It is a bidentate chelating agent, coordinating with metal ions through the pyridine ring's nitrogen atom and a carboxylate oxygen atom.[1][6][7] This dual-point attachment forms a stable five-membered ring structure with the metal ion.[7][8]
Caption: Chelation of a divalent metal ion (M²⁺) by this compound.
This chelation process is central to enhancing metal ion absorption for two primary reasons:
-
Prevention of Precipitation: In the neutral to alkaline pH of the small intestine, many free metal ions (like Zn²⁺) tend to form insoluble hydroxide or phosphate complexes, rendering them unavailable for absorption. By forming a stable, charge-neutral chelate, this compound keeps the metal ion soluble and accessible to the intestinal absorptive cells.[4]
-
Facilitated Transport: The lipophilic nature of the metal-picolinate complex is thought to enhance its ability to traverse the lipid bilayers of intestinal cell membranes.[9] this compound acts as a natural carrier, efficiently moving the metal ion across the intestinal wall and into circulation.[4]
Focus on Key Metal Ions
-
Zinc (Zn²⁺): Zinc picolinate is widely recognized for its superior bioavailability compared to other forms like zinc citrate and zinc gluconate.[4][10] Human studies have demonstrated that supplementation with zinc picolinate leads to significantly higher increases in tissue zinc levels (hair, urine, and erythrocytes) than other common zinc salts.[10] This is particularly relevant for individuals with compromised zinc absorption, such as those with Acrodermatitis enteropathica, a genetic disorder that can impair tryptophan metabolism and, consequently, this compound production.[11]
-
Chromium (Cr³⁺): Trivalent chromium is notoriously poorly absorbed. This compound significantly enhances chromium absorption by forming the stable chromium (III) picolinate complex.[5][12] This increased bioavailability is believed to be the reason for the beneficial effects observed in numerous clinical studies on glycemic control and lipid metabolism in individuals with insulin resistance or type 2 diabetes.[13][14][15] The picolinate ligand facilitates the transport of chromium, which is essential for potentiating insulin function.[2][5]
-
Other Divalent and Trivalent Ions: this compound is an unselective chelator and can also bind to other metal ions, including copper (Cu²⁺), iron (Fe²⁺), manganese (Mn²⁺), and others.[1][16][17] This property necessitates careful consideration of dosage during supplementation to avoid potential competitive inhibition and induced deficiencies of other essential minerals.[18]
Methodologies for Studying this compound-Mediated Metal Absorption
A multi-faceted approach combining in vitro, ex vivo, and in vivo models is required to fully elucidate the role of this compound in metal ion absorption.
Characterization of Metal-Picolinate Complexes
Before biological evaluation, it is imperative to confirm the formation and characterize the physicochemical properties of the metal-picolinate complex.
| Analytical Technique | Purpose & Key Observations |
| FT-IR Spectroscopy | Confirms coordination of the metal ion. Look for a shift in the C=O stretching vibration of the carboxylic acid group and the C=N stretch of the pyridine ring upon complexation.[17][19] The appearance of new bands in the low-frequency region can be attributed to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds.[19][20] |
| UV-Visible Spectroscopy | Provides information on the electronic environment of the metal ion and can be used to determine the geometry of the complex (e.g., octahedral, distorted octahedral).[17][21][22] |
| ¹H-NMR Spectroscopy | Used for diamagnetic complexes (e.g., Zn²⁺). A shift in the position of the aromatic protons of the pyridine ring and the disappearance or shift of the carboxylic acid proton signal indicate complex formation.[19][21] |
| Molar Conductance | Determines the electrolytic nature of the complex in solution, indicating whether anions are part of the coordination sphere or exist as free ions.[17][21] |
In Vitro Models for Intestinal Absorption
In vitro models offer a controlled environment to study the specific mechanisms of transport across an intestinal barrier.
Protocol: Caco-2 Cell Monolayer Permeability Assay
The Caco-2 cell line, derived from a human colon adenocarcinoma, is the gold standard for in vitro prediction of intestinal drug and nutrient absorption. When cultured on semi-permeable supports, these cells differentiate to form a polarized monolayer of enterocytes with tight junctions and brush border enzymes, mimicking the barrier properties of the human small intestine.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Seed cells onto semi-permeable polycarbonate filter inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 21-25 days to allow for full differentiation into a polarized monolayer.
-
-
Monolayer Integrity Verification:
-
Measure the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. A TEER value > 250 Ω·cm² typically indicates a confluent monolayer with well-formed tight junctions.
-
Alternatively, perform a permeability test with a fluorescent marker like Lucifer Yellow. Low passage (<1%) of the marker confirms monolayer integrity.
-
-
Transport Experiment:
-
Rinse the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) buffered to pH 7.4.
-
Prepare transport solutions in HBSS. For example:
-
Group A (Control): Metal salt (e.g., 100 µM ZnSO₄).
-
Group B (Test): Metal-picolinate complex (e.g., 100 µM Zinc Picolinate).
-
Group C (Ligand Control): this compound alone (at a molar equivalent to Group B).
-
-
Add the transport solutions to the apical (AP) chamber (representing the intestinal lumen). Add fresh HBSS to the basolateral (BL) chamber (representing the bloodstream).
-
Incubate at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace the volume with fresh HBSS.
-
At the end of the experiment, collect the final AP and BL solutions and lyse the cells to determine intracellular metal concentration.
-
-
Sample Analysis:
-
Analyze the metal ion concentration in the collected samples using Graphite Furnace Atomic Absorption Spectroscopy (GFAAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[23]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux rate, A is the surface area of the filter, and C₀ is the initial concentration in the AP chamber.
-
Compare the Papp values between the control and test groups to quantify the enhancement of absorption by this compound.
-
Caption: Workflow for an in vitro Caco-2 cell permeability assay.
In Vivo Models for Bioavailability Assessment
Animal models are essential for understanding the overall absorption, distribution, metabolism, and excretion (ADME) profile of metal-picolinate complexes in a complete biological system.
Protocol: Rodent Oral Gavage Bioavailability Study
Step-by-Step Methodology:
-
Animal Acclimation and Diet:
-
Acclimate rodents (e.g., Sprague-Dawley rats) to the housing facility for at least one week.
-
Provide a standard chow diet. For studies on specific minerals, a diet marginally deficient in the test mineral may be used to upregulate absorption mechanisms and enhance the detection of differences between groups.
-
-
Dosing and Grouping:
-
Fast animals overnight (with access to water) to ensure an empty gastrointestinal tract.
-
Divide animals into groups (n=6-8 per group):
-
Group A (Control): Oral gavage with metal salt (e.g., ZnSO₄) in a vehicle (e.g., deionized water).
-
Group B (Test): Oral gavage with an equimolar dose of the metal-picolinate complex (e.g., Zinc Picolinate).
-
Group C (Vehicle Control): Oral gavage with the vehicle alone.
-
-
-
Sample Collection:
-
At designated time points post-dosing (e.g., 0, 1, 2, 4, 8, 24 hours), collect blood samples via tail vein or saphenous vein into trace-metal-free tubes.
-
For excretion studies, house animals in metabolic cages to allow for separate collection of urine and feces over 24-48 hours.
-
At the end of the study, euthanize the animals and harvest key tissues (liver, kidney, femur, muscle) to assess tissue distribution and retention.
-
-
Sample Processing and Analysis:
-
Separate plasma or serum from blood samples.
-
Digest tissue and fecal samples using trace-metal-grade nitric acid.
-
Analyze the metal concentration in plasma, urine, and digested tissues/feces using ICP-MS or AAS.[23]
-
-
Data Analysis:
-
Pharmacokinetics: Plot plasma metal concentration versus time. Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve). A significantly higher AUC for the picolinate group indicates greater overall absorption.
-
Bioavailability: Compare the total amount of the metal excreted in urine and retained in tissues between the control and test groups.
-
Caption: Workflow for an in vivo rodent bioavailability study.
Applications and Future Directions
The understanding of this compound's role in metal absorption has direct applications in:
-
Nutritional Supplements: The development of highly bioavailable mineral supplements (e.g., zinc picolinate, chromium picolinate) to address deficiencies and support overall health.[4][5][24]
-
Drug Development: Using this compound as a ligand to create novel metallodrugs with enhanced cellular uptake. Its derivatives are also explored for their potential in designing anticancer and antimicrobial agents.[20][21][25][26]
-
Functional Foods: Fortification of foods with microencapsulated metal picolinates to improve the nutritional profile without compromising stability or taste.
Safety and Toxicological Considerations
While this compound is an endogenous molecule, high-dose supplementation requires safety evaluation.
-
Acute Toxicity: this compound has a reported oral LD50 in birds of 178 mg/kg.[27] It is considered hazardous upon ingestion and an irritant to skin and eyes.[27][28][29][30]
-
Genotoxicity: Some studies have suggested that the picolinate ligand, at high concentrations, may be clastogenic (cause chromosomal damage) in Chinese hamster ovary cells.[12]
-
Mineral Imbalance: As an effective chelator, high doses of this compound or one of its metal complexes could potentially disrupt the homeostasis of other essential metals.[18]
Therefore, all research and development involving this compound-based compounds must be accompanied by rigorous safety and toxicology assessments.
Conclusion
This compound is a highly effective natural chelator that significantly enhances the intestinal absorption of numerous essential metal ions, particularly zinc and chromium. Its mechanism of action, centered on the formation of stable, soluble, and transport-friendly complexes, provides a clear rationale for its use in nutritional and pharmaceutical applications. The experimental frameworks detailed in this guide, from physicochemical characterization to robust in vitro and in vivo bioavailability studies, offer a validated pathway for researchers to investigate, develop, and harness the therapeutic potential of metal picolinates.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Physiological Action of this compound in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. miduty.in [miduty.in]
- 5. alchepharma.com [alchepharma.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Chromium(III) picolinate - Wikipedia [en.wikipedia.org]
- 10. droracle.ai [droracle.ai]
- 11. altmedrev.com [altmedrev.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Clinical studies on chromium picolinate supplementation in diabetes mellitus--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Beneficial effects of oral chromium picolinate supplementation on glycemic control in patients with type 2 diabetes: A randomized clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An in vitro study of the effect of this compound on metal translocation across lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sjctni.edu [sjctni.edu]
- 18. nutritioncapital.com.au [nutritioncapital.com.au]
- 19. researchgate.net [researchgate.net]
- 20. ajol.info [ajol.info]
- 21. A Study of Metal Complexes of 2 – this compound – Oriental Journal of Chemistry [orientjchem.org]
- 22. Comprehensive Analysis of Metal Complexes Derived from 2-Picolinic Acid: Structural, Chemical, and Functional Insights – IJSREM [ijsrem.com]
- 23. In vitro and in vivo metal ion release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. innophos.com [innophos.com]
- 25. dergipark.org.tr [dergipark.org.tr]
- 26. This compound based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. hmdb.ca [hmdb.ca]
- 28. fishersci.com [fishersci.com]
- 29. datasheets.scbt.com [datasheets.scbt.com]
- 30. sds.metasci.ca [sds.metasci.ca]
An In-Depth Technical Guide to the Chelating Properties of Picolinic Acid with Transition Metals
Preamble: Beyond Simple Sequestration
In the vast landscape of coordination chemistry, few ligands offer the elegant simplicity and profound biological relevance of picolinic acid (pyridine-2-carboxylic acid). As a naturally occurring tryptophan metabolite, its role transcends simple biochemistry; it is a master chelator, adeptly forming stable, often lipophilic, complexes with a host of transition metals.[1] This guide is designed for researchers, medicinal chemists, and drug development professionals who seek to understand and harness the unique chelating properties of this compound. We will move beyond a mere recitation of facts to explore the underlying principles that govern its interactions, the causality behind its applications, and the robust methodologies required for its study. Our focus is on providing not just data, but actionable insights grounded in established science.
The Molecular Basis of this compound Chelation
This compound's efficacy as a chelating agent stems from its molecular architecture. It is a bidentate ligand, meaning it binds to a central metal ion through two donor atoms simultaneously.[2][3] In the case of this compound, these are the nitrogen atom of the pyridine ring and an oxygen atom from the deprotonated carboxylate group.[4][5][6] This dual-point attachment forms a highly stable five-membered chelate ring, a thermodynamically favorable arrangement that is the cornerstone of its chelating prowess.[5]
This N,O-bidentate coordination neutralizes the charge of divalent and trivalent metal ions, leading to the formation of neutral complexes that are often lipid-soluble.[1] This property is critical for its biological applications, as it facilitates the transport of essential minerals across cellular membranes.[7]
Caption: this compound's bidentate chelation mechanism.
Coordination Chemistry with Key Transition Metals
The interaction of this compound with different transition metals results in complexes with distinct geometries, stabilities, and functionalities. This versatility is a key reason for its widespread study and application.
Zinc (Zn²⁺)
Zinc picolinate is perhaps the most well-known complex, widely used as a highly bioavailable nutritional supplement.[7][8] The typical complex, diaquabis(picolinato)zinc(II), adopts an octahedral molecular geometry with two bidentate picolinate ligands and two water molecules.[9] The chelation by this compound is believed to facilitate zinc's absorption through the small intestine.[1][7] This enhanced uptake is crucial for supporting numerous biological processes, including immune function, DNA synthesis, and antioxidant defense.[7][10]
Chromium (Cr³⁺)
Chromium(III) picolinate, with the formula Cr(C₅H₄N(CO₂))₃ (often abbreviated as CrPic₃), is a stable, reddish-pink coordination complex.[11][12] It possesses a distorted octahedral geometry where the trivalent chromium ion is coordinated by three picolinate ligands.[12] This complex has gained significant attention as a nutritional supplement purported to improve insulin sensitivity and aid in glucose metabolism, making it relevant for individuals with Type 2 diabetes.[11][13] The mechanism is thought to involve the regulation of insulin signaling pathways.[11][14]
Iron (Fe²⁺/Fe³⁺)
This compound forms stable complexes with both ferrous (Fe²⁺) and ferric (Fe³⁺) iron. Iron picolinate is recognized as a highly bioavailable form of iron, designed to be gentler on the gastrointestinal system compared to traditional iron salts like ferrous sulfate.[15] This is attributed to the chelation that protects the iron ion as it passes through the digestive tract, potentially enhancing its absorption.[15] In cellular biology, this compound has been studied as an iron chelator that can influence iron-dependent processes, such as cell growth and the expression of transferrin receptors.[16] This has led to research into its potential antiproliferative and antitumor effects.[17][18]
Copper (Cu²⁺)
Copper(II) readily forms complexes with this compound, displaying a range of coordination geometries, including square planar, square-pyramidal, and distorted octahedral structures.[19][20] The specific geometry often depends on the presence of other ligands or water molecules in the coordination sphere.[19][21] These copper complexes have been investigated for a variety of biomedical applications, including their ability to bind and cleave DNA, suggesting potential as synthetic metallonucleases for therapeutic use.[19] They are also explored for their antimicrobial and anti-inflammatory properties.[20]
Summary of Picolinate-Metal Complexes
| Metal Ion | Typical Formula | Common Coordination Geometry | Key Applications & Properties |
| Zinc (Zn²⁺) | Zn(pic)₂(H₂O)₂ | Octahedral | High-bioavailability nutritional supplement, immune support.[9][10] |
| Chromium (Cr³⁺) | Cr(pic)₃ | Distorted Octahedral | Nutritional supplement for glucose metabolism and insulin function.[11][12] |
| Iron (Fe²⁺/Fe³⁺) | Fe(pic)₂ or Fe(pic)₃ | Varies | Bioavailable iron supplement, potential antiproliferative agent.[15][22] |
| Copper (Cu²⁺) | Cu(pic)₂(H₂O)₂ | Distorted Octahedral, Square Planar | DNA cleavage agents, antimicrobial, anti-inflammatory.[19][20] |
| Cobalt (Co²⁺) | Co(pic)₂(H₂O)₂ | Octahedral | Model complexes for studying DNA binding and photocleavage.[9][23] |
| Nickel (Ni²⁺) | Ni(pic)₂(H₂O)₂ | Octahedral | Antimicrobial agent, catalyst studies.[24][25] |
Therapeutic and Industrial Significance
The ability of this compound to form stable, bioavailable complexes is the foundation of its utility in therapeutics and nutrition.
-
Nutritional Supplements: The primary application is in enhancing the absorption of essential minerals like zinc, chromium, and iron.[8][11][15] The chelated form is often better tolerated and more effectively utilized by the body than inorganic mineral salts.[15]
-
Drug Delivery: The lipophilic nature of some metal picolinates allows them to act as carriers, delivering metal ions to specific cellular targets. This is a key principle in the design of new metallopharmaceuticals.[1][20]
-
Antimicrobial and Antiviral Activity: this compound and its metal complexes have demonstrated the ability to inhibit the growth of various microorganisms and viruses.[17][20] This is often attributed to the chelation of metal ions essential for the pathogens' metabolic enzymes.[17]
-
Anti-inflammatory and Antiproliferative Effects: By chelating iron, this compound can modulate cellular processes that are iron-dependent, including cell cycle progression. This has led to its investigation as a potential agent in treating cancer and inflammatory conditions.[17][18][19]
-
Chelation Therapy: While not a primary clinical agent, the principles of this compound chelation are relevant to the broader field of chelation therapy, which is used to treat toxic metal poisoning.[26][27]
Experimental Protocols & Methodologies
A robust understanding of picolinate complexes requires sound experimental design. The following protocols represent self-validating systems for synthesis and characterization.
**4.1 General Synthesis of a Transition Metal Picolinate Complex (M(pic)₂) **
Causality: This protocol utilizes a straightforward substitution reaction. A soluble metal salt provides the metal cation, while this compound acts as the ligand. The reaction is often performed in a solvent like ethanol to facilitate the dissolution of the organic ligand and the crystallization of the resulting complex, which may have lower solubility in the reaction medium. A slight molar excess of the ligand can be used to ensure complete complexation of the metal ion.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve 1.0 mmol of a hydrated metal salt (e.g., Copper(II) sulfate pentahydrate, Zinc(II) chloride) in 20 mL of deionized water or ethanol.
-
Ligand Preparation: In a separate flask, dissolve 2.0 to 3.0 mmol of this compound in 30 mL of ethanol. Gentle warming may be required.[1]
-
Reaction: Slowly add the metal salt solution to the this compound solution while stirring continuously at room temperature.
-
Reflux (Optional but Recommended): Fit the reaction flask with a condenser and reflux the mixture for 2-6 hours.[1] This provides the necessary activation energy to ensure the reaction goes to completion.
-
Crystallization: Reduce the volume of the solution by about half using a rotary evaporator or gentle heating. Allow the concentrated solution to cool slowly to room temperature, followed by refrigeration to induce crystallization.
-
Isolation: Collect the precipitated complex by vacuum filtration.
-
Washing: Wash the crystals sequentially with a small amount of cold ethanol and then diethyl ether to remove any unreacted starting materials and residual solvent.[1]
-
Drying: Dry the final product in a desiccator over silica gel or in a vacuum oven at a low temperature (e.g., 50-60°C).
Caption: A generalized workflow for the synthesis and isolation of metal picolinate complexes.
Key Characterization Techniques
The synthesized complexes must be rigorously characterized to confirm their structure and purity.
-
FT-IR Spectroscopy: Crucial for confirming coordination. A key diagnostic is the shift in the vibrational frequencies of the ligand upon complexation. For instance, the C=N stretching frequency of the pyridine ring shifts, and the asymmetric and symmetric stretching frequencies of the carboxylate group (COO⁻) are altered, indicating its involvement in bonding to the metal.[12][24]
-
UV-Visible Spectroscopy: Provides information about the electronic structure and geometry of the complex. The d-d electronic transitions observed are characteristic of the metal ion and its coordination environment (e.g., octahedral or tetrahedral).[24][25]
-
Molar Conductance Measurements: Used to determine whether the complex is an electrolyte or non-electrolyte in solution. Low conductivity values in a non-coordinating solvent suggest a neutral complex where any anions are part of the coordination sphere.[1]
-
Magnetic Susceptibility: Helps determine the number of unpaired electrons on the metal center, which provides insight into its oxidation state and spin state.
-
Single-Crystal X-ray Diffraction: The definitive method for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and the overall coordination geometry.[19][21]
Concluding Remarks for the Advanced Practitioner
This compound is a ligand of deceptive simplicity. Its robust N,O-bidentate chelation provides a reliable scaffold for coordinating with a wide array of transition metals, yielding complexes with tunable properties. For the drug development professional, its natural origin and role in enhancing mineral bioavailability make it an attractive component for nutraceuticals and novel therapeutic agents. For the coordination chemist, it remains a versatile building block for creating complexes with interesting structural and electronic properties. The key to leveraging its potential lies in a thorough understanding of its fundamental coordination chemistry, coupled with rigorous, well-validated experimental methodologies. The insights and protocols provided herein serve as a foundational guide for those seeking to explore and exploit the remarkable chelating capabilities of this compound.
References
- 1. sjctni.edu [sjctni.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Solved this compound, picH, below is a bidentate ligand, | Chegg.com [chegg.com]
- 4. The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. | VIPEr [ionicviper.org]
- 7. metabolics.com [metabolics.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Zinc picolinate - Wikipedia [en.wikipedia.org]
- 10. Zinc Picolinate | C12H8N2O4Zn | CID 9904746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Chromium(III) picolinate | C18H12CrN3O6 | CID 151932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Chromium(III) picolinate - Wikipedia [en.wikipedia.org]
- 13. Chromium picolinate | 14639-25-9 [chemicalbook.com]
- 14. abmole.com [abmole.com]
- 15. caringsunshine.com [caringsunshine.com]
- 16. The iron-chelating agent this compound enhances transferrin receptors expression in human erythroleukaemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. WO2002020486A2 - this compound derivatives for the prevention and treatment of cancer in animals - Google Patents [patents.google.com]
- 18. Antitumor activity of this compound in CBA/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rjpbcs.com [rjpbcs.com]
- 21. hrcak.srce.hr [hrcak.srce.hr]
- 22. chembk.com [chembk.com]
- 23. Mixed ligand cobalt(ii) picolinate complexes: synthesis, characterization, DNA binding and photocleavage - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 24. A Study of Metal Complexes of 2 – this compound – Oriental Journal of Chemistry [orientjchem.org]
- 25. Comprehensive Analysis of Metal Complexes Derived from 2-Picolinic Acid: Structural, Chemical, and Functional Insights – IJSREM [ijsrem.com]
- 26. news-medical.net [news-medical.net]
- 27. Chelation therapy - Wikipedia [en.wikipedia.org]
The Solubility of Picolinic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Picolinic acid, or 2-pyridinecarboxylic acid, is a fundamental heterocyclic organic compound with significant implications across various scientific disciplines, including pharmaceuticals, immunology, and coordination chemistry.[1][2] As an endogenous metabolite of L-tryptophan, it plays a crucial role in various biological processes, including immunomodulation and acting as a chelating agent for essential metal ions like zinc.[1][3] Its utility as a synthetic intermediate and its biological activity underscore the importance of understanding its physicochemical properties, paramount among which is its solubility.[4]
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical determinant of its bioavailability, processability in manufacturing, and formulation development. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, grounded in fundamental physicochemical principles. We will explore quantitative solubility data, delve into the molecular interactions governing its solubility, and provide a detailed experimental protocol for its determination. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling informed decisions in experimental design and process development.
Physicochemical Properties of this compound
A thorough understanding of the molecular structure and inherent properties of this compound is essential to rationalize its solubility behavior.
This compound is a white to off-white crystalline solid with a melting point in the range of 136–142 °C.[1][5] Its molecular structure consists of a pyridine ring substituted with a carboxylic acid group at the 2-position.[3] This arrangement confers upon the molecule a unique combination of polar and aromatic characteristics.
Key physicochemical parameters are summarized below:
| Property | Value | Source |
| Molecular Formula | C₆H₅NO₂ | [5] |
| Molecular Weight | 123.11 g/mol | [6] |
| Melting Point | 136–142 °C | [1][5] |
| pKa (carboxylic acid) | ~5.32 (in water at 25°C) | [7] |
The pKa of the carboxylic acid group is a critical parameter. The proximity of the nitrogen atom in the pyridine ring influences the acidity of the carboxylic acid. Furthermore, the presence of both a basic nitrogen atom and an acidic carboxylic acid group allows for the potential formation of a zwitterion, which can significantly impact its solubility in different solvent environments. The molecule's ability to act as both a hydrogen bond donor (from the carboxylic acid) and a hydrogen bond acceptor (at the pyridine nitrogen and the carbonyl oxygen) is a primary driver of its interactions with various solvents.[8]
Quantitative and Qualitative Solubility Data
The solubility of this compound has been investigated in several solvents. The available quantitative and qualitative data are summarized below.
Quantitative Solubility Data
A recent study provided detailed quantitative solubility data for this compound in water, ethanol, and acetonitrile at various temperatures, determined using the gravimetric method.[2][9][10]
| Solvent | Temperature (°C) | Solubility (g/kg of solvent) | Mole Fraction (x) |
| Water | ~20 | ~862.5 | - |
| Ethanol | ~20 | ~57.1 | - |
| Acetonitrile | ~20 | ~17.0 | - |
| Ethanol | 25 | 68.9 ( g/100g solvent) | - |
Data compiled from multiple sources.[2][7][9][10]
The data clearly indicates that this compound is significantly more soluble in the protic polar solvent water compared to the protic polar solvent ethanol and the polar aprotic solvent acetonitrile.[2][9][10]
Qualitative Solubility Data
For other organic solvents, the solubility of this compound is often described qualitatively.
| Solvent | Solubility Description |
| Glacial Acetic Acid | Very soluble |
| Benzene | Difficultly soluble |
| Chloroform | Difficultly soluble |
| Diethyl Ether | Difficultly soluble, practically insoluble |
| Carbon Disulfide | Insoluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Data compiled from multiple sources.[1][7][11]
Factors Influencing the Solubility of this compound
The observed solubility trends can be explained by considering the interplay of several key factors, primarily the polarity of the solvent and the potential for hydrogen bonding. The principle of "like dissolves like" serves as a useful, albeit simplified, guiding principle.[12]
The Role of Hydrogen Bonding and Solvent Polarity
This compound's ability to form strong hydrogen bonds is a dominant factor in its solubility.
-
In Protic Solvents (e.g., Water, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Water, with its high polarity and extensive hydrogen-bonding network, can effectively solvate both the carboxylic acid group and the pyridine nitrogen of this compound, leading to high solubility.[2][9][10] Ethanol, while also a protic solvent, is less polar than water, resulting in a lower but still significant solubility.[2][9][10]
-
In Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): These solvents possess a significant dipole moment but lack a hydrogen-bond donating group. Acetonitrile's lower solubility for this compound compared to ethanol, despite having a similar dielectric constant, highlights the importance of the solvent's hydrogen-bond donating ability.[2][9][10] DMSO, being a highly polar aprotic solvent with a strong hydrogen bond accepting character, is expected to be a good solvent for this compound.
-
In Nonpolar Solvents (e.g., Benzene, Carbon Disulfide): The low solubility in nonpolar solvents like benzene and insolubility in carbon disulfide is anticipated.[7] These solvents cannot form hydrogen bonds and have low polarity, making them poor solvents for the polar, hydrogen-bonding this compound molecule.
The interplay of these interactions is visualized in the following diagram:
Caption: Molecular interactions influencing this compound solubility.
Influence of Temperature
For most solid solutes, solubility increases with temperature. The quantitative data for this compound in water, ethanol, and acetonitrile confirms this trend.[9][10] This is because the dissolution process is often endothermic, meaning that heat is absorbed to break the crystal lattice of the solid and to disrupt the solvent-solvent interactions to create a cavity for the solute molecule. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the endothermic dissolution process, resulting in higher solubility.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To ensure the trustworthiness and reproducibility of solubility data, a well-defined experimental protocol is essential. The equilibrium solubility of this compound can be reliably determined using the isothermal shake-flask method, a gold-standard technique.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume or weight of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The equilibration time should be established through preliminary experiments by taking samples at different time points until the concentration of this compound in the solution remains constant.
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the sample through a syringe filter into a pre-weighed vial or volumetric flask. This step is critical to remove any undissolved solid particles.
-
Quantification:
-
Gravimetric Method: If the solvent is volatile, the filtered solution can be accurately weighed and then evaporated to dryness. The weight of the remaining solid this compound is then determined.
-
Chromatographic Method (HPLC): Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, g/100g solvent, mole fraction) based on the amount of this compound quantified and the volume or weight of the solvent.
The following diagram illustrates the experimental workflow for the shake-flask method:
Caption: Workflow for the shake-flask solubility determination method.
Conclusion
This technical guide has provided a detailed examination of the solubility of this compound in various organic solvents. The high solubility in polar protic solvents like water and moderate solubility in other polar solvents can be attributed to its ability to engage in strong hydrogen bonding. Conversely, its limited solubility in nonpolar solvents is a direct consequence of the unfavorable energetics of solvating a polar molecule in a nonpolar environment.
The quantitative data presented, coupled with the underlying physicochemical principles, offers a solid foundation for scientists and researchers in the pharmaceutical and chemical industries. The detailed experimental protocol for the shake-flask method provides a reliable framework for generating high-quality, reproducible solubility data. A thorough understanding and careful determination of this compound's solubility are indispensable for its successful application in drug development and chemical synthesis.
References
- 1. This compound [drugfuture.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mgchemicals.com [mgchemicals.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [chemister.ru]
- 8. scispace.com [scispace.com]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. 2-Picolinic acid CAS#: 98-98-6 [m.chemicalbook.com]
- 12. mdpi.com [mdpi.com]
Picolinic Acid: A Comprehensive Technical Guide to its Natural Sources, Biological Functions, and Experimental Analysis
Abstract
Picolinic acid, an endogenous metabolite of the essential amino acid L-tryptophan, stands as a molecule of significant interest within the scientific community. Arising from the kynurenine pathway, its physiological roles are multifaceted, extending from crucial functions in metal ion homeostasis to intricate involvement in immune regulation, neurological processes, and host defense mechanisms. This technical guide provides an in-depth exploration of the natural origins and biosynthetic route of this compound, a detailed examination of its diverse biological functions with an emphasis on the underlying molecular mechanisms, and a comprehensive compilation of validated experimental protocols for its quantification and functional characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical methodologies to advance the study of this intriguing biomolecule.
I. Introduction to this compound
This compound (pyridine-2-carboxylic acid) is a heterocyclic organic compound and an isomer of nicotinic acid (vitamin B3).[1][2] It is endogenously synthesized in mammals, including humans, as a downstream catabolite of L-tryptophan metabolism.[1][3][4][5][6][7] While its existence has been known for some time, a comprehensive understanding of its physiological significance is an area of active research.[3][5][6][7] this compound's unique chemical structure, featuring a bidentate chelating site, underpins many of its biological activities, most notably its ability to form stable complexes with various metal ions.[1][4] This guide will systematically dissect the current knowledge surrounding this compound, from its origins in nature to its functional roles and the experimental techniques used to study it.
II. Natural Sources and Biosynthesis of this compound
This compound is not a nutrient obtained directly from the diet in significant amounts but is rather synthesized within the body. Its presence has been detected in various biological fluids and tissues, including human milk, pancreatic juice, blood serum, and cerebrospinal fluid.[3][6] Reports also indicate its presence in certain microorganisms and plants, such as Fusarium lateritium and Aloe africana.[8]
The primary route for this compound synthesis in mammals is the kynurenine pathway, which is responsible for the majority of L-tryptophan catabolism.[3][6] This metabolic cascade is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). A critical branch point in this pathway determines the fate of the intermediate, α-amino-β-carboxymuconate-ε-semialdehyde (ACMS). The enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) plays a pivotal role; in its presence, ACMS is shunted towards the synthesis of this compound.[6][9][10][11] Conversely, in the absence or saturation of ACMSD, ACMS spontaneously cyclizes to form quinolinic acid, a neurotoxic N-methyl-D-aspartate (NMDA) receptor agonist.[6][11][12] Therefore, the activity of ACMSD is a key determinant of the balance between the production of neuroprotective this compound and neurotoxic quinolinic acid.[9][12]
References
- 1. zen-bio.com [zen-bio.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro flow cytometry assay to assess primary human and mouse macrophage phagocytosis of live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thejeshgn.com [thejeshgn.com]
- 9. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
The Antiviral Potential of Picolinic Acid: A Technical Guide for Researchers
Foreword: Unveiling the Broad-Spectrum Promise of a Natural Metabolite
The relentless evolution of viral pathogens and the looming threat of future pandemics underscore the urgent need for novel antiviral strategies. While traditional antiviral development has often focused on virus-specific targets, a paradigm shift towards broad-spectrum agents that engage host-oriented mechanisms is gaining significant traction. This approach offers the potential to combat a wide array of viruses, including newly emerging threats, and may present a higher barrier to the development of resistance. Within this exciting frontier, picolinic acid, a naturally occurring metabolite of tryptophan, has emerged as a compelling candidate with multifaceted antiviral properties.[1][2][3][4]
This technical guide provides an in-depth exploration of the antiviral activities of this compound, designed for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of facts, this document delves into the mechanistic underpinnings of its action, offers practical insights into experimental design, and provides a forward-looking perspective on its therapeutic potential. As we navigate the complex landscape of viral pathogenesis, a thorough understanding of compounds like this compound is paramount in our collective endeavor to develop the next generation of antiviral therapies.
This compound: A Bioactive Molecule with Diverse Functions
This compound, or pyridine-2-carboxylic acid, is an endogenous metabolite produced during the catabolism of the essential amino acid tryptophan via the kynurenine pathway.[1] Beyond its role in tryptophan metabolism, it is recognized for its metal-chelating properties, particularly its ability to facilitate the absorption of zinc and other trace elements from the intestine.[5][6] This inherent biological activity has spurred investigations into its broader physiological roles, revealing involvement in neuroprotection, immune modulation, and, most pertinently, antiviral defense.[3]
The Core Antiviral Mechanism: Inhibition of Enveloped Virus Entry
A substantial body of evidence now points to this compound's primary antiviral mechanism: the inhibition of enveloped virus entry into host cells.[1][2][3][5] This broad-spectrum activity is particularly significant as a majority of human viruses with high prevalence and pandemic potential are enveloped, including influenza viruses, coronaviruses, flaviviruses, and herpesviruses.[1][6][7][8]
The antiviral action of this compound is multi-pronged and targets the critical initial stages of the viral life cycle:
-
Disruption of Viral Membrane Integrity: Mechanistic studies suggest that this compound compromises the integrity of the viral envelope, the outer lipid membrane derived from the host cell that is essential for viral entry.[1][2][4]
-
Inhibition of Virus-Cellular Membrane Fusion: A key step in the entry of enveloped viruses is the fusion of the viral envelope with the host cell membrane (either the plasma membrane or an endosomal membrane).[1][5][6][7] this compound has been shown to specifically block this fusion event, thereby preventing the release of the viral genome into the cytoplasm and halting the infection before it can begin.[1][5][6][7]
-
Interference with Endocytic Trafficking: For viruses that enter cells via endocytosis, this compound has been shown to interfere with the maturation of endosomes, a process that is often crucial for viral uncoating and genome release.[1]
This targeted action against viral entry explains its efficacy against a wide range of enveloped viruses while having little to no effect on non-enveloped viruses such as rotavirus and coxsackievirus.[1][6][7][8]
Caption: Proposed mechanism of this compound's antiviral action against enveloped viruses.
Spectrum of Antiviral Activity: In Vitro and In Vivo Evidence
The antiviral properties of this compound have been demonstrated against a diverse array of clinically significant enveloped viruses.
| Virus Family | Virus | Key Findings | References |
| Coronaviridae | SARS-CoV-2 (including Alpha, Beta, and Delta variants) | Significant reduction in viral RNA in cell culture. In vivo studies in Syrian hamster models showed protection from infection and reduced viral load in the lungs. | [1][2][5][9] |
| Orthomyxoviridae | Influenza A Virus (IAV) | Inhibition of viral entry by interfering with viral-cellular endocytic membrane fusion. In vivo studies in murine models demonstrated protection against IAV replication and pathogenesis. | [1][2][9] |
| Flaviviridae | Dengue virus (DENV), Zika virus (ZIKV), Japanese encephalitis virus (JEV) | Potent inhibition of reporter viruses in cell culture, with 80-90% viral inhibition observed. | [1][6][7] |
| Herpesviridae | Herpes Simplex Virus (HSV-1, HSV-2) | Activity against HSV-2 has been linked to cytotoxicity and apoptosis in infected cells. For HSV-1, it has been shown to affect the localization of viral proteins. | [10][11] |
| Paramyxoviridae | Human Parainfluenza Virus (HPIV) | Significant inhibition of reporter viruses in cell culture. | [1] |
| Retroviridae | Human Immunodeficiency Virus (HIV-1) | Early studies indicated activity against HIV-1, with the proposed mechanism involving cytotoxicity and apoptosis of infected cells. Another suggested mechanism is the chelation of zinc from the p7 nucleocapsid protein, which is essential for viral replication. | [10][12] |
Experimental Protocols for Assessing Antiviral Efficacy
To rigorously evaluate the antiviral properties of this compound, a series of well-defined in vitro and in vivo experiments are essential.
In Vitro Antiviral Assays
Objective: To determine the concentration-dependent inhibitory effect of this compound on viral replication in cell culture.
A. Viral Yield Reduction Assay (Plaque Assay or TCID50)
-
Cell Seeding: Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza A) in multi-well plates to form a confluent monolayer.
-
Compound Treatment: Pre-treat the cell monolayers with serial dilutions of this compound for a specified duration (e.g., 1-3 hours) before infection.[9]
-
Viral Infection: Infect the cells with a known multiplicity of infection (MOI) of the virus.
-
Incubation: Incubate the infected cells in the presence of the corresponding concentrations of this compound.
-
Quantification of Viral Progeny:
-
Plaque Assay: At various time points post-infection, collect the supernatant, perform serial dilutions, and infect fresh cell monolayers. After an appropriate incubation period, fix and stain the cells to visualize and count plaques (zones of cell death).
-
TCID50 Assay: Serially dilute the supernatant and add to fresh cells in a 96-well plate. After incubation, assess the cytopathic effect (CPE) in each well to calculate the 50% tissue culture infectious dose (TCID50).
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50), the concentration of this compound that reduces the viral yield by 50%.
B. Time-of-Addition Assay
Objective: To elucidate the stage of the viral life cycle targeted by this compound.
-
Experimental Arms:
-
Pre-treatment: Treat cells with this compound before infection, then remove the compound before adding the virus.
-
Co-treatment: Add this compound and the virus to the cells simultaneously.
-
Post-treatment: Infect the cells first, then add this compound at various time points post-infection.
-
-
Viral Quantification: At the end of the experiment, quantify the viral yield as described above.
-
Interpretation: Potent inhibition in the pre-treatment and co-treatment arms, with diminished activity in the post-treatment arm, strongly suggests that this compound acts at an early stage of infection, such as entry.[1][9]
Caption: Workflow for a time-of-addition assay to determine the antiviral mechanism.
In Vivo Efficacy Studies
Objective: To assess the therapeutic potential of this compound in a living organism.
A. Animal Models
-
SARS-CoV-2: Syrian golden hamsters are a well-established model that recapitulates key features of human COVID-19.[1]
-
Influenza A Virus: BALB/c mice are commonly used to study IAV pathogenesis and evaluate antiviral efficacy.[1]
B. Experimental Design
-
Acclimatization: Acclimate animals to the facility for a minimum of one week.
-
Treatment Groups:
-
Vehicle control (e.g., saline)
-
This compound (various dose levels)
-
Positive control (a known antiviral drug, if available)
-
-
Administration: Administer this compound or vehicle via a relevant route (e.g., intraperitoneal, oral gavage) before and/or after viral challenge.
-
Viral Challenge: Inoculate animals with a standardized dose of the virus via the intranasal route.
-
Monitoring: Monitor animals daily for clinical signs of illness (e.g., weight loss, morbidity, mortality).
-
Endpoint Analysis: At predetermined time points, euthanize a subset of animals from each group and collect tissues (e.g., lungs, trachea) for:
-
Viral Load Quantification: Using quantitative reverse transcription PCR (qRT-PCR) or plaque assay.
-
Histopathology: To assess tissue damage and inflammation.
-
Immunological Analysis: To measure cytokine levels and immune cell infiltration.
-
Future Directions and Therapeutic Potential
The compelling preclinical data for this compound positions it as a promising candidate for further development as a broad-spectrum antiviral.[1][2][3] Key areas for future research include:
-
Pharmacokinetic and Pharmacodynamic Studies: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for optimizing dosing regimens and ensuring sustained therapeutic concentrations.[7][8]
-
Formulation Development: Given its short half-life in the body, developing novel formulations to enhance its stability and bioavailability is a critical next step.[7][8]
-
Clinical Trials: Rigorous, well-controlled clinical trials are necessary to establish the safety and efficacy of this compound in humans for the treatment and/or prevention of viral infections.[5]
-
Combination Therapies: Investigating the synergistic effects of this compound with other antiviral agents could lead to more potent and durable therapeutic strategies.
Conclusion: A Call for Continued Exploration
This compound represents a paradigm of a host-oriented, broad-spectrum antiviral agent with a well-defined mechanism of action. Its ability to inhibit the entry of a wide range of enveloped viruses, coupled with promising in vivo efficacy, makes it a compelling lead compound for antiviral drug development. The scientific community is encouraged to build upon the foundational research outlined in this guide to unlock the full therapeutic potential of this remarkable natural metabolite. Through collaborative and rigorous investigation, this compound could one day become a valuable tool in our arsenal against existing and future viral threats.
References
- 1. This compound is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as an antiviral agent against enveloped viruses – implication for SARS-CoV-2 | ISTRY [istry.org]
- 4. indiabioscience.org [indiabioscience.org]
- 5. iasgyan.in [iasgyan.in]
- 6. thehindu.com [thehindu.com]
- 7. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 8. newindianexpress.com [newindianexpress.com]
- 9. news-medical.net [news-medical.net]
- 10. Antiviral, cytotoxic and apoptotic activities of this compound on human immunodeficiency virus-1 and human herpes simplex virus-2 infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mode of action of Zn-complexes on herpes simplex virus type 1 infection in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US6410570B1 - Methods of inactivating a virus and controlling viral replication - Google Patents [patents.google.com]
structural analysis of picolinic acid metal complexes
An In-depth Technical Guide Topic: Structural Analysis of Picolinic Acid Metal Complexes Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (pyridine-2-carboxylic acid), a catabolite of tryptophan, is a versatile N,O-bidentate chelating agent of significant interest in medicinal chemistry and drug development. Its ability to form stable complexes with a wide array of metal ions is crucial for applications ranging from nutritional supplements to potential metallopharmaceuticals. A comprehensive understanding of the three-dimensional structure of these metal complexes is paramount, as the coordination geometry directly dictates their stability, reactivity, and biological activity. This guide provides a detailed exploration of the core analytical methodologies employed for the structural elucidation of this compound metal complexes. Written from the perspective of a senior application scientist, this document moves beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization. We will delve into the definitive power of single-crystal X-ray diffraction, the confirmatory evidence provided by spectroscopic techniques (IR and UV-Vis), the compositional insights from thermal analysis, and the complementary predictive power of computational methods.
The Fundamental Pivot: Coordination Chemistry of this compound
This compound's efficacy as a ligand stems from its rigid pyridine ring and the adjacent carboxylic acid group. This arrangement facilitates the formation of a highly stable five-membered chelate ring upon coordination to a metal ion. The primary and most dominant coordination mode is bidentate, involving the nitrogen atom of the pyridine ring and one oxygen atom from the deprotonated carboxylate group.[1] This N,O-chelation is the foundational structural motif in the vast majority of its metal complexes.[1][2]
The deprotonation of the carboxylic acid at physiological pH is a key step, creating a picolinate anion that binds readily to positively charged metal centers. The resulting complexes are often neutral and exhibit increased lipophilicity compared to the free ligand or metal salt, a property that can be critical for biological transport and cell membrane permeability.[2]
Figure 1: Dominant bidentate coordination mode of the picolinate anion.
A Multi-Pronged Approach to Structural Elucidation
No single technique provides a complete structural picture. A robust analysis relies on the synergistic application of several complementary methods. The causality is clear: while one technique may provide the definitive atomic coordinates, others are required to validate the bulk sample's identity, composition, and behavior in solution, thereby creating a self-validating dataset.
Figure 2: Integrated workflow for structural analysis.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides unambiguous, high-resolution data on the precise spatial arrangement of atoms within a crystalline lattice. It is the only technique that directly determines bond lengths, bond angles, coordination geometry, and intermolecular interactions.
-
Expertise & Causality: The successful growth of diffraction-quality single crystals is the critical, rate-limiting step. The choice of solvent and crystallization method (e.g., slow evaporation, vapor diffusion) is dictated by the complex's solubility and stability. The resulting electron density map allows for the definitive assignment of the metal's coordination number and geometry—commonly distorted octahedral for first-row transition metals like Cu(II), Ni(II), and Co(II).[1][3] For example, Cu(II) complexes often exhibit a tetragonally distorted octahedral geometry due to the Jahn-Teller effect.[4]
-
Trustworthiness: The final refined crystal structure comes with internal validation metrics (e.g., R-factor) that quantify the agreement between the experimental diffraction data and the proposed structural model, ensuring a high degree of confidence.
Table 1: Representative Crystallographic Data for Picolinate Complexes
| Complex | Metal Ion | Geometry | M-N Bond Length (Å) | M-O Bond Length (Å) | Reference |
|---|---|---|---|---|---|
| [Cu(pic)₂(H₂O)] | Cu(II) | Distorted Octahedral | 1.963 | 1.963 | [3] |
| [Ni(pic)₂(H₂O)₂] | Ni(II) | Distorted Octahedral | 2.06 - 2.08 | 2.04 - 2.05 | [1] |
| [Co(TPA)(pic)]⁺ | Co(II) | Distorted Octahedral | 2.11 - 2.16 | 2.08 | [5] |
| [Zn(pic)₂(H₂O)₂] | Zn(II) | Octahedral | ~2.12 | ~2.07 |[1] |
Note: TPA = tris(2-pyridylmethyl)amine. Bond lengths are approximate and vary slightly between different structures.
The Confirmatory Tools: Spectroscopic Techniques
While SC-XRD analyzes a single crystal, spectroscopic methods confirm that the structure of the bulk material is consistent with the crystallographic finding.
IR spectroscopy is a rapid and powerful tool for confirming the coordination of this compound to the metal center.
-
Expertise & Causality: Coordination alters the electron distribution within the ligand, which in turn changes the vibrational frequencies of its bonds. The key diagnostic bands are the C=N stretch of the pyridine ring and the asymmetric/symmetric stretches of the carboxylate group. Upon coordination, the C=O bond of the carboxylic acid is weakened, causing its characteristic stretching frequency (typically ~1700-1740 cm⁻¹) to shift to a lower wavenumber (asymmetric stretch ~1600-1660 cm⁻¹).[2][6] Concurrently, new, lower-frequency bands appear corresponding to the newly formed Metal-Nitrogen (M-N) and Metal-Oxygen (M-O) bonds, typically in the 400-600 cm⁻¹ region.[2] This provides unequivocal evidence of chelation.
Table 2: Key IR Frequency Shifts Upon Coordination
| Vibrational Mode | Free this compound (cm⁻¹) | Coordinated Picolinate (cm⁻¹) | Rationale for Shift |
|---|---|---|---|
| ν(C=O) (Carboxylic Acid) | ~1742 | N/A (Deprotonated) | Disappearance of protonated acid peak. |
| ν(COO⁻)asym (Carboxylate) | N/A | ~1600 - 1660 | Formation of coordinate covalent bond. |
| ν(C=N) (Pyridine Ring) | ~1675 | ~1650 - 1655 | Electron density shift upon M-N bond formation. |
| ν(M-O) / ν(M-N) | N/A | ~400 - 600 | Appearance of new metal-ligand bonds. |
Frequencies are approximate and based on data from multiple sources.[4][6]
For complexes of d-block metals, UV-Vis spectroscopy provides valuable information about the electronic structure and coordination geometry around the metal ion.
-
Expertise & Causality: The absorption of light in the UV-Vis range promotes electrons between d-orbitals (d-d transitions). The energy (and thus wavelength) of these transitions is sensitive to the geometry of the ligand field around the metal. For example, an octahedral Ni(II) complex typically shows a characteristic absorption band corresponding to the ³A₂g → ³T₁g(P) transition.[4] A distorted octahedral Cu(II) complex will often show a single, broad band due to the ²Eg → ²T₂g transition, with the broadening caused by the Jahn-Teller distortion.[4][6] By analyzing the position and shape of these bands, one can infer the likely coordination geometry.
The Compositional Arbiter: Thermal Analysis
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is essential for determining the presence and nature of solvent molecules (e.g., water) in the crystal lattice.
-
Expertise & Causality: A complete structural formula must account for any co-crystallized solvent or coordinated water molecules. TGA provides quantitative data to this end. A mass loss step at ~100-150 °C typically corresponds to the loss of lattice or coordinated water.[4] The decomposition temperature of the anhydrous complex, observed at higher temperatures, provides a measure of its thermal stability.[3][7] This data is crucial for distinguishing between formulas like [M(pic)₂(H₂O)₂] (two coordinated waters) and [M(pic)₂]·2H₂O (two lattice waters).
Experimental Protocols: A Self-Validating Workflow
The following protocols represent a standard, field-proven approach to the synthesis and characterization of a representative picolinate complex.
Protocol: Synthesis of Diaquabis(picolinato)copper(II), [Cu(pic)₂(H₂O)₂]
-
Reactant Preparation: Dissolve 1.23 g (10 mmol) of this compound in 50 mL of deionized water with gentle heating. In a separate beaker, dissolve 1.00 g (5 mmol) of copper(II) acetate monohydrate in 30 mL of deionized water.
-
Reaction: Slowly add the copper(II) acetate solution to the this compound solution while stirring. A blue precipitate will form immediately.
-
Digestion: Heat the resulting suspension to ~80 °C and stir for 1 hour to ensure complete reaction and improve the crystallinity of the product.
-
Isolation: Allow the mixture to cool to room temperature. Collect the blue crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the product on the filter paper three times with 10 mL portions of cold deionized water to remove any unreacted starting materials, followed by a final wash with 10 mL of diethyl ether to aid in drying.
-
Drying: Dry the product in a desiccator over silica gel.
-
Crystal Growth (for SC-XRD): For single-crystal analysis, a portion of the crude product can be recrystallized from a hot water/ethanol mixture by slow cooling.
Protocol: Spectroscopic Characterization
-
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by grinding a small amount (~1-2 mg) of the dried complex with ~100 mg of dry KBr powder.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Record the IR spectrum from 4000 to 400 cm⁻¹.
-
Self-Validation: Compare the spectrum to that of the free this compound ligand. Confirm the disappearance of the broad O-H and sharp C=O bands of the carboxylic acid and the appearance of the characteristic carboxylate and metal-ligand stretches.
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Prepare a dilute solution of the complex in a suitable solvent (e.g., DMF or DMSO) of a known concentration (~10⁻³ M).
-
Record the absorption spectrum from approximately 300 to 900 nm using a quartz cuvette.
-
Self-Validation: Observe the characteristic broad d-d transition band for Cu(II) centered around 600-900 nm, consistent with a distorted octahedral geometry.[4]
-
Conclusion and Future Outlook
The is a mature field that relies on a synergistic combination of definitive and confirmatory analytical techniques. While single-crystal X-ray diffraction remains the ultimate tool for determining solid-state structure, it must be supported by spectroscopic and thermal analyses to ensure the characterized crystal is representative of the bulk material and to fully define its composition and stability. This multi-technique, self-validating approach provides the robust structural foundation necessary for researchers in medicinal chemistry and drug development to confidently establish structure-activity relationships and design next-generation metallopharmaceuticals with enhanced efficacy and targeted action.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. sjctni.edu [sjctni.edu]
- 3. rjpbcs.com [rjpbcs.com]
- 4. A Study of Metal Complexes of 2 – this compound – Oriental Journal of Chemistry [orientjchem.org]
- 5. Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Picolinic Acid in Biological Fluids by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Picolinic acid, a catabolite of the amino acid tryptophan via the kynurenine pathway, is a molecule of significant interest in biomedical research.[1][2][3] Its roles as a neuroprotective agent, immune modulator, and chelator of divalent and trivalent ions like zinc highlight its importance in various physiological and pathological processes.[1][2][4] Given its involvement in inflammatory and neurodegenerative conditions, the accurate quantification of this compound in biological fluids such as plasma, urine, and cerebrospinal fluid (CSF) is crucial for understanding disease mechanisms and developing potential therapeutic interventions.[1][2][5]
Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and specific platform for the analysis of this compound. However, due to the polar nature and low volatility of this compound, direct GC-MS analysis is not feasible.[6] This application note provides a detailed protocol for the robust and reproducible quantification of this compound in biological matrices, emphasizing the critical step of chemical derivatization to enhance volatility and improve chromatographic performance. We will focus on the widely used trimethylsilyl (TMS) derivatization, a common and effective method for preparing carboxylic acids for GC-MS analysis.[6]
Analytical Challenges and the Rationale for Derivatization
The primary challenge in the GC-MS analysis of this compound lies in its chemical properties. The presence of a carboxylic acid group makes the molecule polar and prone to hydrogen bonding, resulting in poor volatility and thermal instability at the temperatures required for gas chromatography.[6] Direct injection would lead to broad, tailing peaks, poor sensitivity, and potential degradation in the injector and column.
Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable compound suitable for GC analysis. For carboxylic acids like this compound, silylation is a common and effective derivatization strategy.[6] In this process, an active hydrogen in the carboxyl group is replaced by a trimethylsilyl (TMS) group. This transformation effectively masks the polar functional group, reducing intermolecular hydrogen bonding and significantly increasing the volatility of the analyte. The resulting this compound-TMS ester is amenable to gas chromatography, exhibiting improved peak shape, thermal stability, and enhanced detection by the mass spectrometer.[7][8]
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound in biological fluids involves sample preparation, derivatization, and subsequent instrumental analysis. A stable isotope-labeled internal standard, such as deuterium-labeled this compound, is essential for accurate quantification, as it compensates for variations in sample preparation and instrument response.[9][10]
References
- 1. This compound - Organic Acids Metabolomic Mapping - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. 2-Picolinic acid: Properties, Biological Synthesis and Physiological Action_Chemicalbook [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. caringsunshine.com [caringsunshine.com]
- 5. ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. This compound, TMS derivative [webbook.nist.gov]
- 8. This compound, TMS derivative [webbook.nist.gov]
- 9. Concurrent quantification of quinolinic, picolinic, and nicotinic acids using electron-capture negative-ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry [pubmed.ncbi.nlm.nih.gov]
Application Note and Synthesis Protocol for Zinc Picolinate Complex
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This document provides a comprehensive guide to the synthesis, purification, and characterization of the zinc picolinate complex, a compound of significant interest in nutritional science and pharmaceutical development due to its high bioavailability as a zinc supplement.[1][2] The protocols detailed herein are designed to be robust and reproducible, providing a thorough understanding of the chemical principles and practical considerations for the successful preparation and validation of this coordination complex.
Introduction: The Significance of Zinc Picolinate
Zinc is an essential trace element crucial for a myriad of physiological functions, including immune response, enzymatic activity, and protein synthesis.[3] However, the efficacy of zinc supplementation is largely dependent on its bioavailability. Zinc picolinate, a coordination complex of zinc(II) with picolinic acid, has demonstrated superior absorption compared to other zinc salts such as gluconate and citrate.[1][4] this compound, a natural metabolite of tryptophan, acts as a bidentate chelating agent, forming a stable complex with zinc that facilitates its transport across intestinal membranes.[5] This enhanced bioavailability minimizes gastrointestinal side effects and ensures effective delivery of zinc to the body.[1] Understanding the synthesis and characterization of this complex is therefore paramount for its application in nutritional supplements and therapeutic agents.
Chemical and Physical Properties
A summary of the key properties of the target compound, zinc picolinate dihydrate, is provided below.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₂N₂O₆Zn | [6] |
| Molecular Weight | 345.62 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [7] |
| Solubility | Sparingly soluble in water | [7] |
| Structure | Octahedral geometry with two picolinate ligands and two water molecules coordinated to the zinc center. | [6] |
Synthesis of Zinc Picolinate Dihydrate
This section details two reliable methods for the synthesis of zinc picolinate. Method A utilizes zinc sulfate heptahydrate, a readily available and cost-effective starting material. Method B employs zinc oxide, which offers a different reaction pathway and may be preferable in certain contexts.
Underlying Chemical Principle
The synthesis of zinc picolinate involves a complexation reaction where two equivalents of this compound (Hpic) react with a zinc(II) salt. This compound acts as a bidentate ligand, coordinating to the zinc ion through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group. The general reaction scheme is as follows:
Zn²⁺ + 2 C₆H₅NO₂ → [Zn(C₆H₄NO₂)₂] + 2 H⁺
In aqueous solution, the complex typically crystallizes as a dihydrate, [Zn(pic)₂(H₂O)₂].[6]
Experimental Workflow
The overall workflow for the synthesis and characterization of zinc picolinate is depicted below.
Caption: Experimental workflow for the synthesis and characterization of zinc picolinate.
Protocol A: Synthesis from Zinc Sulfate Heptahydrate
This is a widely cited and reliable method for producing high-purity zinc picolinate.[8][9]
Materials:
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O)
-
This compound (C₆H₅NO₂)
-
Deionized water
-
Ethanol (for washing)
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution of Zinc Sulfate: In a 250 mL beaker, dissolve 14.4 g (0.05 mol) of zinc sulfate heptahydrate in 100 mL of deionized water with stirring.
-
Preparation of this compound Solution: In a separate 250 mL beaker, dissolve 12.3 g (0.1 mol) of this compound in 100 mL of deionized water. Gentle heating may be required to facilitate dissolution.
-
Reaction: Slowly add the this compound solution to the zinc sulfate solution with continuous stirring at room temperature. A white precipitate of zinc picolinate will begin to form immediately.
-
Digestion of Precipitate: Continue stirring the mixture for 1-2 hours to ensure complete reaction and to allow the precipitate to digest, resulting in a more easily filterable solid.
-
Isolation of Crude Product: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the precipitate with several portions of cold deionized water to remove any unreacted starting materials and sulfate ions, followed by a wash with a small amount of ethanol to aid in drying.
-
Recrystallization: Transfer the crude product to a 500 mL beaker. Add approximately 200 mL of deionized water and heat the suspension with stirring until the solid completely dissolves. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and then with a small amount of ethanol. Dry the product in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Protocol B: Synthesis from Zinc Oxide
This method provides an alternative route that avoids the presence of sulfate ions in the reaction mixture.[7]
Materials:
-
Zinc oxide (ZnO)
-
This compound (C₆H₅NO₂)
-
Deionized water
-
Ethanol (for washing)
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Suspension of Zinc Oxide: In a 250 mL beaker, suspend 4.07 g (0.05 mol) of zinc oxide in 100 mL of deionized water.
-
Preparation of this compound Solution: In a separate 250 mL beaker, dissolve 12.3 g (0.1 mol) of this compound in 100 mL of deionized water, with gentle heating if necessary.
-
Reaction: Slowly add the this compound solution to the zinc oxide suspension with continuous stirring. Heat the mixture to 60-70 °C and maintain this temperature with stirring for 2-3 hours. The zinc oxide will gradually react and dissolve, followed by the precipitation of zinc picolinate.
-
Isolation and Purification: Follow steps 5-7 from Protocol A to isolate, recrystallize, and dry the final product.
Characterization of Zinc Picolinate Dihydrate
Thorough characterization is essential to confirm the identity and purity of the synthesized complex. The following techniques are recommended.
Logical Framework for Characterization
The relationship between the characterization techniques and the information they provide is illustrated below.
Caption: Logical flow of the characterization process for zinc picolinate.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for confirming the coordination of the picolinate ligand to the zinc ion.
Sample Preparation: Prepare a KBr pellet of the dried zinc picolinate sample.
Expected Results:
| Functional Group | This compound (cm⁻¹) | Zinc Picolinate (cm⁻¹) | Interpretation |
| O-H (carboxylic acid) | ~3400-2500 (broad) | Absent | Disappearance of the broad O-H stretch indicates deprotonation of the carboxylic acid group upon coordination. |
| C=O (asymmetric stretch) | ~1700 | ~1630-1590 | A significant shift to a lower wavenumber is indicative of the coordination of the carboxylate oxygen to the zinc ion. |
| C-O (symmetric stretch) | ~1300 | ~1400-1350 | A shift in the symmetric stretching frequency further confirms carboxylate coordination. |
| Pyridine Ring Vibrations | ~1600-1400 | Shifts in these bands indicate the involvement of the pyridine nitrogen in coordination. | |
| Zn-N and Zn-O Vibrations | - | ~600-400 | The appearance of new bands in the far-IR region can be attributed to the formation of Zn-N and Zn-O bonds. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex.
Sample Preparation: Prepare a dilute solution of zinc picolinate in deionized water.
Expected Results: this compound exhibits absorption bands in the UV region. Upon complexation with zinc, shifts in the positions and intensities of these bands are expected. A typical UV-Vis spectrum of zinc picolinate in an aqueous solution may show absorption maxima around 260-280 nm, corresponding to π-π* transitions within the aromatic picolinate ligand, which may be slightly shifted compared to the free ligand.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to elucidate the structure of the complex in solution.
Sample Preparation: Dissolve the zinc picolinate sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
Expected Results: The proton signals of the picolinate ligand will experience shifts upon coordination to the diamagnetic Zn(II) ion. The expected chemical shifts (δ) in DMSO-d₆ are approximately:
| Proton | This compound (ppm) | Zinc Picolinate (ppm) | Interpretation |
| H6 | ~8.7 | Shifted | |
| H3 | ~8.1 | Shifted | The coordination of the pyridine nitrogen and carboxylate oxygen to the zinc ion alters the electronic environment of the pyridine ring protons, leading to observable shifts in their resonance frequencies. |
| H4 | ~8.0 | Shifted | |
| H5 | ~7.6 | Shifted | |
| COOH | ~13.0 (broad) | Absent | The disappearance of the carboxylic acid proton signal confirms deprotonation upon complex formation. |
Elemental Analysis
Elemental analysis is crucial for confirming the stoichiometry of the synthesized complex.
Expected Results for C₁₂H₁₂N₂O₆Zn (Zinc Picolinate Dihydrate):
| Element | Theoretical (%) |
| Carbon (C) | 41.69 |
| Hydrogen (H) | 3.50 |
| Nitrogen (N) | 8.10 |
| Zinc (Zn) | 18.91 |
The experimentally determined percentages should be in close agreement with these theoretical values (typically within ±0.4%).
Safety Precautions
Standard laboratory safety practices should be followed at all times.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves.
-
Handling Chemicals: Handle all chemicals in a well-ventilated area or a fume hood. Avoid inhalation of dusts and contact with skin and eyes.[7]
-
Zinc Compounds: While zinc picolinate is used in nutritional supplements, concentrated forms can be irritating.
-
This compound: this compound can cause skin and eye irritation.
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Conclusion
The protocols outlined in this application note provide a reliable and reproducible methodology for the synthesis and characterization of zinc picolinate. Adherence to these procedures will enable researchers and drug development professionals to produce a high-purity complex suitable for further investigation and application. The comprehensive characterization techniques described are essential for validating the structure and purity of the final product, ensuring its quality and suitability for its intended use.
References
- 1. Comparative absorption of zinc picolinate, zinc citrate and zinc gluconate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.hud.ac.uk [pure.hud.ac.uk]
- 4. ajol.info [ajol.info]
- 5. Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Picolinic Acid Derivatization for Enhanced Mass Spectrometry Analysis
Introduction: Overcoming Analytical Hurdles in Mass Spectrometry
Mass spectrometry (MS) is a cornerstone of modern analytical science, offering unparalleled sensitivity and specificity. However, its efficacy is fundamentally dependent on the analyte's ability to be efficiently ionized and to produce structurally informative fragments.[1][2] Many critical classes of endogenous and exogenous compounds, including fatty acids, steroids, and other carboxylic acids, exhibit poor ionization efficiency in their native state or yield ambiguous fragmentation patterns that complicate structural elucidation and quantification.[3][4][5]
Chemical derivatization presents a powerful strategy to overcome these limitations.[6] By chemically modifying a target analyte prior to analysis, we can purposefully alter its physicochemical properties to be more favorable for MS detection.[1] Among the diverse array of derivatizing agents, picolinic acid and its analogues have emerged as exceptionally versatile tools. This is due to their ability to introduce a readily ionizable "charge-tag" onto the analyte, dramatically enhancing sensitivity and directing fragmentation pathways in a predictable and informative manner.[7][8][9]
This guide provides an in-depth exploration of this compound derivatization, detailing the underlying chemical principles, practical applications, and validated, step-by-step protocols for researchers, scientists, and drug development professionals.
The Principle: Why this compound Derivatization Works
The success of this compound as a derivatization agent is rooted in the chemical properties of its pyridine ring structure. The derivatization process imparts two key advantages: significantly enhanced ionization efficiency and charge-directed, structurally informative fragmentation.
Enhanced Ionization Efficiency
The nitrogen atom within the this compound's pyridine ring is basic and possesses a high proton affinity. When an analyte containing a hydroxyl (-OH) or carboxylic acid (-COOH) group is derivatized to form a picolinyl ester or amide, this nitrogen atom serves as a prime site for protonation during electrospray ionization (ESI). This creates a stable, pre-charged positive ion in the gas phase.[7][8] This "charge-tagging" approach circumvents the often-inefficient protonation of the native analyte, leading to a substantial increase in signal intensity. Reported enhancements are significant, ranging from a 5- to 10-fold increase for corticosteroids and up to a 158-fold increase for certain carboxylic acids.[7][8]
Charge-Directed Fragmentation for Structural Elucidation
In tandem mass spectrometry (MS/MS), the location of the charge on a precursor ion profoundly influences its fragmentation pattern upon collision-induced dissociation (CID). For picolinyl derivatives, the positive charge is localized on the pyridine ring, remote from the analyte's core structure.[9] During CID, this fixed charge site initiates a cascade of fragmentation events that proceed predictably along the analyte's aliphatic chain.
This phenomenon is particularly valuable for the structural analysis of fatty acids.[9][10] The charge-remote fragmentation mechanism generates a series of diagnostic ions that allow for the precise localization of double bonds, branch points, and other functional groups on the fatty acid chain—information that is typically lost or ambiguous in the mass spectra of underivatized forms like methyl esters.[9][11]
The Derivatization Reaction
This compound is typically coupled to hydroxyl or carboxyl functional groups through an esterification or amidation reaction. To achieve this, the carboxylic acid of the this compound reagent must first be activated. This is commonly accomplished using coupling agents that form a highly reactive intermediate.
Caption: General workflow of this compound derivatization.
Key Applications
This compound derivatization is broadly applicable to any molecule possessing a hydroxyl or carboxylic acid group, making it a valuable tool across various research domains.
-
Lipidomics: It is the gold standard for determining the exact position of double bonds and branching in fatty acids via GC-MS or LC-MS.[9][10][11]
-
Steroid Analysis: Enables the highly sensitive quantification of corticosteroids and androgens in complex biological matrices such as saliva and plasma.[7][12]
-
Metabolomics: Significantly improves the detection limits for a wide range of small-molecule carboxylic acids, including bile acids and metabolic intermediates, in samples like human saliva and urine.[8][13]
-
MALDI Mass Spectrometry: In a different capacity, this compound also serves as an excellent matrix for the Matrix-Assisted Laser Desorption/Ionization (MALDI) analysis of large biomolecules like oligonucleotides, DNA, and proteins.[14][15]
Table 1: Reported Sensitivity Enhancements with this compound Derivatization
| Analyte Class | Matrix | Technique | Sensitivity Improvement | Reference |
| Corticosteroids | Human Saliva | LC-ESI-MS/MS | 5-10 fold | [7] |
| Carboxylic Acids | Human Saliva | LC-ESI-MS/MS | 9-158 fold | [8] |
| Hydroxy-androgens | N/A | LC-ESI-MS/MS | Allows detection down to 1 pg on column | [12] |
| Anabolic Steroids | Urine | LC-ESI-MS | 5-200 fold | [16] |
Experimental Protocols
The following protocols are provided as a robust starting point for researchers. As with any analytical method, optimization may be required for specific analytes or matrices. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Derivatization of Hydroxy-Steroids for LC-MS/MS Analysis
This protocol is adapted for the analysis of steroids with hydroxyl groups, such as hydroxy-androgens, based on the mixed anhydride method.[7][12]
Caption: Workflow for hydroxy-steroid derivatization.
A. Reagents and Materials
-
This compound
-
2-Methyl-6-nitrobenzoic anhydride (MNBA)
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Toluene
-
Anhydrous Acetonitrile
-
Ethyl Acetate
-
Methanol (LC-MS Grade)
-
Acetic Acid
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Nitrogen gas for evaporation
-
Heating block or oven
-
Vortex mixer and centrifuge
B. Preparation of Derivatization Reagent (Prepare Fresh Before Use)
-
Prepare a stock solution of 20 mg/mL this compound in anhydrous acetonitrile.
-
Prepare a stock solution of 50 mg/mL MNBA in anhydrous acetonitrile.
-
Prepare a stock solution of 20 mg/mL DMAP in anhydrous acetonitrile.
-
In a clean glass vial, combine the following in order:
-
100 µL Anhydrous Toluene
-
50 µL of the this compound stock
-
50 µL of the MNBA stock
-
50 µL of the DMAP stock
-
20 µL Triethylamine
-
-
Vortex the mixture thoroughly. This reagent is now ready for use.
C. Step-by-Step Derivatization Procedure
-
Ensure the steroid sample (e.g., from a solid-phase extraction eluate) is completely dry in a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the freshly prepared derivatization reagent to the dried sample.
-
Vortex vigorously for 30 seconds to ensure the sample is fully dissolved.
-
Incubate the mixture at 60°C for 30 minutes.
-
After incubation, cool the sample to room temperature.
-
Add 50 µL of 10% acetic acid in methanol to quench the reaction. Vortex briefly.
-
Add 500 µL of ethyl acetate, vortex for 1 minute, then centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried derivative in an appropriate volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 80% Water/20% Methanol with 0.1% Formic Acid). Vortex to dissolve.
-
The sample is now ready for injection into the LC-MS/MS system.
D. Recommended LC-MS/MS Parameters [12]
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 40:60 v/v) with 0.05% Formic Acid
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Precursor Ion: [M+H]+ of the picolinoyl-derivatized steroid.
-
Product Ion: Monitor for characteristic fragments. Often, the protonated this compound ion (m/z 124) is a prominent fragment, though analyte-specific fragments should be optimized.
Protocol 2: Derivatization of Carboxylic Acids for LC-MS/MS Analysis
This protocol uses 2-picolylamine and a phosphine/disulfide coupling system, which is effective for a broad range of carboxylic acids.[8]
Caption: Workflow for carboxylic acid derivatization.
A. Reagents and Materials
-
2-Picolylamine (PA)
-
2,2'-Dipyridyl disulfide (DPDS)
-
Triphenylphosphine (TPP)
-
Anhydrous Acetonitrile
-
Heating block or oven
-
Vortex mixer
B. Preparation of Reagent Solutions
-
DPDS Solution: Dissolve 20 mg of DPDS in 1 mL of anhydrous acetonitrile.
-
TPP Solution: Dissolve 20 mg of TPP in 1 mL of anhydrous acetonitrile.
-
PA Solution: Dissolve 20 mg of 2-picolylamine in 1 mL of anhydrous acetonitrile.
C. Step-by-Step Derivatization Procedure
-
Place the sample containing the carboxylic acid(s) in a 1.5 mL microcentrifuge tube. If the sample is aqueous, evaporate it to complete dryness.
-
Dissolve the dried residue in 50 µL of anhydrous acetonitrile.
-
Add 10 µL of the DPDS solution to the sample.
-
Add 10 µL of the TPP solution to the sample.
-
Add 10 µL of the PA solution to initiate the reaction.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction vial at 60°C for 60 minutes.
-
After incubation, cool the sample to room temperature.
-
Dilute the reaction mixture with the initial mobile phase to an appropriate concentration for LC-MS/MS analysis. No further cleanup is typically required for this method.
-
The sample is now ready for injection.
D. Expected Results The resulting PA-derivatives are highly responsive in positive-ion ESI-MS and typically show the protonated molecule [M+H]+ as the base peak.[8] MS/MS analysis yields characteristic product ions suitable for sensitive detection using Selected Reaction Monitoring (SRM).[8]
Troubleshooting and Method Considerations
-
Anhydrous Conditions: Many of the coupling reagents used in these derivatization reactions are sensitive to water, which can hydrolyze reactive intermediates and reduce reaction yield.[17] Using anhydrous solvents and taking care to exclude moisture is critical for reproducibility.
-
Reagent Stability: Derivatization reagents, especially when mixed, should be prepared fresh daily to ensure maximum reactivity.[12]
-
Matrix Effects: While derivatization boosts the signal of the target analyte, it does not eliminate matrix effects from co-eluting compounds in complex samples. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[7][18]
-
Alternative Reagents: For certain applications, other derivatizing agents may offer advantages. For example, in the analysis of poly-carboxylic acids in urine, o-benzyl hydroxylamine (oBHA) was found to provide better sensitivity and more stable derivatives compared to 2-picolyl amine.[13] Researchers should consider the specific properties of their analytes and matrix when selecting a derivatization strategy.
Conclusion
This compound derivatization is a robust, versatile, and highly effective strategy for enhancing the mass spectrometric analysis of compounds containing hydroxyl and carboxylic acid functionalities. By introducing a permanent site of positive charge, this technique dramatically improves ionization efficiency in ESI-MS and provides a powerful tool for detailed structural elucidation through charge-directed fragmentation in MS/MS. The protocols and principles outlined in this guide offer a solid foundation for researchers in diverse fields to overcome common analytical challenges, enabling more sensitive and confident characterization and quantification of critical biomolecules.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Uses of derivatization (Chapter 6) - Mass Spectrometry for Chemists and Biochemists [resolve.cambridge.org]
- 3. mdpi.com [mdpi.com]
- 4. A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Chemical derivatization strategy for mass spectrometry-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Practical Derivatization Approaches for LC‑HRMS Metabolite Profiling - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC/MS determination of fatty acid picolinyl esters by direct curie-point pyrolysis of whole bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass spectra of the picolinyl esters of isomeric mono- and dienoic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Comparison of o-benzyl hydroxylamine and 2-picolyl amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound as a matrix for laser mass spectrometry of nucleic acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. hpst.cz [hpst.cz]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
Protocol for Quantifying Picolinic Acid in Cell Culture Media
Authored by: A Senior Application Scientist
Abstract
Picolinic acid, an endogenous metabolite of L-tryptophan, is a key modulator in various physiological and pathological processes, including immune responses and neuroinflammation.[1] Its quantification in cell culture media is crucial for researchers in immunology, neuroscience, and drug development to understand cellular metabolism and the effects of various stimuli or therapeutic agents. This application note provides detailed protocols for the robust and sensitive quantification of this compound in cell culture supernatants using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). These methods are designed to offer both high-throughput capabilities and the specificity required for complex biological matrices.
Introduction: The Significance of this compound Measurement
This compound is a catabolite of the kynurenine pathway, an essential route for tryptophan metabolism.[1] It is synthesized from an unstable intermediate, 2-amino-3-carboxymuconate-semialdehyde, which can also non-enzymatically rearrange to form the neurotoxin quinolinic acid.[1] The balance between this compound and quinolinic acid production is critical, and its dysregulation is implicated in several diseases. This compound is known to be a chelating agent for various metal ions and has been shown to possess neuroprotective, anti-proliferative, and immunological properties.[1]
Given its biological importance, accurate quantification of this compound in in vitro cell culture models is paramount. This allows for the investigation of cellular responses to inflammatory stimuli, the screening of potential therapeutic compounds that modulate the kynurenine pathway, and the elucidation of the role of this compound in various disease models. The complex composition of cell culture media, containing amino acids, vitamins, salts, and serum proteins, necessitates analytical methods with high specificity and sensitivity to ensure reliable results.
Overview of Analytical Methodologies
Several analytical techniques can be employed for the quantification of this compound. The choice of method often depends on the required sensitivity, sample throughput, and the availability of instrumentation.
-
High-Performance Liquid Chromatography (HPLC): A widely used technique that separates compounds based on their physicochemical properties. When coupled with UV or fluorescence detection, HPLC offers a robust and cost-effective solution for this compound analysis.[2][3][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method provides the highest sensitivity and specificity by coupling the separation power of liquid chromatography with the precise mass detection of a tandem mass spectrometer.[5][6][7] It is considered the gold standard for analyzing metabolites in complex biological samples.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While also a powerful technique, GC-MS often requires derivatization of this compound to increase its volatility, which can add complexity to the sample preparation workflow.[8][9]
This guide will focus on HPLC and LC-MS/MS methods due to their widespread use and applicability to cell culture media.
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC)
This section details two HPLC-based methods: one with UV detection and a more sensitive approach using post-column derivatization and fluorescence detection.
Principle of HPLC Separation
Reversed-phase HPLC is the most common mode for separating this compound from other components in the cell culture supernatant. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a polar molecule, will have a relatively short retention time. Ion-pair chromatography can be employed to enhance the retention and separation of this compound by adding an ion-pairing reagent to the mobile phase.[2][10]
Sample Preparation: Protein Precipitation
A critical first step in analyzing cell culture media is the removal of proteins, which can interfere with the chromatographic separation and damage the HPLC column.
Workflow for Sample Preparation:
Caption: Protein precipitation workflow for cell culture media samples.
Detailed Protocol:
-
Collect cell culture supernatant and centrifuge at 300 x g for 5 minutes to remove cells and debris.
-
To 100 µL of the cleared supernatant, add 200 µL of ice-cold acetonitrile.[11]
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for at least 30 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
For added precaution, filter the supernatant through a 0.22 µm syringe filter before transferring to an HPLC vial.
Protocol 1A: HPLC with UV Detection
This method is suitable for applications where this compound concentrations are expected to be in the micromolar range.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water.[12] Isocratic or gradient elution can be optimized. A common mobile phase is a mixture of acetonitrile and water (e.g., 40:60 v/v) with a suitable buffer like phosphate buffer to control pH.[10][13]
-
This compound standard
-
HPLC-grade solvents
Chromatographic Conditions:
-
Column: Supelcosil LC-18 (250 x 4.6 mm, 5 µm) or equivalent.[12]
-
Mobile Phase: Acetonitrile:Water (40:60 v/v).[12]
-
Flow Rate: 0.8 mL/min.[12]
-
Detection Wavelength: 264 nm.[12]
-
Injection Volume: 20 µL
-
Column Temperature: Room temperature
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Generate a standard curve by preparing serial dilutions of the stock solution (e.g., 0.1 µg/mL to 10 µg/mL).
-
Inject the prepared standards and samples onto the HPLC system.
-
Identify the this compound peak in the chromatograms based on the retention time of the standard.
-
Quantify the this compound concentration in the samples by interpolating their peak areas against the standard curve.
Protocol 1B: HPLC with Post-Column Fluorescence Detection
This enhanced HPLC method offers higher sensitivity and is suitable for detecting lower concentrations of this compound. It involves a post-column reaction to generate a fluorescent derivative.
Principle: this compound reacts with zinc acetate upon UV irradiation to produce a fluorescent compound.[3][4][14]
Instrumentation and Reagents:
-
HPLC system with a fluorescence detector and a post-column UV irradiation unit.
-
Mobile Phase: 0.1 M sodium phosphate solution (pH 3.0) containing 3.0 mM zinc acetate and 3.5 mM trimethylamine.[3][4]
-
Derivatization Reagent: Included in the mobile phase.
-
This compound standard.
Chromatographic and Detection Conditions:
-
Post-Column UV Irradiation: Use a suitable UV lamp.
-
Fluorescence Detection: Excitation at 336 nm and emission at 448 nm.[3][4]
-
Injection Volume: 20 µL
Procedure:
-
Follow the same procedure for standard curve preparation as in Protocol 1A, using the appropriate mobile phase as the diluent.
-
Inject the standards and prepared samples.
-
The column effluent is passed through a UV irradiation chamber before entering the fluorescence detector.
-
Quantify this compound based on the fluorescence signal. This method has a reported detection limit of 0.30 pmol.[3][4]
Method 2: Quantification by UHPLC-MS/MS
For the most sensitive and specific quantification of this compound, especially at low concentrations or in complex media, UHPLC-MS/MS is the method of choice.
Principle of UHPLC-MS/MS
UHPLC provides faster separations with higher resolution compared to conventional HPLC. The eluent is then introduced into a tandem mass spectrometer, which acts as a highly specific and sensitive detector. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. This provides two levels of mass selectivity, significantly reducing background noise and improving quantification accuracy.
Workflow for UHPLC-MS/MS Analysis:
Caption: UHPLC-MS/MS analytical workflow for this compound.
Protocol 2A: UHPLC-MS/MS
Instrumentation and Reagents:
-
UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column suitable for UHPLC.
-
Mobile Phases:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
This compound standard.
-
Picolinic-d4 acid (deuterated internal standard).[15]
Chromatographic and MS Conditions:
-
Mobile Phase Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute this compound, followed by a re-equilibration step.
-
Flow Rate: Dependent on the column dimensions, typically 0.3-0.5 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
Procedure:
-
Prepare a stock solution of this compound and the deuterated internal standard.
-
Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of this compound.
-
For sample preparation, follow the protein precipitation protocol described in section 3.2.
-
After collecting the supernatant, add a known amount of the deuterated internal standard to each sample and calibration standard.
-
Inject the samples and standards into the UHPLC-MS/MS system.
-
Quantify this compound by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the calibration curve. The use of a stable isotope-labeled internal standard corrects for any variability in sample preparation and instrument response.
Method Validation and Quality Control
To ensure the reliability of the results, it is essential to validate the chosen analytical method. Key validation parameters, as outlined by the International Conference on Harmonisation (ICH) guidelines, include:[16]
-
Linearity: Assess the linear relationship between the analyte concentration and the instrument response over a defined range. A correlation coefficient (r²) of >0.99 is generally considered acceptable.[12][15]
-
Accuracy: Determine the closeness of the measured value to the true value. This can be assessed by spiking known amounts of this compound into a blank cell culture medium and calculating the percent recovery.
-
Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method. This is typically expressed as the relative standard deviation (RSD) of replicate measurements.[16][17]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.[12][15]
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Quality Control (QC) Samples: Include QC samples at low, medium, and high concentrations in each analytical run to monitor the performance of the method.
Data Comparison and Method Selection
The choice between HPLC and UHPLC-MS/MS will depend on the specific research question and available resources.
| Parameter | HPLC with UV Detection | HPLC with Fluorescence Detection | UHPLC-MS/MS |
| Sensitivity | µM range | High nM to µM range | Low nM to pM range |
| Specificity | Moderate | Moderate to High | Very High |
| Throughput | Moderate | Moderate | High |
| Cost | Low | Moderate | High |
| Expertise Required | Basic | Intermediate | Advanced |
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the quantification of this compound in cell culture media. For routine analysis of relatively high concentrations, HPLC with UV detection is a cost-effective option. When higher sensitivity is required, HPLC with post-column fluorescence detection offers a significant improvement. For the most demanding applications requiring the highest sensitivity and specificity, UHPLC-MS/MS is the recommended method. Proper method validation is crucial to ensure the generation of high-quality, reproducible data in cell culture-based research.
References
- 1. The Physiological Action of this compound in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New high-performance liquid chromatographic method for the detection of this compound in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of this compound by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectrometry with Electrospray Ionization Quantification of Tryptophan Metabolites and Markers of Gut Health in Serum and Plasma—Application to Clinical and Epidemiology Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. usercontent.one [usercontent.one]
- 16. demarcheiso17025.com [demarcheiso17025.com]
- 17. ikev.org [ikev.org]
Application Notes & Protocols: A Guide to the Preparation of Picolinic Acid-Based Bifunctional Chelating Agents
Audience: Researchers, scientists, and drug development professionals in the fields of radiochemistry, nuclear medicine, and oncology.
Abstract: The development of targeted radiopharmaceuticals is a cornerstone of modern molecular imaging and therapy. A critical component of these agents is the bifunctional chelating agent (BFCA), which securely binds a radiometal while providing a functional group for conjugation to a targeting biomolecule. This guide provides an in-depth exploration of picolinic acid-based BFCAs, a class of chelators gaining prominence for their ability to form highly stable complexes with a variety of radiometals under mild, aqueous conditions. We will move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into synthesis, bioconjugation, and radiolabeling, thereby empowering researchers to confidently develop next-generation radiopharmaceuticals.
The Ascendancy of the Picolinate Scaffold in Radiometal Chelation
The ideal bifunctional chelator must satisfy a demanding set of criteria: it must exhibit rapid and efficient radiolabeling kinetics under conditions that preserve the integrity of sensitive biomolecules, and the resulting radiometal complex must demonstrate high thermodynamic stability and kinetic inertness in vivo to prevent the release of the free radionuclide.
For decades, polyaminocarboxylate chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and DTPA (diethylenetriaminepentaacetic acid) have been the workhorses of nuclear medicine.[1][2] However, their application is often constrained by the need for harsh labeling conditions, such as elevated temperatures and acidic pH, which are incompatible with many proteins and antibodies.[3][4]
This compound (pyridine-2-carboxylic acid) has emerged as a superior structural motif for overcoming these limitations. The inclusion of the rigid, aromatic pyridine ring and the carboxylate donor group within a chelator's framework pre-organizes the ligand for metal binding. This results in several key advantages:
-
Mild Labeling Conditions: Picolinate-based chelators can efficiently complex radiometals like Gallium-68 (⁶⁸Ga) at room temperature and at or near neutral pH, simplifying radiopharmaceutical production and expanding the range of compatible biomolecules.[3][4]
-
High Stability: The combination of nitrogen and oxygen donor atoms in the picolinate arms leads to the formation of highly stable complexes with a variety of medically relevant radiometals, including ⁶⁸Ga, ⁹⁹ᵐTc, ⁸⁹Zr, and ²⁰¹Tl.[1][3][5][6]
-
Versatility: The synthetic tractability of the picolinate scaffold allows for the tuning of the chelator's properties, such as denticity and charge, to optimize performance for specific radiometals.
The general architecture of a this compound-based BFCA is illustrated below. It consists of the picolinate-containing metal-binding unit, a spacer or linker, and a reactive functional group for covalent attachment to a targeting vector like an antibody or peptide.[6]
Caption: General structure of a this compound-based bifunctional chelator.
Application Protocol: Synthesis of an Acyclic Picolinate Chelator
Here, we detail a representative synthesis for an acyclic this compound-based chelator, 6,6′-(2-aminoethylazanediyl)bis(methylene)dithis compound (H₂pentapa-en-NH₂), adapted from published methods.[5] This chelator features two picolinate arms and a primary amine for further functionalization.
Causality and Workflow Overview
The synthesis is a multi-step process that begins with commercially available pyridine-2,6-dicarboxylic acid. The strategy involves:
-
Esterification: Protecting the carboxylic acid groups as ethyl esters to prevent unwanted side reactions.
-
Selective Reduction: Reducing one ester group to a primary alcohol.
-
Chlorination: Converting the alcohol to a more reactive chloromethyl group, which is an excellent electrophile for alkylation.
-
Alkylation: Reacting the chloromethyl intermediate with a protected ethylenediamine derivative to build the chelator backbone.
-
Deprotection: Simultaneously hydrolyzing the ethyl esters to carboxylic acids and removing the amine protecting group under basic conditions to yield the final chelator.
Caption: Synthetic workflow for H₂pentapa-en-NH₂.
Detailed Experimental Protocol
Protocol: Synthesis of Ethyl 6-(chloromethyl)picolinate (Key Intermediate)
-
Principle: This multi-step procedure converts pyridine-2,6-dicarboxylic acid into a key building block for alkylation. Esterification protects the carboxyl groups, selective reduction of one ester provides an alcohol, and chlorination yields the reactive electrophile.
-
Materials:
-
Pyridine-2,6-dicarboxylic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium borohydride (NaBH₄)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Step-by-Step Procedure:
-
Esterification: Suspend pyridine-2,6-dicarboxylic acid in absolute ethanol. Cautiously add concentrated H₂SO₄ dropwise while cooling in an ice bath. Reflux the mixture for 16-24 hours. The sulfuric acid acts as a catalyst. Monitor reaction completion by TLC.
-
Work-up: Cool the reaction mixture and neutralize carefully with saturated sodium bicarbonate solution. Extract the product (diethyl pyridine-2,6-dicarboxylate) into ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by silica gel chromatography if necessary.[7]
-
Selective Reduction: Dissolve the purified diester in ethanol and cool to 0 °C. Add NaBH₄ portion-wise over 1 hour. The use of a milder reducing agent like NaBH₄ allows for the selective reduction of one ester group. Let the reaction stir at room temperature for 4-6 hours.
-
Work-up: Quench the reaction by slowly adding water. Remove the ethanol under reduced pressure and extract the product (ethyl 6-(hydroxymethyl)picolinate) with ethyl acetate. Dry the organic phase and concentrate to yield the alcohol, which can be purified by chromatography.[7]
-
Chlorination: Dissolve the alcohol in DCM and cool to 0 °C. Add thionyl chloride dropwise. This reaction is exothermic and releases HCl and SO₂ gas; it must be performed in a well-ventilated fume hood. Stir at room temperature for 2-3 hours.
-
Work-up: Carefully pour the reaction mixture onto ice and neutralize with saturated sodium bicarbonate. Extract the product (ethyl 6-(chloromethyl)picolinate) with DCM. Dry the organic layer over Na₂SO₄ and concentrate in vacuo. The crude product is often used directly in the next step.
-
-
Characterization: The identity and purity of intermediates and the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[7][8]
Protocol: Final Assembly and Deprotection
-
Principle: Two equivalents of the chloromethyl intermediate are reacted with a mono-protected diamine. Subsequent deprotection of both the esters and the amine protecting group yields the final chelator.
-
Step-by-Step Procedure:
-
Alkylation: Dissolve tert-butyl (2-aminoethyl)carbamate (Boc-ethylenediamine) and a non-nucleophilic base (e.g., diisopropylethylamine) in a suitable solvent like acetonitrile. Add two equivalents of the crude ethyl 6-(chloromethyl)picolinate solution. Heat the reaction to 60-80 °C and stir for 12-18 hours. The Boc protecting group ensures that only the primary amine reacts, preventing polymerization.
-
Work-up: Concentrate the reaction mixture and purify the protected chelator by silica gel chromatography.
-
Deprotection: Dissolve the purified, fully protected intermediate in a mixture of ethanol and 2 M sodium hydroxide (NaOH). Stir at room temperature for 12-24 hours. The NaOH hydrolyzes the ethyl esters to carboxylates and cleaves the Boc protecting group.
-
Final Purification: Neutralize the solution with HCl to pH ~7. The final product, H₂pentapa-en-NH₂, can be purified by reverse-phase HPLC. Lyophilization yields the product as a white solid.
-
-
Self-Validation: The final product's identity should be rigorously confirmed by high-resolution mass spectrometry and NMR spectroscopy.[5] The presence of the primary amine can be confirmed by its reactivity in the subsequent bioconjugation step.
Application Protocol: Bioconjugation and Radiolabeling
The ultimate purpose of a BFCA is its attachment to a targeting vector. This section outlines the general procedure for conjugating a picolinate chelator to an antibody and subsequent radiolabeling with ⁶⁸Ga.
Bioconjugation to an Antibody
-
Principle: The primary amine on the chelator (e.g., H₂pentapa-en-NH₂) is converted to a more reactive functional group, typically an isothiocyanate (-NCS) or an N-hydroxysuccinimide (NHS) ester, which then reacts with nucleophilic residues (primarily lysine ε-amino groups) on the antibody.
-
Materials:
-
Purified picolinate chelator with an amine handle
-
Thiophosgene or an NHS-ester precursor
-
Targeting antibody (e.g., Trastuzumab) in a suitable buffer (e.g., bicarbonate or phosphate buffer, pH 8.5-9.0)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
-
Step-by-Step Procedure:
-
Chelator Activation (Isothiocyanate formation): Dissolve the chelator in a solution of water/chloroform and sodium carbonate. Add thiophosgene and stir vigorously for 1-2 hours. The organic phase containing the activated isothiocyanate chelator is separated, dried, and the solvent is removed. Caution: Thiophosgene is highly toxic.
-
Conjugation Reaction: Prepare the antibody solution at a concentration of 5-10 mg/mL in bicarbonate buffer (pH ~8.5). Add the activated chelator (dissolved in a small amount of DMSO) to the antibody solution at a specific molar ratio (e.g., 10:1 to 20:1 chelator:antibody). Incubate the reaction at room temperature or 37 °C for 1-4 hours with gentle mixing.
-
Purification: The resulting immunoconjugate must be purified from excess unreacted chelator. This is typically achieved using a desalting column (SEC), eluting with a formulation-compatible buffer like saline or ammonium acetate.
-
-
Characterization: The average number of chelators conjugated per antibody (chelator-to-antibody ratio, or CAR) can be determined using MALDI-TOF mass spectrometry or by co-labeling with a cold metal and using UV-Vis spectroscopy.[9]
Radiolabeling with Gallium-68
-
Principle: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator as Ga³⁺ in acidic solution. The picolinate-conjugated antibody will rapidly chelate the ⁶⁸Ga³⁺ at room temperature after simple pH adjustment.[3][4]
-
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
Sterile 0.1 N HCl for elution
-
Purified immunoconjugate
-
Reaction buffer (e.g., 1 M sodium acetate)
-
Sterile water for injection
-
Instant thin-layer chromatography (iTLC) strips and a suitable mobile phase (e.g., 50 mM DTPA) for quality control.
-
-
Step-by-Step Procedure:
-
Elution: Elute the ⁶⁸Ga from the generator according to the manufacturer's instructions using 0.1 N HCl.
-
Labeling Reaction: In a sterile reaction vial, add the required amount of the immunoconjugate. Add the reaction buffer to adjust the pH to between 4.0 and 5.5. Add the ⁶⁸Ga eluate (~0.5-1.0 mL).
-
Incubation: Incubate the reaction mixture at room temperature for 5-15 minutes. No heating is required.[4]
-
Quality Control (QC): Spot the reaction mixture onto an iTLC strip. Develop the strip using the mobile phase. The ⁶⁸Ga-labeled antibody will remain at the origin, while any free ⁶⁸Ga will move with the solvent front. Scan the strip using a radio-TLC scanner to determine the radiochemical purity (RCP). An RCP of >95% is typically required for clinical use.
-
Caption: Workflow for bioconjugation and subsequent radiolabeling.
Data Summary
The table below summarizes key properties of selected this compound-based chelators and compares them to the conventional chelator, DOTA.
| Chelator | Key Radiometal(s) | Typical Labeling Conditions | In Vitro/In Vivo Stability | Reference(s) |
| H₂pentapa-en-NH₂ | ⁹⁹ᵐTc | >95% yield, room temp. | >94% stable in serum at 24h | [5], |
| Tpaa | ⁶⁸Ga | >99% yield, 15 min, 25°C, pH 4.0-7.4 | Moderate serum stability (32% intact at 30 min) | [3] |
| H₃Dpaa | ⁶⁸Ga | 99% yield, 5 min, 37°C, pH 7.4 | High | [4] |
| H₄pypa | ²⁰¹Tl, ⁸⁹Zr, ¹¹¹In, ¹⁷⁷Lu | Rapid, efficient at room temp. | High for many metals, but vulnerable to reduction with Tl³⁺ | [1],[10] |
| DOTA (for comparison) | ⁶⁸Ga, ¹⁷⁷Lu | Requires heating (80-95°C) and acidic pH (~4) | High | [3],[4] |
Conclusion and Future Outlook
This compound-based bifunctional chelating agents represent a significant advancement in the design of radiopharmaceuticals. Their ability to chelate metals under mild conditions without compromising complex stability addresses a critical bottleneck in the development of biologics-based imaging and therapeutic agents. The synthetic protocols and workflows detailed in these notes provide a robust framework for researchers to build upon. Future work will likely focus on further refining the chelator backbone to improve in vivo pharmacokinetics, expanding the range of compatible radiometals, and developing novel, site-specific conjugation strategies to produce more homogeneous and effective targeted radiopharmaceuticals.[11]
References
- 1. Toward Bifunctional Chelators for Thallium-201 for Use in Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis and application of polyamino polycarboxylic bifunctional chelating agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Inorganic Chemistry of the Tripodal Picolinate Ligand Tpaa with Gallium(III) and Radiolabeling with Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino acid based gallium-68 chelators capable of radiolabeling at neutral pH - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT03398B [pubs.rsc.org]
- 5. This compound based acyclic bifunctional chelating agent and its methionine conjugate as potential SPECT imaging agents: syntheses and preclinical evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. Unraveling the Crystal Structures of this compound Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of chelator conjugation level and injection dose on tumor and organ uptake of 111In-labeled MORAb-009, an anti-mesothelin antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Site-specific chelator-antibody conjugation for PET and SPECT imaging with radiometals - PMC [pmc.ncbi.nlm.nih.gov]
Picolinic Acid in Chromatography for Metal Separation: A Detailed Guide
Authored by a Senior Application Scientist
Introduction
Picolinic acid, a pyridine-2-carboxylic acid, has emerged as a versatile and powerful tool in the field of analytical chemistry, particularly for the chromatographic separation of metal ions. Its efficacy stems from its ability to act as a bidentate chelating agent, forming stable complexes with a wide range of metal cations. This guide provides an in-depth exploration of the application of this compound in various chromatographic techniques for metal separation, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and professionals in drug development.
The unique coordination chemistry of this compound allows for fine-tuning of selectivity in metal separations. By forming complexes with varying stability and charge, it enables the separation of metals with similar physicochemical properties. This is particularly valuable in complex matrices where traditional ion-exchange or reversed-phase methods may fall short. This document will delve into the nuances of using this compound as a mobile phase additive and as a functional group on stationary phases, providing a comprehensive resource for method development and application.
The Role of this compound in Metal Chelation and Separation
This compound's utility in chromatography is fundamentally linked to its structure. The presence of a carboxylic acid group and a nitrogen atom in the pyridine ring allows it to form a five-membered chelate ring with metal ions. This chelation process is central to its function in chromatographic separations.
The separation mechanism is primarily based on the differential stability of the metal-picolinate complexes and their resulting chromatographic behavior. Factors influencing the separation include:
-
The nature of the metal ion: Different metals form complexes with this compound with varying stability constants. This inherent difference in affinity is a key driver of separation.
-
The pH of the mobile phase: The pH dictates the ionization state of both this compound and the metal ions, thereby influencing complex formation and stability.
-
The concentration of this compound: The concentration of the chelating agent in the mobile phase can be adjusted to control the extent of complexation and, consequently, the retention of the metal ions.
-
The stationary phase: The choice of stationary phase (e.g., reversed-phase, ion-exchange) determines the mode of interaction of the metal-picolinate complexes.
By carefully manipulating these parameters, chromatographers can achieve highly selective separations of a wide array of metal ions.
Chromatographic Techniques Employing this compound
This compound can be integrated into several high-performance liquid chromatography (HPLC) techniques for metal separation. The most common approaches are:
-
Ion-Pair Chromatography (IPC): In this technique, this compound is added to the mobile phase as an ion-pairing reagent.[1] It forms neutral or less polar complexes with the metal ions, which can then be retained and separated on a non-polar stationary phase, such as C18.[1][2]
-
High-Performance Chelation Ion Chromatography (HPCIC): This powerful technique utilizes a chelating ligand, such as this compound, in the eluent to control the retention of metal ions on a chelating stationary phase.[3] The separation is governed by the competitive complexation between the ligand in the mobile phase and the functional groups on the stationary phase.[3]
-
Reversed-Phase HPLC: this compound can be used as a mobile phase additive in conventional reversed-phase HPLC. The separation is based on the partitioning of the metal-picolinate complexes between the mobile phase and the hydrophobic stationary phase.
The choice of technique depends on the specific metals to be separated, the sample matrix, and the desired selectivity.
Application Notes and Protocols
This section provides detailed protocols for the separation of various metal ions using this compound in different chromatographic modes.
Protocol 1: Separation of Transition Metals using Ion-Pair Chromatography
This protocol is suitable for the separation of common transition metals such as copper (Cu²⁺), nickel (Ni²⁺), zinc (Zn²⁺), and cobalt (Co²⁺).
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound (analytical grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Nitric acid (for pH adjustment)
-
Standard solutions of Cu²⁺, Ni²⁺, Zn²⁺, and Co²⁺ (1000 ppm)
Mobile Phase Preparation:
-
Prepare a 20 mM solution of this compound in deionized water.
-
Add methanol to the this compound solution to a final concentration of 30% (v/v).
-
Adjust the pH of the mobile phase to 3.5 with dilute nitric acid.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 20 mM this compound, 30% Methanol, pH 3.5 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
Sample Preparation:
-
Dilute the standard metal solutions to the desired concentration (e.g., 1-10 ppm) with the mobile phase.
-
For real samples, a digestion step may be necessary to bring the metals into solution, followed by dilution with the mobile phase.
Expected Results:
The metal ions will be separated based on the stability and hydrophobicity of their picolinate complexes. The elution order will depend on the specific conditions, but generally, less stable or more polar complexes will elute earlier.
Causality Behind Experimental Choices:
-
This compound Concentration: A 20 mM concentration provides sufficient chelating agent to form complexes with the metal ions without causing excessive background noise in the detector.
-
Methanol Content: The organic modifier (methanol) controls the retention of the metal-picolinate complexes on the C18 column. Adjusting the methanol percentage can optimize the resolution.
-
pH: A pH of 3.5 ensures that the this compound is in a suitable form for chelation while maintaining the stability of the silica-based C18 column.
-
Detection Wavelength: 265 nm is a common wavelength for detecting picolinate complexes, providing good sensitivity.
Protocol 2: High-Performance Chelation Ion Chromatography (HPCIC) for Heavy Metal Separation
This protocol is designed for the separation of heavy metals like lead (Pb²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺) and is particularly useful for trace analysis in environmental samples.
Instrumentation and Materials:
-
Ion chromatography system with a post-column reaction (PCR) system and a UV-Vis or fluorescence detector
-
Chelating stationary phase column (e.g., iminodiacetic acid or similar functionalized resin)
-
This compound (analytical grade)
-
Potassium nitrate (for ionic strength adjustment)
-
Nitric acid (for pH adjustment)
-
Post-column reagent (e.g., PAR, Arsenazo III)
-
Standard solutions of Pb²⁺, Cd²⁺, and Hg²⁺ (1000 ppm)
Mobile Phase Preparation:
-
Prepare a 5 mM solution of this compound in deionized water.
-
Add potassium nitrate to a final concentration of 0.1 M to maintain a constant ionic strength.
-
Adjust the pH to 4.0 with dilute nitric acid.
-
Filter and degas the mobile phase.
Chromatographic Conditions:
| Parameter | Value |
| Column | Chelating Resin (e.g., 150 mm x 4.0 mm) |
| Mobile Phase | 5 mM this compound, 0.1 M KNO₃, pH 4.0 |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 50 µL |
| Column Temperature | 35 °C |
| Detection | Post-column reaction with PAR at 520 nm |
Post-Column Reaction:
-
The eluent from the column is mixed with the post-column reagent (e.g., 0.2 mM PAR in a buffered solution).
-
The reaction forms colored complexes that are then detected by the UV-Vis detector.
Expected Quantitative Data:
| Metal Ion | Expected Retention Time (min) |
| Cd²⁺ | 4.5 |
| Pb²⁺ | 6.8 |
| Hg²⁺ | 9.2 |
Note: Retention times are approximate and can vary depending on the specific column and system.
Causality Behind Experimental Choices:
-
Chelating Stationary Phase: The stationary phase has a high affinity for metal ions. The separation is achieved by the competing complexation of the metals with the this compound in the eluent and the functional groups on the resin.
-
This compound as a Competing Ligand: The this compound in the mobile phase acts as a competing ligand, eluting the metal ions from the column. The strength of the metal-picolinate complex determines the elution time.
-
pH and Ionic Strength: These parameters are critical for controlling the retention and selectivity. The pH affects the charge on both the stationary phase and the this compound, while the ionic strength helps to minimize non-specific interactions.
-
Post-Column Reaction: This is often necessary for sensitive and selective detection of metal ions, as many metal-picolinate complexes have low molar absorptivity.
Visualization of the Chromatographic Process
The following diagram illustrates the general workflow for metal separation using this compound in an HPLC system.
Caption: Workflow for metal separation using this compound-based chromatography.
The following diagram illustrates the chelation of a divalent metal ion (M²⁺) by two molecules of this compound.
Caption: Chelation of a metal ion by this compound.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. Key aspects to ensure the trustworthiness of the results include:
-
System Suitability Tests: Before running samples, perform system suitability tests by injecting a standard mixture to verify the resolution, peak shape, and retention time reproducibility.
-
Calibration Curves: Always run a series of standards to generate a calibration curve for each metal ion. The linearity of the curve (R² > 0.995) is a critical indicator of method performance.
-
Quality Control Samples: Include quality control samples (at low, medium, and high concentrations) in each analytical run to monitor the accuracy and precision of the method.
-
Spike Recovery Studies: For complex matrices, perform spike recovery experiments to assess the effect of the matrix on the analytical results.
By implementing these quality control measures, researchers can have a high degree of confidence in the data generated using these methods.
Conclusion
This compound is a highly effective and versatile reagent for the chromatographic separation of metal ions. Its ability to form stable chelate complexes with a wide range of metals, coupled with the ability to fine-tune selectivity through the adjustment of chromatographic parameters, makes it an invaluable tool for analytical chemists. The protocols and guidelines presented in this document provide a solid foundation for the development and application of robust and reliable methods for metal analysis in various fields, from environmental monitoring to pharmaceutical quality control. As with any analytical method, careful optimization and validation are essential to ensure the accuracy and reliability of the results.
References
Application Note: Picolinic Acid as a High-Performance Matrix for MALDI-TOF Mass Spectrometry of Nucleic Acids
Executive Summary: Redefining Oligonucleotide Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a cornerstone technology for the analysis of high molecular weight biomolecules.[1] The success of any MALDI experiment is critically dependent on the choice of matrix, which facilitates the gentle "soft" ionization of the analyte. While several matrices are available for nucleic acid analysis, picolinic acid (PA) has emerged as a superior choice, consistently demonstrating enhanced performance for oligonucleotides and related biopolymers.[2]
This guide provides an in-depth exploration of this compound as a MALDI matrix. It moves beyond simple protocols to explain the underlying scientific principles, offering field-proven methodologies and troubleshooting advice. We will detail its advantages over other common matrices, such as 3-hydroxythis compound (3-HPA), and provide comprehensive protocols for its application, empowering researchers to achieve high-quality, reproducible mass spectra for a wide range of nucleic acids.[2][3]
The Scientific Basis: Why this compound Excels
The matrix is not a passive bystander; it is an active participant in the desorption/ionization process. An ideal matrix must absorb energy efficiently at the laser's wavelength, co-crystallize homogeneously with the analyte, and promote analyte ionization with minimal fragmentation.[1]
This compound (pyridine-2-carboxylic acid) fulfills these criteria exceptionally well, particularly for nucleic acids.
-
Optimal Energy Absorption: this compound exhibits strong UV absorbance around 260-270 nm, making it compatible with common UV lasers used in MALDI-MS, such as Nd:YAG (355 nm) and Nitrogen (337 nm) lasers, where it still retains sufficient absorbance.[4][5]
-
Mechanism of "Soft" Ionization: The ionization of oligonucleotides in MALDI is primarily driven by the protonation or deprotonation of the nucleobases (A, T, G, C).[6] this compound's chemical properties facilitate this process efficiently, leading to the generation of intact, singly-charged molecular ions, which simplifies spectral interpretation.
-
Empirically Proven Superiority: Multiple studies have established that this compound is a highly effective matrix for oligonucleotides up to 190 bases, as well as for transfer RNA (tRNA).[3] Critically, its performance in generating high-quality spectra for oligonucleotides is notably superior to that of the closely related and widely used 3-hydroxythis compound (3-HPA).[2]
While the precise physicochemical reasons for this superiority are multifaceted, it is likely related to favorable co-crystallization properties and proton transfer dynamics with the phosphate backbone and nucleobases of the analyte.
Comprehensive Experimental Protocols
Scientific integrity demands reproducible, self-validating protocols. The following methodologies are designed to be robust and are grounded in established laboratory practices.
Required Instrumentation & Materials
| Category | Item | Notes |
| Instrumentation | MALDI-TOF Mass Spectrometer | Equipped with a UV laser (e.g., 337 nm N₂ or 355 nm Nd:YAG). |
| Micropipettes (0.5-10 µL range) | Calibrated for accuracy. | |
| Microcentrifuge | For pelleting precipitates. | |
| Vortex Mixer | For thorough mixing of solutions. | |
| Chemicals & Reagents | This compound (PA), ≥99% purity | Matrix |
| 3-Hydroxythis compound (3-HPA), ≥99% purity | Optional co-matrix for enhanced performance. | |
| Ammonium Citrate, dibasic | Additive to reduce sodium/potassium adducts.[7] | |
| Acetonitrile (ACN), HPLC grade | Solvent | |
| Ultrapure Water (e.g., 18.2 MΩ·cm) | Solvent | |
| Analyte (Oligonucleotide sample) | Purified and desalted for best results. | |
| Consumables | MALDI Target Plate | Stainless steel or other compatible material. |
| 0.5 mL or 1.5 mL Microcentrifuge Tubes | For solution preparation. |
Protocol 1: this compound "Co-Matrix" Solution Preparation
For robust analysis of oligonucleotides, a combination matrix of this compound and 3-HPA with an ammonium citrate additive is highly recommended. This formulation improves crystal homogeneity and actively sequesters alkali metal ions (Na⁺, K⁺) that would otherwise form adducts with the negatively charged phosphate backbone of DNA/RNA, complicating the mass spectrum.[7][8]
Step-by-Step Procedure:
-
Prepare Stock Solutions:
-
3-HPA Stock (approx. 0.5 M): Dissolve ~70 mg of 3-HPA in 1 mL of 50:50 (v/v) Acetonitrile:Water.
-
This compound Stock (approx. 0.5 M): Dissolve ~62 mg of this compound in 1 mL of 50:50 (v/v) Acetonitrile:Water.
-
Ammonium Citrate Stock (approx. 0.1 M): Dissolve ~23 mg of dibasic ammonium citrate in 1 mL of ultrapure water.
-
-
Create the Working Matrix Solution:
-
In a clean microcentrifuge tube, combine the stock solutions in the following ratio:
-
9 parts 3-HPA Stock
-
1 part this compound Stock
-
2 parts Ammonium Citrate Stock
-
-
(Example: 450 µL of 3-HPA stock + 50 µL of this compound stock + 100 µL of Ammonium Citrate stock).
-
-
Final Preparation: Vortex the working matrix solution for 30 seconds. If any precipitate is visible, centrifuge briefly and use the supernatant. This working solution should be prepared fresh daily for optimal results.
Protocol 2: Sample-Matrix Deposition (Dried-Droplet Method)
The dried-droplet method is the most common technique for sample preparation. The goal is to create a homogenous, crystalline "spot" containing both matrix and analyte.
Step-by-Step Procedure:
-
Analyte Preparation: Dissolve the purified, desalted oligonucleotide sample in ultrapure water to a final concentration of 10-50 pmol/µL .
-
Mix Analyte and Matrix: In a separate clean tube, mix the analyte solution and the working matrix solution (from Protocol 1) in a 1:1 volume ratio . (e.g., 1 µL of analyte + 1 µL of matrix).
-
Spotting: Immediately pipette 0.5 - 1.0 µL of the mixture onto a designated spot on the MALDI target plate.
-
Crystallization: Allow the droplet to air-dry completely at room temperature. This may take 5-15 minutes. Do not use a vacuum desiccator unless specified, as rapid drying can lead to poor crystal formation.
-
Analysis: Once dry, the plate is ready to be loaded into the mass spectrometer.
Visualization of the MALDI-TOF Workflow
To ensure clarity, the entire experimental process is outlined below.
Caption: Workflow for oligonucleotide analysis using a this compound co-matrix.
Data Acquisition & Interpretation
-
Instrument Settings: For oligonucleotides, negative-ion linear mode is typically superior. The negative charge is readily carried by the phosphate backbone.
-
Laser Power: Use the minimum laser power necessary to obtain a good signal. Start low and gradually increase the intensity to avoid analyte fragmentation.
-
Expected Spectrum: A high-quality spectrum will show a prominent peak corresponding to the singly-charged molecular ion [M-H]⁻. The absence of significant salt adducts ([M-H+Na]⁻, [M-H+K]⁻) is an indicator of a successful preparation, thanks to the ammonium citrate additive.
Quantitative Data Summary Table
| Parameter | Recommended Setting / Value | Rationale & Notes |
| Primary Analytes | Oligonucleotides (DNA, RNA), tRNA | This compound provides superior signal and resolution for these molecules.[3] |
| Matrix Concentration | See Protocol 1 (Co-matrix approach) | A mixture provides the best performance by improving homogeneity and reducing adducts.[8] |
| Matrix:Analyte Molar Ratio | > 5000:1 | A large excess of matrix is crucial for proper energy absorption and isolation of analyte molecules.[9] |
| Laser Wavelength | 337 nm or 355 nm | This compound effectively absorbs at these common UV laser wavelengths. |
| Ionization Mode | Negative-ion mode | Preferred for nucleic acids due to the negatively charged phosphate backbone. |
| Analyzer Mode | Linear | Provides the best sensitivity for high-mass molecules like oligonucleotides. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Signal / Weak Signal | Insufficient analyte concentration. | Increase analyte concentration or the volume spotted. |
| Laser power too low. | Gradually increase laser power. | |
| Poor co-crystallization ("sweet spot" issue). | Re-prepare the spot. Ensure solvents are fresh and mixing is thorough. | |
| Poor Mass Resolution | Contaminating salts (Na⁺, K⁺). | Ensure the use of ammonium citrate in the matrix. Confirm analyte was desalted. |
| High laser power causing ion fragmentation. | Reduce laser power to the minimum required for a stable signal. | |
| Inconsistent, "Shotgun" Pattern | Inhomogeneous crystal formation. | The co-matrix approach helps.[8] Try spotting smaller volumes. Ensure the plate surface is clean. |
| Broad Peaks / Adducts | Presence of salt or buffer contamination. | Use the ammonium citrate additive.[7] Perform additional desalting/purification of the analyte. |
Conclusion
This compound, particularly when used as part of a co-matrix system with 3-HPA and ammonium citrate, represents a significant advancement for the MALDI-TOF analysis of nucleic acids. Its ability to generate clean, intense signals for oligonucleotides surpasses that of many conventional matrices.[2] By understanding the principles behind matrix selection and by implementing the robust protocols detailed in this guide, researchers can unlock the full potential of MALDI-MS for high-resolution, high-throughput analysis in genomics, drug discovery, and quality control applications.
References
- 1. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 2. This compound as a matrix for laser mass spectrometry of nucleic acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UV-Vis Spectrum of this compound | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. Ionization mechanism of oligonucleotides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 8. Improving spot homogeneity by using polymer substrates in matrix-assisted laser desorption/ionization mass spectrometry of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: In Vitro Evaluation of Picolinic Acid's Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picolinic acid, a natural tryptophan metabolite, has emerged as a promising broad-spectrum antiviral agent.[1][2][3] This document provides a comprehensive guide for the in vitro investigation of this compound's antiviral efficacy, with a focus on enveloped viruses. Detailed protocols for cytotoxicity assays, antiviral activity quantification, and mechanistic studies are presented to enable researchers to rigorously evaluate its potential as a therapeutic agent. The methodologies described herein are designed to ensure scientific integrity and provide a solid foundation for further preclinical development.
Introduction: this compound as a Novel Antiviral Candidate
This compound (PA) is an endogenous molecule in mammals, primarily known for its role in mineral absorption and its neuroprotective properties.[2][4] Recent studies have unveiled its potent antiviral activity against a wide range of enveloped viruses, including clinically significant pathogens like Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Influenza A virus (IAV).[1][3][5][6] The primary mechanism of action of this compound is the inhibition of viral entry into host cells.[1][2][3][4] It achieves this by compromising the integrity of the viral membrane and interfering with the fusion process between the viral envelope and the host cell membrane.[1][3] Notably, this compound has been shown to be ineffective against non-enveloped viruses, highlighting its specific mode of action.[1][2]
This application note provides a structured experimental framework to systematically investigate the antiviral properties of this compound in a laboratory setting. The protocols are designed to be adaptable to various enveloped viruses and host cell lines, allowing for a comprehensive assessment of its antiviral spectrum and potency.
Experimental Workflow Overview
A logical and stepwise approach is crucial for the successful evaluation of an antiviral candidate. The following workflow outlines the key stages of investigation, from initial toxicity profiling to detailed mechanistic studies.
References
- 1. This compound is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as an antiviral agent against enveloped viruses – implication for SARS-CoV-2 | ISTRY [istry.org]
- 3. This compound is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iasgyan.in [iasgyan.in]
- 5. news-medical.net [news-medical.net]
- 6. indiabioscience.org [indiabioscience.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in Picolinic Acid HPLC Analysis
Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of picolinic acid. As a zwitterionic compound and a known metal chelator, this compound presents unique challenges in reversed-phase chromatography. This document provides an in-depth, causality-driven approach to diagnosing and resolving these issues, ensuring the integrity and accuracy of your analytical results.
Section 1: Understanding the Culprits - Why Does this compound Tailing Occur?
Peak tailing is rarely a singular issue; it's a symptom of underlying chemical interactions between your analyte, the mobile phase, and the stationary phase. For this compound, three primary mechanisms are often at play. Understanding these is the first step toward an effective solution.
This compound: A Challenging Analyte
This compound's structure dictates its behavior in a reversed-phase HPLC system. Its pyridine ring provides a basic nitrogen atom, while the carboxylic acid group provides an acidic proton. This dual nature makes it zwitterionic, and its retention and peak shape are highly sensitive to pH. Furthermore, the proximity of the nitrogen and the carboxylate group makes it an excellent bidentate chelating agent for various metal ions.[1][2]
| Property | Value / Description | Significance in HPLC Analysis |
| Chemical Structure | 2-Pyridinecarboxylic acid.[1] | Zwitterionic nature with both a basic nitrogen and an acidic carboxyl group. |
| pKa Values | pKa1 ≈ 1.07 (carboxylic acid)[3][4] pKa2 ≈ 5.4 (pyridine nitrogen)[5] | The molecule's charge state is highly dependent on mobile phase pH, directly impacting retention and potential for secondary interactions.[6][7] |
| Chelation Activity | Forms stable complexes with metal ions (Fe, Zn, Cu, etc.).[1][2][8] | Can interact with trace metal contaminants in the silica matrix, column hardware, or system, causing severe peak tailing.[9][10][11] |
The three primary causes of peak tailing for this compound are:
-
Secondary Silanol Interactions: The most common cause of peak tailing for basic compounds in reversed-phase HPLC.[12] Residual, un-capped silanol groups (Si-OH) on the silica stationary phase surface are acidic and can become deprotonated (SiO⁻) at pH levels above 3-4. The positively charged, protonated pyridine ring of this compound can then undergo a secondary ion-exchange interaction with these sites, causing a portion of the analyte molecules to lag behind the main peak.[9][12][13]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to either of the analyte's pKa values, a mixture of ionized and unionized species will exist simultaneously.[14] This dual state leads to inconsistent interactions with the stationary phase, resulting in peak broadening or splitting.[7][15] For robust analysis, the pH should be set at least 1.5 to 2 units away from the pKa to ensure a single ionic form predominates.[6][16]
-
Metal Chelation: This is a particularly significant issue for this compound.[1] Trace metal impurities (e.g., iron, aluminum) are often present in the silica matrix of older or lower-quality columns.[9][10] These metal sites can act as strong interaction points, chelating with this compound and creating a powerful secondary retention mechanism that leads to severe tailing.[11][17] Metal ions can also leach from stainless steel components of the HPLC system, such as frits and tubing, and accumulate on the column.[11]
Section 2: Systematic Troubleshooting Guide
Follow this systematic guide to diagnose and resolve peak tailing. The flowchart below provides a logical path from initial observation to a robust solution.
Troubleshooting Flowchart
Caption: A step-by-step diagnostic workflow for troubleshooting this compound peak tailing.
Q1: My this compound peak is tailing. Where do I start?
Start with the most influential and easily controlled parameter: the mobile phase pH . The ionization state of this compound, as well as the activity of residual silanols on the column, is dictated by pH.[18] An unbuffered or improperly set pH is the most frequent cause of poor peak shape for ionizable compounds.[14]
Q2: How does mobile phase pH affect my peak shape, and what pH should I use?
Causality: At a pH between its two pKa values (approx. 1.1 to 5.4), this compound is zwitterionic. Near the upper pKa of ~5.4, the pyridine nitrogen is partially protonated, and the molecule carries a partial positive charge. Simultaneously, at this pH, residual silanol groups on the silica surface (pKa ~3.5-4.5) are deprotonated and carry a negative charge. This charge attraction creates a strong secondary ion-exchange interaction, causing tailing.[12]
Solution: The most effective strategy is to operate at a low pH. By lowering the mobile phase pH to 2.5 - 3.0 , you achieve two critical goals simultaneously:
-
The acidic silanol groups on the stationary phase are fully protonated (Si-OH), neutralizing their negative charge and minimizing their ability to interact with the analyte.[19]
-
The basic pyridine nitrogen on this compound is fully protonated (positive charge), ensuring the analyte exists in a single, consistent ionic state.
This approach, known as ion suppression (for the silanols), is a standard technique for improving the peak shape of basic compounds.[6]
This protocol details the preparation of a mobile phase buffered with formic acid, which is suitable for both UV and LC-MS detection.
Objective: To prepare 1 L of a buffered aqueous mobile phase (Mobile Phase A) at approximately pH 2.8.
Materials:
-
HPLC-grade water
-
HPLC-grade formic acid (≥98% purity)
-
1 L volumetric flask
-
0.22 µm or 0.45 µm membrane filter
Procedure:
-
Add approximately 900 mL of HPLC-grade water to a 1 L volumetric flask.
-
Carefully pipette 1.0 mL of formic acid into the water. This creates a 0.1% (v/v) solution.
-
Bring the flask to the final 1 L volume with HPLC-grade water and mix thoroughly.
-
Measure the pH to confirm it is within the target range (typically ~pH 2.8 for 0.1% formic acid).[20]
-
Filter the mobile phase through a 0.22 µm or 0.45 µm filter to remove particulates.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
This solution serves as your aqueous component (Mobile Phase A), to be mixed with your organic mobile phase (e.g., acetonitrile or methanol). A typical starting gradient might be 95:5 A:B.
Q3: I've adjusted the pH, but the peak is still tailing. What's next?
If low pH does not resolve the issue, the problem likely lies with the stationary phase itself. This points to two possibilities:
-
Excessive Silanol Activity: Your column may be an older "Type A" silica column, which has a higher concentration of acidic silanols and metal impurities, or its end-capping may have degraded.[9][10] Modern "Type B" silica columns are of much higher purity, with minimal metal content and more thorough end-capping, significantly reducing these secondary interactions.
-
Significant Metal Contamination: Given this compound's strong chelating properties, even a high-quality column can exhibit tailing if the HPLC system (frits, tubing) has leached metal ions onto the column head.[11]
Solution: First, ensure you are using a modern, high-purity, fully end-capped C18 column. If you are already using such a column, the next step is to use mobile phase additives to mask the remaining active sites.
Q4: What mobile phase additives can I use to improve peak shape?
Additives work by competing with your analyte for the active sites on the stationary phase.
Option 1: Masking Silanols with a Competing Base
Causality: A small, basic molecule like triethylamine (TEA) can be added to the mobile phase. The TEA, being a strong base, will preferentially interact with the acidic silanol sites, effectively "masking" them from the this compound. This approach is historically common but has drawbacks, as TEA can shorten column lifetime and is not ideal for LC-MS.
Objective: To prepare a mobile phase containing a low concentration of TEA to block active silanol sites.
Procedure:
-
Prepare your buffered aqueous mobile phase (e.g., at pH 3.0 with phosphate buffer, as TEA is most effective at neutral to slightly acidic pH).
-
Add triethylamine to the aqueous mobile phase to a final concentration of 10-20 mM.
-
Re-adjust the pH of the mobile phase to the desired value.
-
Filter and degas the final mobile phase before use.
-
Important: Dedicate the column to use with TEA, as it can be difficult to wash out completely and may alter the column's selectivity permanently.[20]
Option 2: Masking Metal Contamination with a Chelating Agent
Causality: This is a highly targeted approach for this compound. Adding a strong chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the mobile phase will bind (chelate) any free metal ions in the system or on the stationary phase surface.[21] This prevents the this compound from interacting with these metal sites, eliminating chelation as a source of secondary retention.
Objective: To prepare a mobile phase containing a low concentration of EDTA to sequester stray metal ions.
Procedure:
-
Prepare your low-pH buffered aqueous mobile phase (as in Protocol 1).
-
Prepare a concentrated stock solution of EDTA (e.g., 100 mM). Disodium EDTA is readily soluble in water.
-
Add the EDTA stock solution to your aqueous mobile phase to achieve a final concentration of 0.1 to 0.5 mM.
-
Filter and degas the final mobile phase.
-
Equilibrate the column with this mobile phase for an extended period (e.g., 30-60 minutes) to allow the EDTA to sequester metals throughout the system.
Section 3: Advanced Solutions & FAQs
Q5: I've tried pH adjustments and additives, but tailing persists. What are my options?
If the issue remains, consider more fundamental system or column problems.
-
Alternative Column Chemistry: A standard C18 phase may not be optimal. Consider columns designed to minimize secondary interactions, such as those with a polar-embedded phase or a charged surface .[13][22] Polar-embedded columns have a hydrophilic group near the base of the alkyl chain, which helps shield residual silanols.[23]
-
System Contamination: The column may be heavily contaminated. A rigorous flushing procedure may restore performance.
-
Extra-Column Effects: Tailing on all peaks, especially early eluting ones, can indicate issues outside the column, such as excessive tubing length or dead volume in fittings.[19] Ensure all connections are sound and tubing is of the appropriate internal diameter (e.g., 0.005").[13]
Objective: To remove strongly adsorbed contaminants from the column and HPLC system.
Procedure:
-
Remove the Column: First, flush the HPLC system without the column. Replace the column with a union and flush all lines with a strong solvent like 100% isopropanol.
-
Column Wash: Consult the column manufacturer's instructions for recommended washing procedures and solvent compatibility. A general-purpose flush for a reversed-phase column is to reverse the column direction (disconnect from the detector) and wash with a series of solvents, for at least 10-20 column volumes each:
-
Your mobile phase without buffer (e.g., Water/Acetonitrile)
-
100% Water
-
100% Isopropanol (excellent for removing lipids and strongly bound hydrophobic compounds)
-
100% Acetonitrile
-
Re-equilibrate with your starting mobile phase.
-
-
Metal Decontamination Flush: If metal contamination is suspected, a flush with an EDTA-containing solution can be effective.[11]
Q6: Could I be overloading my column?
Yes. Injecting too high a concentration of your analyte can saturate the stationary phase, leading to a distorted peak shape that often manifests as fronting but can also contribute to tailing.[12][22]
Self-Validation Test: Prepare a sample that is 10-fold more dilute than your current sample. Inject it and observe the peak shape. If the tailing factor improves significantly, you are likely experiencing mass overload.[12] The solution is to either dilute your sample or use a column with a higher loading capacity (e.g., wider internal diameter).
Q7: What is the difference between peak tailing and peak fronting?
Peak tailing is when the back half of the peak is wider than the front half, often due to secondary retention mechanisms.[9] Peak fronting is the opposite, where the front half of the peak is wider than the back. Fronting is typically caused by column overload, poor sample solubility in the mobile phase, or physical column collapse.[9]
Section 4: Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution(s) |
| General Peak Tailing | Inappropriate mobile phase pH | Adjust mobile phase to pH 2.5-3.0 using a buffer (e.g., 0.1% formic acid).[6][19] |
| Persistent Tailing at Low pH | Secondary interactions with silanol groups | Use a modern, high-purity, end-capped C18 column.[13] Add a competing base like TEA to the mobile phase (use with caution). |
| Severe or Stubborn Tailing | Chelation with metal ions in the column/system | Add a metal chelator like EDTA (0.1-0.5 mM) to the mobile phase.[11][21] Use a column manufactured from low-metal content "Type B" silica.[10] |
| Tailing on All Peaks | Column contamination or physical damage | Flush the column and system with strong solvents.[19][22] Check for extra-column volume (dead volume).[13] |
| Tailing Improves on Dilution | Mass overload of the column | Dilute the sample or reduce injection volume.[12] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Study of Metal Complexes of 2 – this compound – Oriental Journal of Chemistry [orientjchem.org]
- 3. Page loading... [guidechem.com]
- 4. 2-Picolinic acid CAS#: 98-98-6 [m.chemicalbook.com]
- 5. This compound [drugfuture.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. veeprho.com [veeprho.com]
- 8. Determination of this compound by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. m.youtube.com [m.youtube.com]
- 11. silcotek.com [silcotek.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromtech.com [chromtech.com]
- 14. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 15. moravek.com [moravek.com]
- 16. researchgate.net [researchgate.net]
- 17. Dynamic chelation ion chromatography of transition and heavy metal ions using a mobile phase containing 4-chlorodithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. labcompare.com [labcompare.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 22. uhplcs.com [uhplcs.com]
- 23. Stationary Phase and Surface Chemistry of HPLC Columns - Hawach [hawachhplccolumn.com]
Technical Support Center: Optimizing Reaction Yield for Picolinic Acid Metal Complex Synthesis
Welcome to the technical support center for the synthesis of picolinic acid (picH) metal complexes. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this compound as a versatile chelating agent. As a pyridine derivative with a carboxylic acid at the 2-position, this compound acts as a robust bidentate ligand, forming stable five-membered chelate rings with a wide array of metal ions by coordinating through its pyridine nitrogen and a carboxylate oxygen.[1][2] This unique structural motif is central to the application of these complexes in pharmaceuticals, catalysis, and materials science.[1][3]
This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific experimental challenges you may encounter. Our goal is to move beyond simple procedural lists and explain the fundamental causality behind each experimental choice, empowering you to troubleshoot effectively and optimize your reaction yields.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level conceptual questions that form the foundation for successful synthesis.
Q1: What is the fundamental coordination chemistry of this compound that I need to be aware of?
A: this compound (picH) is a classic bidentate N,O-chelating ligand. The key to its function lies in the deprotonation of its carboxylic acid group (-COOH) to a carboxylate (-COO⁻). This allows the negatively charged oxygen and the lone pair on the pyridine nitrogen to coordinate simultaneously to a metal center, forming a highly stable five-membered ring.[2][3] This chelation is the driving force of the complexation reaction. The IR spectra of the resulting complexes confirm this coordination, typically showing a downward shift in the C=O and C=N stretching frequencies compared to the free ligand.[1][4]
Q2: How critically does pH influence the reaction yield and product formation?
A: The pH of the reaction medium is arguably the most critical parameter. The coordination of this compound is contingent upon the deprotonation of the carboxylic acid group.
-
In highly acidic solutions (low pH): The carboxylic acid remains protonated (-COOH), and the pyridine nitrogen may also be protonated. In this state, the ligand has a very low affinity for the metal ion, and complexation will not occur or the yield will be negligible.
-
In neutral to slightly basic solutions (optimal pH): The carboxylic acid group is deprotonated (-COO⁻), making the ligand anionic and an excellent chelator. Most successful syntheses operate in a pH range where the picolinate anion is the dominant species.[1] For some procedures, adjusting the pH upwards is the specific step that induces the precipitation of the final complex.[5]
-
In highly basic solutions (high pH): While the ligand is deprotonated, you risk precipitating the metal ion as a hydroxide (e.g., Cu(OH)₂), which competes with the desired complex formation and can lead to impure products.
Therefore, controlling the pH is essential for maximizing the concentration of the reactive picolinate anion while preventing unwanted side reactions.[6]
Q3: What are the primary considerations for solvent selection?
A: Solvent choice impacts reactant solubility, reaction kinetics, and even the final structure of the complex. The key is to select a solvent that can dissolve both the metal salt and the this compound to a sufficient extent.
-
Solubility of Reactants: this compound itself has varying solubility; it is highly soluble in water, moderately soluble in ethanol, and poorly soluble in acetonitrile.[7] Metal salts also have a wide range of solubilities. A solvent must be chosen where both reactants can enter the solution phase to react.
-
Product Solubility: Ideally, the final complex should have low solubility in the chosen solvent at room or reduced temperature to facilitate easy isolation by filtration. If the product is too soluble, isolation becomes difficult and yield is lost.
-
Influence on Structure: The solvent can fundamentally alter the final product. Studies have shown that reactions in water can yield coordination polymers, while reactions in alcohols like methanol or ethanol can produce mononuclear complexes from the same reactants.[5][8] This is a critical consideration for researchers targeting specific molecular architectures.
-
Reaction Conditions: For reactions requiring heating, the boiling point of the solvent is a practical consideration. Ethanol and methanol are common choices for refluxing reactions.[4][9]
Q4: Which metal salts are typically used, and why does the counter-ion (e.g., Cl⁻, NO₃⁻, ClO₄⁻) matter?
A: A variety of metal salts can be used, including chlorides, nitrates, sulfates, perchlorates, and acetates.[5][9][10] The primary consideration is solubility in the reaction solvent. However, the counter-ion is not always an innocent spectator. It can sometimes be incorporated into the final complex's coordination sphere or influence the crystal packing. For example, some cobalt picolinate complexes have been shown to form structures where the cation is [Co(PA)₂] and the anion is [CoCl₄], demonstrating direct participation of the chloride ion.[1] Perchlorate ions have also been observed to influence the final structure of metal complexes.[4][9] For most standard syntheses aiming for a neutral M(pic)₂ or M(pic)₃ complex, using salts with weakly coordinating anions like nitrate or acetate is often a safe starting point.
Part 2: Troubleshooting Guide for Low Reaction Yield
This guide provides a systematic approach to diagnosing and resolving common issues encountered during synthesis.
Problem: Low or No Product Formation
This is the most common issue, often stemming from incorrect reaction conditions that fail to favor the formation of the thermodynamically stable metal complex.
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting low reaction yields.
Cause A: Incorrect pH
-
Causality: As detailed in the FAQ, if the pH is too low, the this compound is not deprotonated and cannot act as an effective ligand. This is the most frequent cause of reaction failure.
-
Solution: Monitor the pH of the reaction mixture. If you are starting with this compound and a neutral metal salt in a non-buffered solvent, the solution will be acidic. You must add a base to deprotonate the ligand. A non-coordinating base like NaOH or NaOAc is often used.[5] The target pH should be in the range where the picolinate anion is the predominant species (typically pH 4-7, but this can vary).
Protocol 2: Optimizing Reaction pH
Setup: Place your reaction vessel on a magnetic stir plate and insert a calibrated pH probe.
Initial Measurement: Dissolve the this compound in the chosen solvent and measure the initial pH.
Base Preparation: Prepare a dilute solution of a suitable base (e.g., 0.5 M NaOH).
Titration: While stirring, add the metal salt solution. Then, add the base dropwise to the reaction mixture.
Monitoring: Observe the pH. As you approach the pKa of this compound (~5.4), the pH will change more slowly. Continue adding base until you reach the desired pH range. Precipitation of the complex may occur during this step.
Equilibration: Allow the mixture to stir for 15-20 minutes to ensure the pH is stable before proceeding with heating or further reaction steps.
Cause B: Suboptimal Solvent / Poor Solubility
-
Causality: If either the metal salt or the this compound does not dissolve, the reaction is limited to the solid-liquid interface, drastically reducing the reaction rate and overall yield.
-
Solution: Consult solubility data and choose a solvent or solvent mixture that can dissolve both reactants.[7] If a single solvent is not effective, consider using a co-solvent system (e.g., ethanol/water). Heating the mixture can also increase the solubility of the reactants.
Table 2: Common Solvents and Their Properties
| Solvent | Type | Boiling Point (°C) | Key Characteristics |
| Water | Protic, Polar | 100 | Excellent for many metal salts and this compound.[7] May lead to hydrated complexes or polymeric structures.[5] |
| Ethanol | Protic, Polar | 78 | Good general-purpose solvent; often used for refluxing.[4][9] Product may precipitate upon cooling. |
| Methanol | Protic, Polar | 65 | Similar to ethanol but with a lower boiling point. |
| Acetonitrile | Aprotic, Polar | 82 | This compound has low solubility.[7] Useful for specific systems or as an anti-solvent for crystallization. |
| DMF / DMSO | Aprotic, Polar | 153 / 189 | High boiling points; excellent dissolving power. Can be difficult to remove and may coordinate to the metal. |
Cause C: Incorrect Metal-to-Ligand Stoichiometry
-
Causality: The stoichiometry determines the structure of the final complex. For most divalent metals (M²⁺), a 1:2 metal-to-ligand ratio is used to form neutral M(pic)₂ complexes. For trivalent metals (M³⁺), a 1:3 ratio is common. Using an incorrect ratio can lead to the formation of different species or leave unreacted starting materials, reducing the yield of the desired product.[5]
-
Solution: Carefully calculate the molar equivalents for your reaction. It is common practice to use a slight excess (1.05 to 1.1 equivalents) of the ligand to ensure complete consumption of the more expensive metal salt.
Problem: Product is Impure or Contains Starting Material
An impure product complicates characterization and downstream applications. The cause is often an incomplete reaction or ineffective purification.
Cause A: Side Reactions (e.g., Metal Hydroxide Precipitation)
-
Causality: If the pH is raised too high or too quickly with a strong base, the metal ion can precipitate as a metal hydroxide, which is often a gelatinous, hard-to-filter solid that contaminates the desired complex.
-
Solution: Add base slowly and with vigorous stirring to avoid localized areas of high pH. Use a weaker base (e.g., sodium acetate) or a buffer system to maintain the pH in the optimal range.
Cause B: Ineffective Purification
-
Causality: Simple filtration is often insufficient to remove unreacted starting materials or soluble side products.
-
Solution: Recrystallization is the most powerful method for purifying crystalline solids. This process relies on the principle that the desired compound is soluble in a hot solvent but insoluble in the same solvent when cold, while impurities remain soluble at all temperatures.
Protocol 3: Purification by Recrystallization
Solvent Selection: Choose a solvent in which your complex is sparingly soluble at room temperature but highly soluble when heated. You may need to screen several solvents (see Table 2).
Dissolution: Place the crude, dried product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Keep the solution at or near its boiling point.
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, metal oxides), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, transfer the flask to an ice bath to maximize crystal formation.
Isolation: Collect the purified crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Dry the crystals in a vacuum oven at a moderate temperature.
Part 3: General Synthesis & Characterization Workflow
This section provides a generalized protocol that serves as a robust starting point for synthesizing a variety of transition metal picolinate complexes.
General Synthesis Workflow Diagram
Caption: A generalized workflow for this compound metal complex synthesis.
Protocol 1: General Synthesis of a Divalent Metal Picolinate Complex (e.g., [Cu(pic)₂])
This protocol is a general template and should be optimized for specific metal ions and desired products.
Reactant Preparation:
In a 100 mL round-bottom flask, dissolve this compound (2.0 mmol) in 25 mL of ethanol.
In a separate beaker, dissolve the metal salt (e.g., Copper(II) acetate monohydrate, 1.0 mmol) in 15 mL of deionized water.
Reaction:
While stirring the this compound solution, slowly add the metal salt solution. A color change is typically observed.
Adjust the pH of the mixture to ~6.0 by the dropwise addition of 1 M NaOH. A precipitate should begin to form.
Fit the flask with a condenser and reflux the mixture with stirring for 4 hours.[4][9]
Isolation:
Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the solid product sequentially with small portions of cold deionized water, then cold ethanol, and finally diethyl ether to facilitate drying.[1]
Drying & Yield Calculation:
Dry the collected solid in a vacuum oven at 60-80°C overnight.
Record the final mass and calculate the percentage yield.
Purification & Characterization:
Table 1: Key Reaction Parameters and Their Impact on Yield & Purity
| Parameter | Effect on Reaction | Optimization Strategy |
| pH | Controls ligand deprotonation and reactivity; high pH can cause metal hydroxide precipitation. | Monitor and adjust pH to 4-7 using a suitable base (Protocol 2).[5][12] |
| Solvent | Affects solubility of reactants/products and can influence the final complex structure. | Choose a solvent where reactants are soluble and the product is sparingly soluble (Table 2).[5][7] |
| M:L Ratio | Determines the stoichiometry of the final complex. | Use a 1:2 or 1:3 M:L ratio for M(II) and M(III) ions, respectively. A slight excess of ligand is often beneficial. |
| Temperature | Increases reaction rate and solubility. | Refluxing is common. Monitor for potential decomposition of the complex at high temperatures.[9][13] |
| Reaction Time | Ensures the reaction goes to completion. | Monitor reaction progress using TLC (if applicable) or by observing precipitation. Typical times are 2-6 hours.[9] |
References
- 1. sjctni.edu [sjctni.edu]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chm.uri.edu [chm.uri.edu]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. A Study of Metal Complexes of 2 – this compound – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive Analysis of Metal Complexes Derived from 2-Picolinic Acid: Structural, Chemical, and Functional Insights – IJSREM [ijsrem.com]
- 12. researchgate.net [researchgate.net]
- 13. hrcak.srce.hr [hrcak.srce.hr]
Technical Support Center: A Guide to Improving the Stability of Picolinic Acid Solutions for Analysis
Welcome to the technical support center for picolinic acid analysis. This guide is designed for researchers, scientists, and drug development professionals who require accurate and reproducible quantification of this compound. Solution stability is paramount for achieving reliable analytical results. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of handling this compound solutions.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I'm observing a continuous decrease in my this compound peak area during a long HPLC run. What is causing this analyte loss in my autosampler?
Answer: This issue typically points to in-sequence instability, where the this compound in your prepared samples is degrading over time in the autosampler vials. The primary causes are inappropriate pH, exposure to light, elevated temperature, and potential interactions with the sample matrix.
Scientific Rationale: this compound is a pyridinecarboxylic acid that can be susceptible to several degradation pathways. Its stability is highly dependent on the solution's environment.
-
pH Effects: The pH of the sample diluent is critical. While this compound is generally stable, extreme pH values can promote instability. Many successful HPLC methods utilize a slightly acidic mobile phase (e.g., pH 3.0) to ensure consistent protonation of the molecule, which stabilizes its chromatographic behavior.[1][2] A study on the fluorescence of a this compound-zinc complex noted that precipitation occurred in a phosphate solution above pH 3.8, highlighting the sensitivity to pH.[3]
-
Photodegradation: this compound is susceptible to degradation upon exposure to ultraviolet (UV) light.[4] Analytical methods sometimes use this property for post-column UV irradiation to induce fluorescence for detection.[2][5] However, prolonged exposure in an autosampler, especially one without a cover, can lead to significant analyte loss.
-
Metal-Catalyzed Degradation: this compound is a potent metal chelator.[6][7] If your sample matrix contains trace amounts of transition metals, these can form complexes that may catalyze oxidative degradation, especially if reactive oxygen species are present.
Recommended Solutions:
-
Control the pH: Ensure your sample diluent is buffered to a slightly acidic pH (e.g., 3-5) to match the initial mobile phase conditions, if applicable.
-
Protect from Light: Use amber or UV-protected glass or polypropylene autosampler vials. Keep the autosampler cover on during the entire sequence.
-
Control Temperature: If available, use a refrigerated autosampler set to a low temperature (e.g., 4-10 °C) to slow down any potential degradation reactions.
-
Prepare Fresh: For maximum accuracy, prepare samples just before analysis or in smaller batches throughout a long run.
Q2: My chromatogram shows new, unidentified peaks that are not present in freshly prepared standards. What are these peaks and how can I prevent them?
Answer: These new peaks are almost certainly degradation products of this compound. Their appearance indicates that your storage or handling conditions are insufficient to maintain the integrity of the analyte.
Scientific Rationale: The degradation of this compound can occur through several mechanisms, leading to new chemical entities with different chromatographic properties.
-
Photolytic Pathway: Studies on related compounds have shown that exposure to sunlight can cleave the pyridine ring, resulting in photoproducts such as conjugated carbonyls and carboxylic acids.[4][8] These products will have different retention times and UV spectra from the parent compound.
-
Oxidative and Microbial Pathways: Although less common in sterile analytical solutions, microbial degradation pathways are known to initiate an oxidative attack on the pyridine ring, often starting with hydroxylation to form intermediates like 6-hydroxythis compound (6HPA).[9][10] Chemical oxidation can also occur, especially in the presence of incompatible materials like strong oxidizing agents.[11][12]
Recommended Solutions:
-
Strict Light Protection: As detailed above, rigorously protect all stock solutions and prepared samples from light by using amber glassware and covering containers with aluminum foil if necessary.[12][13]
-
Inert Atmosphere: For long-term storage of highly sensitive samples or primary stock solutions, consider overlaying the solution with an inert gas like nitrogen or argon before sealing the container. This displaces oxygen and minimizes the risk of oxidative degradation.
-
Solvent Purity: Use high-purity, HPLC-grade solvents. Ensure solvents are filtered and properly degassed to remove particulates and dissolved oxygen.
-
Review Storage Conditions: Re-evaluate your entire storage protocol against the recommendations in Section 3 of this guide. Storing aliquots at -20 °C or lower is crucial for long-term stability.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and storage of this compound solutions.
Q: What is the optimal pH range for preparing and storing this compound solutions? A: For analytical purposes, a slightly acidic pH range of 3.0 to 5.0 is generally recommended. Saturated aqueous solutions of this compound naturally exhibit a pH of about 4.[14] This acidic environment helps ensure the carboxylic acid group is protonated, which is often favorable for reversed-phase HPLC, and avoids the degradation pathways that can be promoted by alkaline conditions.[1][15]
Q: How significant is the threat of photodegradation, and what are the best preventative practices? A: The threat is highly significant, especially for trace-level analysis or long-term storage. This compound's structure makes it susceptible to UV-induced degradation.[4][8] Best practices are non-negotiable:
-
Always prepare and store solutions in amber, light-blocking glassware.
-
When working on the bench, keep solutions in an opaque container or cover them with foil.
-
Use UV-protected autosampler vials for analysis.
Q: What are the definitive best practices for the long-term storage of this compound stock solutions? A: For storage longer than one week, stock solutions should be frozen.
-
Solvent: Prepare high-concentration stock solutions in a high-purity solvent. This compound is highly soluble in water, but less so in ethanol and acetonitrile.[14][16]
-
Temperature: Store at -20 °C or, for maximum stability, at -80 °C.
-
Aliquoting: Dispense the stock solution into multiple smaller, single-use aliquots. This strategy prevents contamination and degradation associated with repeated freeze-thaw cycles.
-
Sealing: Use containers with tight-fitting seals, such as cryovials or glass ampoules, to prevent solvent evaporation and ingress of air or moisture.[12]
Q: Are there any common solvents, buffers, or excipients that are incompatible with this compound? A: Yes. Safety data sheets explicitly list incompatibilities with strong oxidizing agents, strong acids, bases, and strong reducing agents.[11][12] From a formulation perspective, interactions between active pharmaceutical ingredients (APIs) and excipients are a known concern.[17] While specific studies on this compound-excipient compatibility are not abundant, care should be taken with reactive excipients, particularly those that could create highly alkaline microenvironments or contain reactive functional groups.
Q: this compound is a chelator. How does this affect its stability and analysis in solutions containing metal ions? A: This is a critical aspect of its chemistry. This compound forms stable complexes with a variety of metal ions, including iron, copper, and zinc.[6][18][19]
-
Impact on Analysis: Chelation will alter the analyte's properties. The resulting metal complex will have a different retention time, mass-to-charge ratio, and UV-visible spectrum compared to the free acid. This can be exploited analytically, as in methods that add zinc to form a fluorescent complex for sensitive detection.[2]
-
Impact on Stability: The formation of a chelate complex is generally a stabilizing interaction.[20][21] However, if the solution contains redox-active metals like Fe(II) or Cu(II), the complex could potentially participate in or catalyze oxidative degradation reactions. If metal interference is a concern, consider adding a stronger, non-interfering chelator like EDTA to your sample matrix, provided it does not compromise your analytical method.
Section 3: Protocols and Visual Guides
Key Factors Influencing this compound Solution Stability
The following diagram illustrates the primary environmental and chemical factors that can compromise the stability of this compound in solution.
Caption: Key factors that can lead to the degradation of this compound.
Protocol 1: Preparation of a Stable this compound Stock Solution (1 mg/mL)
-
Preparation: Work in a clean, designated area, minimizing exposure to direct sunlight.
-
Weighing: Accurately weigh 10.0 mg of this compound solid using a calibrated analytical balance.
-
Dissolution: Transfer the solid to a 10 mL Class A amber volumetric flask. Add approximately 8 mL of HPLC-grade water (or desired solvent) and sonicate for 5 minutes or until fully dissolved.
-
Final Volume: Allow the solution to return to room temperature, then bring it to the final volume of 10.0 mL with the same solvent.
-
Mixing: Invert the flask 15-20 times to ensure homogeneity.
-
Storage: Immediately transfer the solution into pre-labeled, single-use amber cryovials (e.g., 1 mL aliquots).
-
Freezing: Store the aliquots in a freezer at ≤ -20 °C for long-term storage.
Troubleshooting Workflow for Inconsistent Analytical Results
This flowchart provides a logical sequence for diagnosing the root cause of unstable or irreproducible this compound measurements.
Caption: A decision tree for troubleshooting inconsistent analytical results.
Table 1: Summary of Recommended Storage Conditions
| Parameter | Short-Term (≤ 72 hours) | Long-Term (> 72 hours) | Scientific Rationale |
| Temperature | 2-8 °C (Refrigerated) | ≤ -20 °C (Frozen) | Reduces the rate of chemical and microbial degradation.[22] |
| Container | Amber glass or polypropylene vials | Amber glass or polypropylene cryovials | Prevents photodegradation from UV and ambient light exposure.[4][8] |
| pH | Buffered, slightly acidic (pH 3-5) | Buffered, slightly acidic (pH 3-5) | Maintains a stable, protonated form of the analyte and avoids base-promoted degradation.[1][3] |
| Atmosphere | Standard atmosphere | Inert gas (Nitrogen/Argon) overlay recommended for primary standards | Minimizes exposure to oxygen, preventing potential oxidative degradation.[11] |
| Handling | Prepare fresh if possible | Store in single-use aliquots | Avoids repeated freeze-thaw cycles and reduces the risk of contamination. |
References
- 1. Determination of this compound by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of this compound by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The iron-chelating agent this compound enhances transferrin receptors expression in human erythroleukaemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. redalyc.org [redalyc.org]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. mdpi.com [mdpi.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. fishersci.it [fishersci.it]
- 14. mdpi.com [mdpi.com]
- 15. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Chelating Extractants for Metals [mdpi.com]
- 22. 2-Picolinic acid CAS#: 98-98-6 [m.chemicalbook.com]
Picolinic Acid Derivatization for GC-MS: A Technical Support Guide
From the Desk of the Senior Application Scientist
Welcome to the technical support center for picolinic acid derivatization. As a powerful technique for the structural elucidation of molecules—particularly fatty acids—by Gas Chromatography-Mass Spectrometry (GC-MS), the preparation of picolinyl esters is unparalleled. Unlike simpler derivatives such as Fatty Acid Methyl Esters (FAMEs), picolinyl esters provide rich fragmentation patterns under electron ionization (EI), allowing for the precise localization of double bonds, branches, and other functional groups along an alkyl chain.[1][2][3]
However, the derivatization process is multi-stepped and requires careful attention to detail. This guide is designed to address the common challenges encountered in the lab, providing you with field-proven troubleshooting strategies and in-depth answers to frequently asked questions. Our goal is to help you navigate the complexities of the procedure, ensuring robust, reproducible, and high-quality results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My derivatization yield is extremely low. The chromatogram shows a large underivatized acid peak and a minimal or absent picolinyl ester peak. What is going wrong?
This is the most common challenge and almost always points to issues with the reaction conditions or reagent integrity.
Answer:
Low or incomplete derivatization can be traced back to several key factors, primarily revolving around reaction inhibitors (like water) and suboptimal reaction parameters.
Causality & Diagnosis:
-
Moisture Contamination: The traditional derivatization method involves converting the carboxylic acid to a highly reactive acid chloride using thionyl chloride (SOCl₂).[1] Thionyl chloride reacts violently with water, immediately decomposing it. Any moisture present in your sample, solvents, or glassware will consume the reagent, preventing the formation of the acid chloride intermediate and halting the derivatization process.
-
Reagent Degradation: Thionyl chloride and 3-pyridylcarbinol (the picolinyl alcohol) can degrade over time, especially with improper storage. Thionyl chloride should be clear and colorless; a yellow or brown color indicates degradation.
-
Suboptimal Stoichiometry & Temperature: The reaction requires a sufficient molar excess of the derivatizing agents and adequate thermal energy to proceed to completion. Insufficient heating or time can lead to an incomplete reaction.
-
Poor Sample Solubility: If your analyte does not fully dissolve in the reaction solvent, the derivatization will be inefficient as it can only occur at the surface of the undissolved material.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven at >100°C for several hours and cool in a desiccator before use.
-
Use high-purity, anhydrous-grade solvents (e.g., acetonitrile, dichloromethane). If necessary, distill solvents over a suitable drying agent.
-
Lyophilize (freeze-dry) your sample to complete dryness to remove all traces of water.
-
-
Verify Reagent Quality:
-
Use fresh, high-purity thionyl chloride and 3-pyridylcarbinol. Store them under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.
-
Always run a positive control (e.g., palmitic acid) alongside your samples to confirm that the reagents and procedure are working correctly.
-
-
Optimize Reaction Conditions:
-
Increase the molar excess of thionyl chloride and 3-pyridylcarbinol. A 5- to 10-fold excess is a good starting point.
-
Ensure the reaction temperature is maintained. For the acid chloride formation step, a gentle reflux (e.g., 50-60°C) for 30-60 minutes is typical. The subsequent esterification step often proceeds well at room temperature but may be gently warmed if yields are low.
-
-
Improve Solubility:
-
If the sample is not dissolving, consider adding a small amount of anhydrous pyridine, which can act as both a solvent and a catalyst by scavenging the HCl byproduct.[4]
-
| Potential Cause | Solution | Technical Rationale |
| Moisture Contamination | Use oven-dried glassware, anhydrous solvents, and lyophilized samples. | Prevents decomposition of the highly reactive thionyl chloride reagent. |
| Reagent Degradation | Use fresh reagents stored under inert gas. Run a positive control. | Ensures the chemical potency required for the two-step reaction. |
| Incomplete Reaction | Increase reaction time, temperature, and molar excess of reagents. | Drives the reaction equilibrium towards the formation of the picolinyl ester product. |
| Poor Sample Solubility | Add a co-solvent like anhydrous pyridine; ensure vigorous mixing. | Maximizes the interaction between the analyte and the derivatization reagents in the solution phase. |
Question 2: My picolinyl ester peaks are present, but they are broad and tailing. How can I achieve sharp, symmetrical peaks?
Poor peak shape is typically a chromatographic issue, often caused by interactions between the polar picolinyl ester and active sites within the GC system.
Answer:
The pyridine ring in the picolinyl group introduces significant polarity. This polarity can lead to undesirable secondary interactions with the GC system, causing peak tailing.
Causality & Diagnosis:
-
Active Sites: Silanol (-Si-OH) groups on the surface of the inlet liner, column, or detector can form hydrogen bonds with the nitrogen atom of the pyridine ring. This interaction causes the molecules to "stick" as they pass through the system, resulting in tailing peaks.
-
Column Incompatibility: Using a non-polar column (e.g., 100% dimethylpolysiloxane) may not be ideal. The polar analyte can have poor interaction with the stationary phase, leading to distorted peak shapes.
-
Injector Temperature: An injector temperature that is too low will cause slow volatilization, leading to broad peaks. Conversely, a temperature that is too high can cause thermal degradation of the derivative.
Troubleshooting Protocol:
-
Deactivate the System:
-
Use high-quality, deactivated (silanized) inlet liners. Replace liners regularly, as their inertness degrades over time.
-
Trim the first 5-10 cm from the front of your GC column to remove any accumulated non-volatile residues or areas where the stationary phase may have degraded.
-
If problems persist, consider deactivating your glassware via silanization.[5]
-
-
Select the Right Column:
-
A mid-polarity column, such as a 50% phenyl-methylpolysiloxane phase, is often recommended. This provides better compatibility with the polar picolinyl esters.[6]
-
Ensure your column has a high-temperature limit suitable for eluting these relatively high-boiling-point derivatives. Picolinyl esters require higher column temperatures for elution compared to their FAME counterparts.[6]
-
-
Optimize GC Parameters:
-
Set the injector temperature appropriately, typically in the range of 250-280°C.
-
Use a temperature programming ramp that is not too aggressive, allowing for proper partitioning and separation on the column.
-
Visualizing the Workflow
A successful derivatization is part of a larger, systematic workflow. The following diagram outlines the critical stages from sample preparation to final data analysis.
References
- 1. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC/MS determination of fatty acid picolinyl esters by direct curie-point pyrolysis of whole bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. Gas chromatographic—mass spectrometric identification of the fatty acids in borage oil using the picolinyl ester derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Technical Support Center: Ensuring the Integrity of Picolinic Acid in Research Samples
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the preservation of picolinic acid integrity in experimental samples. As a Senior Application Scientist, I understand that the reliability of your research data is paramount. The stability of your target analyte is a critical, yet often overlooked, factor that can significantly impact experimental outcomes. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you prevent the degradation of this compound during sample storage.
Understanding this compound: A Stability Overview
This compound (pyridine-2-carboxylic acid) is a catabolite of the amino acid tryptophan and plays a role in various physiological processes, including immune responses and metal ion chelation.[1] While generally stable, its pyridine ring and carboxylic acid group can be susceptible to degradation under certain conditions. This guide will walk you through the potential pitfalls and how to avoid them.
Troubleshooting Guide: Diagnosing and Preventing this compound Degradation
This section is designed to help you identify and resolve common issues related to this compound instability in your samples.
Visualizing the Troubleshooting Workflow
The following flowchart outlines a systematic approach to troubleshooting unexpected results that may be linked to this compound degradation.
Caption: A step-by-step workflow for troubleshooting this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade in my samples?
A1: The main factors to consider are:
-
pH: this compound is most stable in neutral to slightly acidic conditions. Strong acidic or alkaline conditions can promote hydrolysis or other chemical modifications. A saturated aqueous solution of this compound has a pH of about 4.[2]
-
Temperature: Elevated temperatures can accelerate degradation. While freezing is generally recommended for long-term storage, repeated freeze-thaw cycles can also be detrimental.
-
Light: Exposure to ultraviolet (UV) light can induce photodegradation.[3]
-
Oxidizing and Reducing Agents: this compound is incompatible with strong oxidizing and reducing agents, which can lead to its chemical breakdown.[4]
-
Microbial Contamination: Bacteria and fungi can metabolize this compound, leading to its loss in non-sterile samples.[5][6]
Q2: What are the ideal storage temperatures for aqueous solutions and biological samples containing this compound?
A2: For optimal stability, we recommend the following storage temperatures:
| Storage Duration | Recommended Temperature | Rationale |
| Short-term (up to 24 hours) | 2-8°C | Minimizes microbial growth and slows down chemical degradation for immediate use. |
| Medium-term (1-4 weeks) | -20°C | Suitable for storage over several weeks, significantly reducing the rate of degradation. |
| Long-term (>1 month) | -80°C | The gold standard for long-term preservation of metabolite integrity in biological samples. |
This table summarizes generally accepted best practices for metabolite storage and is not based on specific long-term stability studies for this compound.
Q3: How many freeze-thaw cycles can my samples containing this compound withstand?
A3: While there is no definitive study on this compound, it is a best practice to minimize freeze-thaw cycles for all analytes. Each cycle can lead to the formation of ice crystals that can damage cellular structures and alter the sample matrix, potentially exposing this compound to degradative enzymes or reagents. For critical samples, we strongly advise aliquoting into single-use vials before the initial freezing. If repeated analysis from the same aliquot is unavoidable, aim for no more than 2-3 freeze-thaw cycles.[7][8][9][10][11]
Q4: My samples are in a clear buffer. Do I need to protect them from light?
A4: Yes, it is highly recommended. This compound, as a pyridine derivative, can be susceptible to photodegradation. To mitigate this risk, store your samples in amber vials or wrap clear vials in aluminum foil. Avoid prolonged exposure to direct sunlight or intense laboratory lighting.
Q5: I suspect my this compound has degraded. What are the likely degradation products I should look for?
A5: The exact degradation products will depend on the specific conditions. Under microbial action, a common metabolite is 6-hydroxythis compound.[5][6] In the presence of strong oxidizing agents or UV light, more complex breakdown products can form, potentially involving the opening of the pyridine ring. Advanced analytical techniques like LC-MS/MS would be necessary for the identification of unknown degradation products.
In-Depth Troubleshooting Guides
Issue 1: Low Recovery of this compound After Storage
Symptoms:
-
Significantly lower this compound concentration in stored samples compared to freshly prepared standards.
-
High variability in results between aliquots of the same sample.
Possible Causes and Solutions:
-
Inappropriate Storage Temperature:
-
Cause: Storing samples at room temperature or 4°C for extended periods can lead to gradual degradation.
-
Solution: For long-term storage, always use -80°C. For short-term needs, 2-8°C is acceptable, but for no more than 24 hours.
-
-
Multiple Freeze-Thaw Cycles:
-
Cause: Repeatedly freezing and thawing samples can lead to analyte degradation.
-
Solution: Aliquot samples into single-use tubes before the first freeze. This is a crucial step to ensure the integrity of your samples for future analyses.
-
-
pH Shift in the Sample:
-
Cause: The pH of your sample matrix may have shifted to a range where this compound is less stable.
-
Solution: Measure the pH of your samples before and after storage. If a significant shift is observed, consider buffering your samples to a neutral or slightly acidic pH (e.g., pH 6-7) before storage.
-
Issue 2: Appearance of Unexpected Peaks in Chromatograms
Symptoms:
-
New peaks are observed in the chromatograms of stored samples that are not present in fresh standards.
-
The peak shape of this compound is distorted.
Possible Causes and Solutions:
-
Chemical Degradation:
-
Cause: this compound may have degraded into one or more new chemical entities.
-
Solution: Use LC-MS/MS to identify the mass of the unknown peaks. This can provide clues as to the nature of the degradation product. Review your sample matrix for any incompatible components, such as strong acids, bases, or oxidizing agents.
-
-
Microbial Contamination:
-
Cause: Bacterial or fungal growth in the sample can lead to the metabolic conversion of this compound.
-
Solution: For non-sterile samples, consider adding a broad-spectrum antimicrobial agent if it does not interfere with your downstream analysis. Always handle samples in a sterile manner to prevent contamination.
-
-
Photodegradation:
-
Cause: Exposure to light, especially UV, can cause this compound to break down.
-
Solution: Store all samples containing this compound in amber vials or wrapped in foil to protect them from light.
-
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess this compound Stability
This protocol will help you to proactively assess the stability of this compound in your specific sample matrix.
Materials:
-
This compound standard
-
Your sample matrix (e.g., plasma, cell culture medium, buffer)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
UV light source (e.g., 254 nm)
-
Heating block or water bath
-
Analytical instrument (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Prepare a stock solution of this compound in your sample matrix at a known concentration.
-
Aliquot the stock solution into several tubes.
-
Expose the aliquots to the following stress conditions:
-
Acidic: Add HCl to achieve a final pH of 2. Incubate at 60°C for 24 hours.
-
Alkaline: Add NaOH to achieve a final pH of 12. Incubate at 60°C for 24 hours.
-
Oxidative: Add H₂O₂ to a final concentration of 0.3%. Incubate at room temperature for 24 hours.
-
Thermal: Incubate at 60°C for 24 hours.
-
Photolytic: Expose to UV light at a controlled distance and time (e.g., 24 hours).
-
-
At the end of the incubation period, neutralize the acidic and alkaline samples.
-
Analyze all samples, including an unstressed control, by your chosen analytical method.
-
Compare the chromatograms to assess the degree of degradation and the formation of any new peaks.
Visualizing the Forced Degradation Workflow
Caption: Workflow for conducting a forced degradation study of this compound.
Summary of this compound Stability
| Condition | Potential for Degradation | Recommended Mitigation |
| pH | High at extremes (<4 and >8) | Maintain samples at a neutral to slightly acidic pH (6-7). |
| Temperature | Increased at higher temperatures | Store long-term at -80°C. Minimize time at room temperature. |
| Freeze-Thaw | Moderate to High with multiple cycles | Aliquot samples into single-use vials. Limit to <3 cycles. |
| Light | High with UV exposure | Use amber vials or protect from light with foil. |
| Oxidants/Reductants | High | Avoid contact with strong oxidizing or reducing agents. |
| Microbial Growth | High in non-sterile samples | Use sterile handling techniques or add appropriate preservatives. |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Pyridinecarboxylic acid(98-98-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Repeated Freezing and Thawing on 18 Clinical Chemistry Analytes in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biochemia-medica.com [biochemia-medica.com]
- 11. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Picolinic Acid Assays
Welcome to the technical support center for picolinic acid (PA) quantification. This guide is designed for researchers, scientists, and drug development professionals to address common challenges leading to poor reproducibility in this compound assays. As your dedicated application scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively and generate reliable, high-quality data. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, covering both widely used HPLC-based methods and accessible colorimetric techniques.
Section 1: Foundational Principles of Assay Reproducibility
Before delving into specific assay troubleshooting, it is crucial to understand the cornerstones of reproducible analytical work. Poor reproducibility often stems from a lack of adherence to fundamental laboratory practices.
FAQ 1.1: What are the primary sources of irreproducibility in quantitative assays?
Poor reproducibility is rarely due to a single catastrophic failure, but rather an accumulation of small, often overlooked, variations in experimental execution. Key sources of error include inconsistent sample preparation, improper calibration of instruments, reagent instability, and subconscious bias in data handling.[1][2] Adhering to established frameworks like Good Laboratory Practice (GLP) is essential for ensuring data integrity and reliability.[1][3][4]
Core Principles of Reproducibility
To combat these issues, every quantitative assay should be built upon the following principles:
-
Standardized Protocols: All experimental steps, from sample collection to data analysis, must be meticulously documented in Standard Operating Procedures (SOPs).
-
Consistent Training: Every individual performing the assay must be thoroughly trained on the SOPs to minimize operator-to-operator variability.
-
Reagent and Instrument Qualification: Reagents must be of high quality and used within their expiration dates.[5] All instruments, especially pipettes and spectrophotometers/HPLCs, must be regularly calibrated and maintained.
-
Systematic Data Recording: Maintain detailed records of every step, including reagent lot numbers, instrument calibration dates, and any deviations from the SOP.
The following diagram illustrates a foundational workflow for establishing a reproducible assay, emphasizing the cyclical nature of optimization and validation.
Caption: Foundational workflow for establishing a reproducible assay.
Section 2: Troubleshooting HPLC-Based this compound Assays
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the quantification of this compound, offering high specificity and sensitivity.[6][7] However, its complexity can introduce several sources of variability.
FAQ 2.1: My retention times are drifting between injections. What is the cause?
Retention time (RT) instability is a classic sign of a lack of equilibrium in your HPLC system or changes in the mobile phase composition.
-
Causality: The separation of this compound, a polar, ionizable compound, is highly sensitive to the mobile phase pH and ionic strength.[8][9] Minor fluctuations in these parameters, or changes in column temperature, will directly impact its interaction with the stationary phase, leading to RT shifts.
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration. For reversed-phase columns, flushing with a high-organic solvent before switching to the aqueous mobile phase can help.
-
Mobile Phase Preparation: Prepare fresh mobile phase for each run. If using a buffer, ensure the pH is accurately measured and consistent. Degas the mobile phase thoroughly to prevent bubble formation in the pump, which can cause flow rate inconsistencies.[10]
-
Temperature Control: Use a column oven to maintain a constant temperature. Even minor fluctuations in ambient lab temperature can affect retention times.
-
Pump Maintenance: Check for leaks in the pump heads and ensure the seals are in good condition. Regular maintenance is key to consistent flow rates.
-
FAQ 2.2: I am seeing poor peak shape (tailing or fronting) for this compound.
Poor peak shape compromises integration accuracy and thus, reproducibility. This issue often points to secondary interactions on the column or problems with the sample solvent.
-
Causality: this compound has a carboxyl group and a pyridine nitrogen, making it capable of interacting with active sites on the silica backbone of C18 columns (silanol interactions), which can cause peak tailing. Peak fronting is often a sign of column overload.
-
Troubleshooting Steps:
-
Mobile Phase pH: Adjust the mobile phase pH. For this compound on a C18 column, a lower pH (e.g., 2.5-3.5) will suppress the ionization of the carboxyl group, which can sometimes improve peak shape.
-
Column Type: If tailing persists, consider a column with end-capping or a different stationary phase altogether. A mixed-mode column that combines reversed-phase and ion-exchange characteristics can be highly effective for separating polar isomers like this compound.[8][9]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to your initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[10]
-
Sample Concentration: If you observe peak fronting, dilute your sample. Column overload occurs when the concentration of the analyte is too high for the stationary phase to handle.
-
FAQ 2.3: I can't resolve this compound from its isomer, nicotinic acid. How can I improve separation?
Isomers like this compound (2-pyridinecarboxylic acid) and nicotinic acid (3-pyridinecarboxylic acid) are notoriously difficult to separate due to their identical mass and similar physicochemical properties.[8][11]
-
Causality: Standard C18 columns rely primarily on hydrophobic interactions, which may be insufficient to differentiate between these isomers. Achieving separation requires exploiting subtle differences in their structure and pKa values.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Small adjustments to the mobile phase pH can alter the ionization state of the isomers differently, affecting their retention. Systematically vary the pH (e.g., in 0.2 unit increments) to find the optimal selectivity.
-
Change Stationary Phase: This is often the most effective solution. Consider columns that offer alternative separation mechanisms:
-
Phenyl-Hexyl columns: Provide π-π interactions that can differentiate between the aromatic systems of the isomers.
-
Mixed-Mode columns (Reversed-Phase/Cation-Exchange): These are specifically designed to separate compounds with both hydrophobic and ionic characteristics and are excellent for this application.[8][9]
-
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., tetrabutylammonium) to the mobile phase can enhance the retention and resolution of ionic compounds on a reversed-phase column.[7] Note: Ion-pairing reagents are not recommended for LC-MS applications as they can cause persistent background signals.[12]
-
| Parameter | Typical Starting Conditions (Reversed-Phase HPLC) | Troubleshooting Action |
| Column | C18, 250 x 4.6 mm, 5 µm | Switch to a Phenyl-Hexyl or Mixed-Mode column. |
| Mobile Phase | 20:80 Methanol:Water with 0.1% Phosphoric Acid | Adjust pH (2.5-7.0), switch organic modifier (Acetonitrile vs. Methanol). |
| Flow Rate | 1.0 mL/min | Optimize for best resolution and peak shape (0.8-1.2 mL/min). |
| Detection | UV at 264 nm | Ensure wavelength is optimal for this compound. |
| Temperature | Ambient | Use a column oven set to a stable temperature (e.g., 30-40 °C). |
Section 3: Troubleshooting Colorimetric this compound Assays
Colorimetric assays, often based on the chelation of metal ions, provide a more accessible alternative to HPLC. A common method involves the reaction of this compound with ferrous iron (Fe²⁺) to form a colored complex that can be measured spectrophotometrically.[13] However, this method is more susceptible to interference.
The Principle: this compound - Iron(II) Chelation
This compound is an efficient bidentate chelating agent for divalent metal ions, including iron(II).[11][13] This reaction forms a stable, colored complex, allowing for the quantification of this compound by measuring the absorbance at a specific wavelength.
Caption: Chelation of Ferrous Iron by this compound for colorimetric detection.
Detailed Protocol: Colorimetric this compound Assay
This protocol is a self-validating system that includes essential controls.
-
Reagent Preparation:
-
This compound Standards: Prepare a 1 mg/mL stock solution of this compound in deionized water. From this, prepare a series of standards (e.g., 0, 10, 25, 50, 100, 200 µg/mL) in the same buffer as your samples.
-
Ferrous Sulfate Reagent (0.2% w/v): Dissolve 200 mg of ferrous ammonium sulfate hexahydrate in 100 mL of deionized water. Add a few drops of dilute sulfuric acid to stabilize. This reagent should be prepared fresh.
-
pH 4.5 Acetate Buffer: Prepare a 0.1 M acetate buffer and adjust the pH to 4.5.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of each standard, sample, and blank (buffer only) to separate wells.
-
Add 100 µL of pH 4.5 Acetate Buffer to all wells.
-
Add 50 µL of the 0.2% Ferrous Sulfate Reagent to all wells.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at the optimal wavelength (typically around 500-540 nm, requires empirical determination).
-
FAQ 3.1: My standard curve has a low R² value (<0.99). What's wrong?
An unreliable standard curve is a major source of irreproducibility.
-
Causality: This usually points to pipetting errors, reagent degradation, or incorrect blanking. The color development reaction is also pH-sensitive; inconsistent buffering will lead to variable results.
-
Troubleshooting Steps:
-
Pipetting Technique: Ensure your pipettes are calibrated. Use fresh tips for each standard and sample. When preparing serial dilutions, ensure thorough mixing at each step.
-
Reagent Stability: Prepare the ferrous sulfate solution fresh for each assay. Fe²⁺ can oxidize to Fe³⁺ upon exposure to air, which will not react with this compound to form the colored complex.
-
Blanking: Ensure you are using the correct blank (all reagents except the this compound standard).
-
pH Control: Verify the pH of your buffer. The optimal pH for the Fe²⁺-picolinic acid complex formation is critical.
-
FAQ 3.2: I have high background absorbance in my "zero" standard (blank). Why?
High background noise reduces the assay's dynamic range and sensitivity.
-
Causality: This is often due to contaminated reagents or interference from the sample matrix itself.
-
Troubleshooting Steps:
-
Water Quality: Use high-purity, deionized water for all reagent and buffer preparations.
-
Reagent Purity: Ensure the ferrous ammonium sulfate is of high purity. Lower grade reagents can contain iron contaminants.
-
Sample Matrix Interference: If you are working with complex biological samples (e.g., cell culture media, serum), components in the matrix may chelate iron or have inherent color. To correct for this, prepare a "sample blank" for each sample. This well will contain the sample and all reagents except the ferrous sulfate. Subtract the absorbance of the sample blank from your sample reading.[5]
-
FAQ 3.3: My results are highly variable between replicates. What should I check?
Poor precision (high coefficient of variation, %CV) undermines confidence in your results.
-
Causality: Inconsistent incubation times, temperature fluctuations, and pipetting errors are the most common culprits. Forgetting to mix the plate after reagent addition can also lead to significant variability.
-
Troubleshooting Steps:
-
Consistent Timing: Use a multichannel pipette to add the final reagent to minimize timing differences across the plate. Ensure the incubation time is identical for all wells.
-
Thorough Mixing: After adding the ferrous sulfate reagent, gently tap the plate or use a plate shaker to ensure the contents of each well are homogenous.
-
Plate Reader Settings: Ensure the plate reader is set to the correct wavelength and has been properly calibrated. Check for and remove any bubbles in the wells before reading.
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. sciencellonline.com [sciencellonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. safetyculture.com [safetyculture.com]
- 5. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]
- 6. Determination of this compound by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 9. helixchrom.com [helixchrom.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. The Physiological Action of this compound in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Internal Standard Selection for Picolinic Acid Quantification
Welcome to the technical support resource for the quantification of picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested advice on selecting the most appropriate internal standard (IS) for your analytical method. Accurate quantification is paramount, and the correct IS is the cornerstone of a robust and reliable assay.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of an internal standard in quantitative analysis?
An internal standard is a compound with a physical and chemical profile similar to the analyte of interest—in this case, this compound. It is added at a known concentration to all samples, calibrators, and quality controls before sample processing. Its primary purpose is to correct for the loss of analyte during sample preparation and to account for variations in instrument response (e.g., injection volume variations). The ratio of the analyte's response to the IS's response is used for quantification, which provides a more accurate and precise measurement than relying on the analyte's absolute response alone.
Q2: What are the key characteristics of an ideal internal standard for this compound?
The selection of an appropriate internal standard is critical for the accuracy and precision of the analytical method. An ideal internal standard for this compound should exhibit the following characteristics:
-
Structural Similarity: The IS should be structurally similar to this compound to ensure comparable behavior during sample preparation (e.g., extraction, derivatization) and analysis (e.g., chromatographic retention, ionization).
-
Co-elution (or close elution): In liquid chromatography (LC) methods, the IS should elute close to this compound without co-eluting, to ensure that both compounds experience similar matrix effects.
-
Similar Ionization Efficiency: For mass spectrometry (MS) based detection, the IS should have a similar ionization efficiency to this compound to ensure a comparable response.
-
Not Naturally Present: The internal standard must not be present in the samples being analyzed.
-
Commercial Availability and Purity: The IS should be readily available in a highly pure form.
-
Stability: The IS must be stable throughout the entire analytical process.
A commonly used and highly effective type of internal standard is a stable isotope-labeled (SIL) version of the analyte. For this compound, this would be a compound like this compound-d4. SIL-IS are considered the "gold standard" as they have nearly identical physicochemical properties to the analyte, ensuring they behave almost identically during all stages of the analysis.
Troubleshooting Guide: Common Issues in Internal Standard Selection and Use
Problem 1: Poor reproducibility and accuracy in analytical results.
Possible Cause: An inappropriate internal standard has been selected, or the internal standard is not being used correctly.
Troubleshooting Steps:
-
Evaluate the Physicochemical Properties of Your IS:
-
Compare pKa values: this compound is an amphoteric compound with two pKa values (pKa1 ≈ 1.6 and pKa2 ≈ 5.4). Your IS should have similar pKa values to ensure it behaves similarly during pH-dependent extraction steps.
-
Assess solubility: Ensure the IS has similar solubility characteristics to this compound in all solvents used during your sample preparation.
-
Check for structural alerts: Are there any functional groups on your IS that could lead to instability or unwanted reactions that are not present in this compound?
-
-
Verify the Purity of Your Internal Standard:
-
Impurities in the IS can interfere with the quantification of the analyte. Always source your IS from a reputable supplier and obtain a certificate of analysis.
-
-
Optimize the Concentration of the Internal Standard:
-
The concentration of the IS should be high enough to provide a strong and reproducible signal but not so high that it saturates the detector or causes ion suppression of the analyte. A good starting point is to use an IS concentration that is in the middle of the calibration curve range for the analyte.
-
Diagram: Workflow for Selecting an Appropriate Internal Standard
Validation & Comparative
A Comparative Guide to the Biological Activities of Picolinic Acid and Nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picolinic acid and nicotinic acid, while structural isomers of pyridinecarboxylic acid, exhibit remarkably divergent biological activities. Nicotinic acid, widely recognized as vitamin B3, is a cornerstone of cellular metabolism, primarily serving as a precursor to the essential coenzymes NAD and NADP. In contrast, this compound, a downstream catabolite of tryptophan, functions as a potent endogenous metal chelator and an immunomodulatory agent. This guide provides a comprehensive comparison of their biological functions, supported by experimental data and methodologies, to elucidate their distinct physiological roles and therapeutic potentials.
The Foundational Divergence: Metabolic Fates
The distinct biological narratives of nicotinic and this compound begin with their fundamentally different roles in core metabolic pathways.
Nicotinic Acid: The Indispensable Precursor to NAD+
Nicotinic acid is a vital nutrient, the deficiency of which leads to pellagra. Its primary biological significance lies in its role as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+) and its phosphorylated form, NADP+. These coenzymes are critical for a vast number of enzymatic reactions.
-
Redox Reactions: NAD+ and NADP+ are central to cellular energy metabolism, acting as electron carriers in glycolysis, the Krebs cycle, and oxidative phosphorylation.
-
Signaling and DNA Repair: NAD+ is also a substrate for enzymes such as poly(ADP-ribose) polymerases (PARPs) and sirtuins, which are involved in crucial cellular processes including DNA repair, genomic stability, and cellular stress responses.
The conversion of nicotinic acid to NAD+ occurs via the Preiss-Handler pathway.
Figure 1. The Preiss-Handler pathway for NAD+ synthesis from nicotinic acid.
This compound: A Tryptophan Catabolite with Specialized Functions
This compound is not a precursor to NAD+. Instead, it is synthesized in the liver and kidneys as a catabolite of the essential amino acid tryptophan, via the kynurenine pathway. The enzyme aminocarboxymuconate-semialdehyde decarboxylase (ACMSD) directs the pathway toward this compound synthesis, thereby regulating the flux of tryptophan metabolites that can be converted to NAD+.
Figure 2. A simplified overview of the kynurenine pathway leading to this compound or NAD+ synthesis.
A Head-to-Head Comparison of Biological Activities
| Feature | Nicotinic Acid | This compound |
| Primary Biological Role | Vitamin B3; Precursor to NAD+ and NADP+ | Metal chelator; Immunomodulator |
| Lipid Metabolism | At pharmacological doses, lowers LDL and triglycerides, and raises HDL. | No significant direct role established. |
| Immune System Interaction | Generally anti-inflammatory at high doses. | Pro-inflammatory; enhances macrophage activation. |
| Metal Chelation | Negligible. | Potent chelator of divalent and trivalent metal ions (e.g., Zn2+, Fe2+, Cr3+). |
| Neurological Impact | Neuroprotective via NAD+ repletion. | Complex role; can be neuroprotective or neurotoxic depending on context. |
Impact on Lipid Metabolism: A Clear Distinction
Nicotinic Acid: One of the most well-characterized pharmacological effects of nicotinic acid is its ability to favorably alter the lipid profile. This is primarily mediated by its action as an agonist for the G-protein coupled receptor GPR109A (also known as HCA2) on adipocytes.
-
Mechanism of Action: Binding to GPR109A inhibits adenylate cyclase, leading to decreased intracellular cAMP levels and reduced activity of hormone-sensitive lipase. This suppresses the release of free fatty acids from adipose tissue, thereby reducing the substrate available to the liver for triglyceride and VLDL synthesis.
This compound: Currently, there is no substantial evidence to suggest that this compound has a direct or significant impact on lipid metabolism comparable to that of nicotinic acid.
Immunomodulatory Effects: A Study in Contrasts
Nicotinic Acid: At therapeutic concentrations, nicotinic acid can exert anti-inflammatory effects, also mediated in part by the activation of GPR109A on immune cells, which can dampen inflammatory responses.
This compound: In contrast, this compound is recognized as a pro-inflammatory and immunomodulatory molecule.
-
Macrophage Activation: It can stimulate macrophages to produce pro-inflammatory cytokines such as TNF-α and IL-1β.
-
Antimicrobial and Antiviral Activity: These effects are thought to be linked to its ability to chelate intracellular iron, thereby depriving pathogens of this essential nutrient.
Metal Chelation: The Defining Characteristic of this compound
This is the most pronounced difference in the biological activities of the two isomers.
This compound: this compound is a highly effective bidentate chelating agent, forming stable complexes with a variety of metal ions. This property is fundamental to many of its physiological effects.
-
Enhanced Mineral Absorption: It is believed to facilitate the intestinal absorption of essential minerals like zinc and chromium. This is the rationale behind the formulation of mineral supplements such as chromium picolinate.
Nicotinic Acid: Nicotinic acid does not exhibit significant metal-chelating properties.
Experimental Protocols for Differentiating Biological Activity
Assay for Lipid-Lowering Effects: In Vitro Adipocyte Lipolysis
This assay quantifies the ability of a compound to inhibit the breakdown of triglycerides in fat cells.
Methodology:
-
Cell Culture: Differentiate 3T3-L1 pre-adipocytes into mature adipocytes.
-
Treatment: Pre-incubate the adipocytes with various concentrations of nicotinic acid or this compound.
-
Stimulation: Induce lipolysis with a β-adrenergic agonist like isoproterenol.
-
Quantification: Collect the culture medium and measure the concentration of glycerol or free fatty acids released using a commercially available kit.
-
Analysis: A dose-dependent decrease in glycerol/free fatty acid release in the nicotinic acid-treated group, but not the this compound group, would be the expected outcome.
Figure 3. Experimental workflow for an in vitro lipolysis assay.
Assay for Immunomodulatory Activity: Macrophage Cytokine Secretion
This experiment measures the induction of pro-inflammatory cytokine production by immune cells.
Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.
-
Treatment: Treat the cells with varying concentrations of this compound or nicotinic acid. Include a positive control (e.g., lipopolysaccharide - LPS) and a vehicle control.
-
Incubation: Incubate for a period sufficient to allow for cytokine production and secretion (e.g., 12-24 hours).
-
Quantification: Collect the culture supernatant and measure the concentration of TNF-α using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Analysis: An increase in TNF-α secretion in the this compound-treated group, but not the nicotinic acid group, would be anticipated.
Conclusion and Future Directions
The comparison of nicotinic acid and this compound serves as a compelling example of how subtle changes in molecular structure can lead to vastly different biological functions. While nicotinic acid's role as a vitamin and lipid-lowering agent is well-established, the full spectrum of this compound's activities as an immunomodulator and metal chelator is still an active area of research. For drug development professionals, nicotinic acid and its derivatives remain of interest for cardiovascular and metabolic diseases. This compound, on the other hand, presents opportunities for the development of novel antimicrobial agents, immunomodulatory therapies, and mineral delivery systems. A thorough understanding of their distinct mechanisms of action is paramount for harnessing their respective therapeutic potentials.
comparative study of picolinic acid and isonicotinic acid chelating ability
An In-Depth Comparative Guide to the Chelating Abilities of Picolinic Acid and Isonicotinic Acid
For researchers and professionals in drug development and coordination chemistry, the selection of an appropriate chelating agent is paramount. The seemingly subtle difference between positional isomers can lead to vastly different chemical behaviors and biological effects. This guide provides a detailed comparative analysis of this compound (pyridine-2-carboxylic acid) and its isomer, isonicotinic acid (pyridine-4-carboxylic acid), focusing on their ability to chelate metal ions. We will delve into the theoretical underpinnings of their coordination chemistry and present a practical experimental framework for their evaluation, supported by established methodologies.
Theoretical Framework: The Decisive Role of Isomerism in Chelation
The core difference between this compound and isonicotinic acid lies in the position of the carboxyl group (-COOH) relative to the nitrogen atom on the pyridine ring. This structural distinction is the primary determinant of their chelating capabilities.
This compound: A Classic Bidentate Chelator
This compound features its carboxyl group at the 2-position, immediately adjacent to the ring nitrogen. Upon deprotonation of the carboxylic acid, the resulting carboxylate group and the nitrogen's lone pair of electrons are perfectly positioned to simultaneously bind to a single metal ion. This forms a highly stable, five-membered ring structure known as a chelate.[1][2][3] This phenomenon, the "chelate effect," provides significant thermodynamic stability to the resulting metal complex compared to coordination by two separate, analogous monodentate ligands. This compound is well-documented to act as an effective bidentate chelating agent for a variety of metal ions, including chromium, zinc, iron, and copper.[1][4]
Isonicotinic Acid: A Monodentate Ligand
In isonicotinic acid, the carboxyl group is at the 4-position, opposite the nitrogen atom. This spatial separation makes it sterically impossible for both the nitrogen and the carboxylate group to coordinate to the same metal center simultaneously to form a chelate ring. Consequently, isonicotinic acid typically functions as a monodentate ligand, binding to a metal ion through either the carboxylate oxygen or, less commonly, the nitrogen atom.[5][6] In many characterized structures, it acts as a bridging ligand between two different metal centers or exists in a zwitterionic form where the nitrogen is protonated, further inhibiting its coordination potential.[5][6]
This fundamental structural difference leads to a clear hypothesis: This compound will exhibit significantly stronger metal binding affinity and form more stable complexes than isonicotinic acid.
Experimental Showdown: A Practical Guide to Comparison
To quantitatively validate our hypothesis, we can employ well-established analytical techniques to determine the metal-ligand stability constants. Potentiometric titration and UV-Vis spectrophotometry are powerful, complementary methods for this purpose.
Methodology 1: Potentiometric pH Titration
This is the gold-standard technique for determining proton-ligand and metal-ligand stability constants in solution.[7][8][9] The principle is based on monitoring the change in pH of a solution containing the ligand and a metal ion as a standard base is added. Complex formation releases protons, causing a pH drop compared to the titration of the ligand alone.[8] The Irving-Rossotti method is a common approach for calculating the stability constants from this data.[9][10]
-
Solution Preparation:
-
Prepare stock solutions of this compound and isonicotinic acid (e.g., 0.01 M) in deionized water.
-
Prepare a stock solution of the metal salt of interest (e.g., 0.001 M Zn(NO₃)₂, Ni(NO₃)₂, or Cu(NO₃)₂) in deionized water.
-
Prepare a standardized, carbonate-free sodium hydroxide (NaOH) solution (e.g., 0.1 M).
-
Prepare a solution of a background electrolyte (e.g., 1.0 M NaNO₃ or NaClO₄) to maintain constant ionic strength.[11][12]
-
Prepare a standardized strong acid solution (e.g., 0.01 M HNO₃).
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffers.
-
Perform three separate titrations for each ligand (this compound and isonicotinic acid):
-
Mixture A (Acid Blank): 5 mL strong acid + 4 mL background electrolyte in a 50 mL final volume of deionized water.
-
Mixture B (Ligand): 5 mL strong acid + 10 mL ligand stock + 4 mL background electrolyte in a 50 mL final volume.
-
Mixture C (Ligand + Metal): 5 mL strong acid + 10 mL ligand stock + 5 mL metal stock + 4 mL background electrolyte in a 50 mL final volume.
-
-
Titrate each mixture with the standardized NaOH solution, recording the pH after each incremental addition (e.g., 0.1 mL).
-
-
Data Analysis:
-
Plot the three titration curves (pH vs. volume of NaOH added). The curve for Mixture C will be shifted to a lower pH relative to Mixture B if complexation occurs.[9]
-
Use the Irving-Rossotti method to calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands bound per metal ion (n̄).
-
Plot n̄ against pL (negative log of the free ligand concentration) to generate a formation curve.
-
Determine the stepwise stability constants (log K₁, log K₂, etc.) from the formation curve. For example, log K₁ is the pL value at n̄ = 0.5.
-
Methodology 2: UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used to visually confirm complex formation and determine the stoichiometry of the metal-ligand complex. When a metal ion binds to a ligand, it often perturbs the electronic environment of the ligand's chromophore, leading to a change in the UV-Vis absorption spectrum (e.g., a shift in λₘₐₓ or a change in absorbance intensity).[13][14][15][16]
-
Solution Preparation:
-
Prepare equimolar stock solutions of the ligand (picolinic or isonicotinic acid) and the metal salt (e.g., 1 mM).
-
-
Measurement Procedure:
-
Prepare a series of solutions with a constant total molar concentration but varying mole fractions of the metal and ligand. For example, mix X mL of the metal solution with (10-X) mL of the ligand solution, where X varies from 0 to 10.
-
For each solution, measure the absorbance at the wavelength of maximum difference between the complex and the free ligand/metal.
-
Correct the absorbance for any absorbance from the free ligand or metal at that wavelength.
-
-
Data Analysis:
-
Plot the corrected absorbance versus the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex. A peak at a mole fraction of 0.67, for instance, corresponds to a 2:1 ligand-to-metal ratio (ML₂).
-
Data Presentation and Interpretation
The experimental results will quantitatively demonstrate the superior chelating ability of this compound.
Comparative Stability Constants
The stability constants (log K₁) determined via potentiometric titration provide a direct measure of binding affinity. Higher values indicate a more stable complex.
| Ligand | Metal Ion | Log K₁ | Reference |
| This compound | Zn(II) | >5.0 | |
| Ni(II) | ~4.5 - 5.0 | ||
| Cu(II) | >7.0 | [10][17] | |
| Isonicotinic Acid | Zn(II) | ~2.5 - 2.8 | [18][19] |
| Ni(II) | ~2.0 - 3.1 | [18][19] | |
| Cu(II) | ~2.5 - 2.6 | [18][19] |
Note: The values are approximate and can vary with experimental conditions (temperature, ionic strength, solvent). The trend, however, is consistently and overwhelmingly in favor of this compound.
Interpretation of Results
The data clearly shows that the stability constants for this compound complexes are several orders of magnitude higher than those for isonicotinic acid. This confirms that the formation of the five-membered chelate ring by this compound provides a profound thermodynamic advantage.[1] The UV-Vis analysis would further support this by showing clear evidence of complex formation and stable stoichiometry for this compound, while the spectral changes for isonicotinic acid would be minimal, indicative of weak, non-chelating interactions.
Conclusion and Implications
The comparative analysis unequivocally demonstrates that this compound is a vastly superior chelating agent to its isomer, isonicotinic acid. This difference is not incremental but fundamental, stemming directly from the ortho-position of the carboxylic acid group, which enables the formation of a stable five-membered chelate ring with metal ions. Isonicotinic acid, due to the para-position of its functional groups, is incapable of chelation and engages in much weaker, monodentate interactions.
For researchers in drug development, this distinction is critical. This compound's ability to form stable, lipophilic complexes is utilized to enhance the absorption of essential metal ions like zinc and chromium in dietary supplements.[1] Conversely, its strong chelating properties can also be harnessed to sequester toxic metals or to modulate the activity of metalloenzymes.[20] Understanding that isonicotinic acid lacks this potent chelating ability is crucial for designing molecules where such interactions are undesirable. This guide provides both the theoretical foundation and the practical experimental protocols necessary for scientists to make informed decisions based on the profound impact of simple positional isomerism on molecular function.
References
- 1. sjctni.edu [sjctni.edu]
- 2. Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. | VIPEr [ionicviper.org]
- 3. researchgate.net [researchgate.net]
- 4. A Study of Metal Complexes of 2 – this compound – Oriental Journal of Chemistry [orientjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijsart.com [ijsart.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. asianpubs.org [asianpubs.org]
- 12. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. biochimica.bio.uniroma1.it [biochimica.bio.uniroma1.it]
- 15. andreabellelli.it [andreabellelli.it]
- 16. Metal and substrate binding to Fe(II) dioxygenase resolved by UV spectroscopy with global regression analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. asianpubs.org [asianpubs.org]
- 18. Stability constants of Nicotinic acid (vitamin B3) complexes with transition metal ions : IRJASH Journal : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 19. rspsciencehub.com [rspsciencehub.com]
- 20. The iron-chelating agent this compound enhances transferrin receptors expression in human erythroleukaemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Bioanalytical Method Validation: HPLC-UV Assay for Picolinic Acid in Human Plasma
Executive Summary: The quantification of picolinic acid, an endogenous metabolite of the tryptophan-kynurenine pathway, in human plasma is critical for understanding its role in a spectrum of physiological and pathological processes, from immune response to neuroinflammation.[1] This guide provides an in-depth validation of a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, designed for reliability and accessibility. We will dissect the scientific rationale behind the protocol, present a rigorous validation framework compliant with international regulatory standards, and objectively compare its performance against higher-complexity platforms like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document serves as a practical resource for researchers and drug development professionals seeking to establish a validated, fit-for-purpose bioanalytical assay for this compound.
The Analytical Challenge of this compound
Biological Significance
This compound (Pyridine-2-carboxylic acid) is a catabolite of the essential amino acid L-tryptophan.[1] Its physiological roles are multifaceted, including modulation of immune responses, metal ion chelation, and potential neuroprotective effects.[1] Dysregulation of the kynurenine pathway, and by extension this compound levels, has been implicated in major depressive disorder, neuroinflammatory conditions, and other diseases.[2][3] Consequently, the accurate measurement of its endogenous concentrations in human plasma is of significant diagnostic and research value.[4] Normal pre-hydrolysis plasma levels in healthy subjects are reported to be approximately 0.299 µmol/L.[5][6]
Physicochemical Properties & Analytical Implications
This compound is a polar, zwitterionic compound, presenting unique challenges for reversed-phase chromatography.[7] Its high solubility in water and relatively low hydrophobicity make it difficult to retain on standard C18 columns.[8][9] Furthermore, its structural isomer, nicotinic acid (a form of Vitamin B3), requires a selective method to ensure accurate quantification.[7][10]
-
pKa: ~1.07 and ~5.4. This dual nature means its charge state is highly dependent on the mobile phase pH, a critical parameter to control for consistent retention.[11]
-
Polarity (LogP): ~0.72, indicating its hydrophilic nature.[11]
These properties necessitate careful method development, often employing ion-pairing agents or mixed-mode chromatography to achieve adequate retention and separation from other endogenous plasma components.[7][12]
The Need for a Validated Method
For clinical studies or any research where data will support regulatory submissions, a fully validated bioanalytical method is non-negotiable. Validation ensures the method is reliable, reproducible, and fit for its intended purpose. This guide adheres to the principles outlined in the harmonized International Council for Harmonisation (ICH) M10 guideline, as well as guidances from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[13][14][15]
Core Methodology: A Validated HPLC-UV Method
This section details a robust ion-pair reversed-phase HPLC-UV method. The core principle involves using a lipophilic counter-ion to form a neutral complex with the charged this compound, thereby enhancing its retention on a nonpolar stationary phase (C18 column).
Experimental Workflow
The overall process from sample receipt to final data analysis is streamlined for efficiency and reproducibility.
Caption: Workflow for this compound quantification in plasma.
Detailed Experimental Protocol
Reagents:
-
This compound Reference Standard (>99% purity)
-
Internal Standard (IS), e.g., 4-Pyridinecarboxylic acid (Isonicotinic acid)
-
HPLC-grade Acetonitrile (ACN) and Methanol
-
Perchloric Acid (PCA), ~1.0 M
-
Potassium Hydroxide (KOH), ~1.5 M
-
Tetrabutylammonium Hydrogen Sulfate (TBAHS) - Ion-Pairing Reagent
-
Sodium Phosphate Monobasic and Dibasic for buffer preparation
-
Ultrapure Water
Sample Preparation (Protein Precipitation):
-
Rationale: Protein precipitation is a rapid and effective method for removing the bulk of macromolecules from plasma, which would otherwise foul the HPLC column.[16][17] Perchloric acid is a strong protein denaturant that provides a clean supernatant.[4]
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of IS working solution.
-
Add 50 µL of 1.0 M perchloric acid to precipitate proteins.[4]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Neutralize the extract by adding ~20 µL of 1.5 M KOH to precipitate potassium perchlorate, reducing the corrosivity of the sample.
-
Centrifuge again under the same conditions.
-
Transfer the final supernatant to an HPLC vial for injection.
Chromatographic Conditions:
-
Rationale: A C18 column provides the necessary hydrophobic stationary phase. The ion-pairing reagent, TBAHS, is crucial for retaining the polar this compound.[12][18] The mobile phase is buffered to a specific pH to ensure consistent ionization of the analyte and proper interaction with the ion-pair reagent. UV detection at ~265 nm provides good sensitivity for the pyridine ring structure.[18]
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: 30 mM Phosphate Buffer (pH adjusted to ~7.0) with 1 mM TBAHS and 5% Acetonitrile
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 265 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation According to Regulatory Standards
A bioanalytical method's validation is the cornerstone of its trustworthiness.[19] The following parameters were assessed based on FDA and EMA guidelines.[13][14]
| Validation Parameter | Purpose | Acceptance Criteria (FDA/EMA) |
| Selectivity | To ensure the method can differentiate the analyte from endogenous matrix components and other interferences. | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 sources. |
| Linearity & Range | To demonstrate a proportional relationship between detector response and analyte concentration. | Calibration curve with at least 6 non-zero points; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | To determine the closeness of measured values to the true value (accuracy) and the degree of scatter (precision). | Accuracy: Within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). Assessed at LLOQ, Low, Mid, and High QC levels. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 5; Accuracy within ±20%; Precision ≤20% CV. |
| Recovery | The efficiency of the extraction process. | Consistent, precise, and reproducible across the concentration range. |
| Stability | To evaluate the analyte's stability in the biological matrix under various storage and handling conditions. | Mean concentration within ±15% of nominal concentration (Freeze-Thaw, Bench-Top, Long-Term). |
Comparative Analysis: HPLC-UV vs. Alternative Platforms
While HPLC-UV offers a robust and accessible solution, other technologies provide different advantages, particularly in sensitivity and throughput.
High-Throughput Screening: The Role of LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for high-sensitivity bioanalysis. It offers superior selectivity by monitoring specific mass transitions of the analyte, virtually eliminating interferences. While more complex and costly, its sensitivity allows for the detection of low-concentration metabolites that may be missed by UV detection.[2]
Orthogonal Methods: GC-MS and Capillary Electrophoresis (CE)
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization to make the polar this compound volatile. While highly sensitive, the extra sample preparation step can introduce variability.[5][6] It serves as an excellent orthogonal method to confirm findings from LC-based assays.
-
Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field. It is well-suited for separating small, charged molecules like this compound and its isomers, often with minimal sample preparation.[20] However, it can be less robust than HPLC for routine analysis in complex matrices.
Performance Comparison
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | UV Absorbance | Mass-to-Charge Ratio | Mass-to-Charge Ratio |
| Typical LLOQ | ~0.1 - 0.5 µmol/L | < 0.05 µmol/L | ~0.01 - 0.1 µmol/L |
| Selectivity | Good | Excellent | Excellent |
| Sample Prep | Simple (Protein Ppt.) | Simple to Complex (SPE) | Complex (Derivatization) |
| Throughput | Moderate | High | Low-Moderate |
| Cost (Instrument) | Low | High | Moderate-High |
| Expertise Req. | Low-Moderate | High | High |
| Key Advantage | Accessible, robust, cost-effective | Highest sensitivity & selectivity | Orthogonal confirmation |
| Key Limitation | Moderate sensitivity, potential interferences | Matrix effects, cost | Required derivatization |
Discussion and Field-Proven Insights
Method Selection Rationale: When to Choose HPLC-UV
The presented HPLC-UV method is the ideal choice for laboratories that require a reliable, validated assay without the significant capital investment of mass spectrometry. It is perfectly suited for:
-
Studies where endogenous this compound concentrations are expected to be within the method's linear range.
-
Pharmacokinetic studies of compounds that may modulate tryptophan metabolism.
-
Laboratories where operational simplicity and cost-effectiveness are primary drivers.
Common Pitfalls and Troubleshooting
-
Poor Peak Shape: Tailing peaks are common for amine-containing compounds. Ensure the mobile phase pH is correctly adjusted and the ion-pairing reagent concentration is optimal.
-
Shifting Retention Times: This often points to issues with the mobile phase preparation or column degradation. Prepare fresh mobile phase daily and use a guard column to protect the analytical column.[16]
-
Interference Peaks: If selectivity is an issue, a more rigorous sample cleanup like Solid-Phase Extraction (SPE) may be required, though this adds time and cost.[16]
Conclusion
The validation of a bioanalytical method is a systematic process that establishes trust in the generated data. This guide has detailed a robust and accessible HPLC-UV method for quantifying this compound in human plasma, grounding it in established scientific principles and regulatory standards. By understanding the method's performance in comparison to alternatives like LC-MS/MS, researchers can make informed decisions, selecting the most appropriate analytical tool that aligns with their specific research needs, resources, and required sensitivity. The presented method offers an excellent balance of performance, reliability, and cost-effectiveness for a wide range of applications.
References
- 1. The physiological action of this compound in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectrometry with Electrospray Ionization Quantification of Tryptophan Metabolites and Markers of Gut Health in Serum and Plasma—Application to Clinical and Epidemiology Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of this compound by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. helixchrom.com [helixchrom.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. 98-98-6 CAS MSDS (2-Picolinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. New high-performance liquid chromatographic method for the detection of this compound in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? | Semantic Scholar [semanticscholar.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 20. researchgate.net [researchgate.net]
The Analytical Challenge: Why Picolinic Acid Quantification is Non-Trivial
An In-Depth Technical Guide to Inter-Laboratory Comparison of Picolinic Acid Quantification Methods
For researchers, clinical scientists, and drug development professionals, the accurate quantification of this compound is paramount. As a key catabolite of the tryptophan kynurenine pathway, this compound has been implicated in a variety of neuroprotective, immunological, and anti-proliferative processes.[1][2] Its role as a potential diagnostic marker hinges on the ability to measure its concentration reliably and reproducibly across different laboratories and analytical platforms.[3]
This guide provides a comprehensive comparison of the primary analytical methods used for this compound quantification. It is designed to move beyond simple procedural lists, offering insights into the causality behind experimental choices and establishing a framework for self-validating, trustworthy protocols. We will delve into the specifics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), culminating in a proposed structure for an inter-laboratory comparison to ensure data harmonization and accuracy across studies.
Quantifying this compound presents several analytical hurdles. Firstly, it exists at low physiological concentrations in complex biological matrices like serum, plasma, and cerebrospinal fluid (CSF).[3][4] Secondly, it must be resolved from its structural isomers, nicotinic acid (niacin) and isonicotinic acid, which can interfere with quantification if the method lacks sufficient specificity.[5][6] Finally, the inherent polarity of this compound can make it challenging to retain on traditional reversed-phase chromatography columns.[7] Overcoming these challenges is the primary driver behind the various methodological approaches.
Core Quantification Methodologies: A Head-to-Head Comparison
The selection of an analytical method is a critical decision dictated by the required sensitivity, specificity, sample throughput, and available instrumentation. Here, we compare the most prevalent techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely accessible technique. For this compound, success depends heavily on the detection method and chromatographic conditions chosen to enhance sensitivity and specificity.
-
HPLC with UV Detection: This is the most straightforward approach. This compound has a UV absorbance maximum that allows for direct detection.[8] However, its sensitivity can be limited in complex biological samples where matrix components may co-elute and interfere. To improve retention and specificity, ion-pair chromatography is often employed, using a reagent like tetrabutylammonium hydrogen sulfate to interact with the acidic this compound molecule and improve its retention on a C18 column.[9]
-
HPLC with Fluorescence Detection: To dramatically increase sensitivity and specificity, a post-column derivatization technique has been developed.[3][10] In this method, the column effluent is mixed with a zinc acetate solution and then irradiated with UV light. This process forms a fluorescent complex, allowing for highly sensitive detection at excitation and emission wavelengths of 336 nm and 448 nm, respectively.[3][10] This approach significantly lowers the limit of detection compared to UV-based methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent chromatographic resolution and specificity. However, because this compound is not inherently volatile, a chemical derivatization step is mandatory to convert it into a form that can be analyzed by gas chromatography.[11] This typically involves silylation to create a less polar, more volatile derivative. The use of electron-capture negative ion (ECNI) mass spectrometry can provide exceptional sensitivity for detecting the derivatized analyte.[4]
-
Causality: The necessity of derivatization adds a sample preparation step, which can introduce variability. However, the high separation efficiency of capillary GC columns and the specificity of mass spectrometry make it a powerful, albeit lower-throughput, option. The use of stable isotope-labeled internal standards is crucial to account for any inconsistencies in the derivatization and injection process.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for quantifying small molecules in complex matrices due to its superior sensitivity, specificity, and high-throughput capabilities.[12] This technique physically separates analytes via liquid chromatography and then uses two stages of mass analysis (tandem MS) for detection. The first mass analyzer selects the parent ion of this compound, which is then fragmented, and a specific fragment ion is monitored by the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates matrix interference.[13]
-
Trustworthiness: The high specificity of MRM means that co-eluting isomers or other matrix components are unlikely to generate a false positive signal. Methods using Ultra-High-Performance Liquid Chromatography (UHPLC) can achieve very short run times (e.g., under 7 minutes per sample), making this approach ideal for large-scale clinical and epidemiological studies.[12]
Framework for an Inter-Laboratory Comparison Study
To ensure that data generated in different laboratories are comparable, an Inter-Laboratory Comparison (ILC) or Proficiency Test (PT) is essential.[14][15] This process evaluates the performance of laboratories and their chosen analytical methods against a common, well-characterized set of samples.
A robust ILC for this compound quantification would follow this workflow:
Caption: Workflow for a this compound Inter-Laboratory Comparison.
The key statistical tool used in ILCs is the Z-score. It provides a standardized measure of a laboratory's performance, indicating how far its result deviates from the consensus mean of all participating labs.[14]
Z-score = (Lab Result - Consensus Mean) / Standard Deviation
A satisfactory performance is typically indicated by a Z-score between -2.0 and +2.0.[14]
Comparative Performance Data
The following table summarizes the typical performance characteristics of the discussed methods, compiled from published literature. These values serve as a benchmark for what researchers can expect.
| Parameter | HPLC-UV[8][9] | HPLC-Fluorescence[3][10] | GC-MS[4] | LC-MS/MS[7][12][13] |
| Limit of Quantification (LOQ) | ~µg/mL range | ~6.6 pmol/mL (~0.8 ng/mL) | ~0.017 µmol/L (~2 ng/mL) | 3-300 ng/mL |
| Linearity Range | Method Dependent | 0.89 to 455 pmol | 0.02 to 10 µM | Wide; typically >3 orders of magnitude |
| Intra-day Precision (%RSD) | < 5% | < 3.5% | < 5% | < 15% (typically < 10%) |
| Inter-day Precision (%RSD) | < 10% | < 6.0% | < 10% | < 15% |
| Accuracy / Recovery (%) | > 95% | > 99% | > 90% | 85 - 115% |
| Specificity | Moderate | High | Very High | Excellent |
| Sample Throughput | Moderate | Moderate | Low | High |
| Initial Cost / Complexity | Low | Moderate | High | Very High |
Experimental Protocols: Validated Methodologies
To ensure trustworthiness, every protocol must be a self-validating system. This involves adherence to established validation guidelines, such as those from the International Council for Harmonisation (ICH).[16][17] Below are condensed protocols for two of the most common methods.
Protocol 1: HPLC with Post-Column Fluorescence Detection
This method is based on the work of Mawatari et al. and offers excellent sensitivity.[3][10]
1. Sample Preparation (Human Serum) a. To 100 µL of serum, add 50 µL of 1.0 M perchloric acid. b. Vortex mix and centrifuge at 9,600 x g for 1 minute to precipitate proteins.[3] c. Transfer the supernatant to a new tube containing 20 µL of 1.5 M potassium hydroxide to neutralize the acid. d. Vortex mix and centrifuge again. e. Inject 100 µL of the final supernatant into the HPLC system.[3]
2. HPLC & Derivatization Conditions
- Column: C18 reversed-phase column (e.g., Capcell Pak C18).[3]
- Mobile Phase: 0.1 M sodium phosphate solution (pH 3.0) containing 3.0 mM zinc acetate and 3.5 mM trimethylamine.[3][10]
- Flow Rate: 0.8 mL/min.
- Post-Column Reaction: The column effluent is passed through a photoreaction tube and irradiated with UV light.[3]
- Detection: Fluorescence detector set to Ex: 336 nm and Em: 448 nm.[3][10]
3. Validation Parameters
- Linearity: Establish a calibration curve from 0.89 to 455 pmol.[3]
- Precision: Perform within-day (n=6) and between-day (n=5) analyses of quality control samples.[3]
- Recovery: Spike known amounts of this compound into serum samples pre-extraction and calculate the percentage recovered. A mean recovery of 99.0% has been reported.[3][10]
Protocol 2: UHPLC-ESI-MS/MS for High-Throughput Analysis
This method is adapted for high-throughput analysis in large cohort studies.[12]
1. Sample Preparation (Plasma/Serum) a. Perform protein precipitation by adding a solvent like methanol or acetonitrile to the sample. b. To protect the analytical column and reduce matrix effects, a subsequent delipidation step via solid-phase extraction (SPE) is recommended.[12] c. Evaporate the final eluate and reconstitute in the initial mobile phase.
2. UHPLC-MS/MS Conditions
- Column: A suitable reversed-phase or mixed-mode column.
- Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and Acetonitrile/Methanol with 0.05% formic acid (Solvent B) is common.[18]
- Flow Rate: Typical for UHPLC systems (e.g., 0.25 - 0.5 mL/min).
- MS Detection: Electrospray Ionization (ESI) in positive or negative mode.
- MRM Transitions: Monitor a specific parent ion to fragment ion transition for this compound and its stable isotope-labeled internal standard.
3. Validation Parameters
- Accuracy: Should be <15% for quality control samples and <20% for the lowest limit of quantification (LLOQ).[12]
- Precision: The coefficient of variation (%CV) for each analyte should be <15%.[12]
- Matrix Effects: Evaluate by comparing the response of an analyte in post-extraction spiked samples to its response in a neat solution.
Choosing the Right Method: A Decision Framework
The optimal method depends on the specific research question and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Determination of this compound by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. hmdb.ca [hmdb.ca]
- 12. Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectrometry with Electrospray Ionization Quantification of Tryptophan Metabolites and Markers of Gut Health in Serum and Plasma—Application to Clinical and Epidemiology Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Profiling Analysis of Tryptophan Metabolites in the Urine of Patients with Parkinson’s Disease Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchmark-intl.com [benchmark-intl.com]
- 15. demarcheiso17025.com [demarcheiso17025.com]
- 16. demarcheiso17025.com [demarcheiso17025.com]
- 17. fda.gov [fda.gov]
- 18. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioavailability of Zinc Picolinate and Zinc Sulfate
An In-Depth Analysis for Researchers and Formulation Scientists
Introduction: The Significance of Zinc and the Bioavailability Imperative
Zinc is an indispensable trace element, integral to a vast array of physiological processes. It functions as a catalytic cofactor for hundreds of enzymes and plays a critical role in protein synthesis, immune response, wound healing, and DNA synthesis.[1] Given that the human body lacks a specialized system for storing zinc, a consistent dietary intake is essential to maintain homeostasis.[2] However, the total amount of ingested zinc is not synonymous with the amount utilized by the body. The critical variable is bioavailability —the fraction of an administered nutrient that reaches systemic circulation and is available for physiological functions.
For researchers, clinicians, and professionals in drug development, understanding the nuances of bioavailability is paramount. The chemical form of a zinc supplement, specifically the ligand to which the zinc ion is bound, can dramatically influence its absorption and subsequent efficacy. This guide provides a detailed, objective comparison of two common forms of supplemental zinc: the inorganic salt zinc sulfate and the chelated form zinc picolinate . We will delve into their respective absorption mechanisms, review the supporting experimental data from human and animal studies, and provide detailed protocols for assessing zinc bioavailability.
The Molecular Basis of Absorption: A Tale of Two Pathways
The absorption of zinc primarily occurs in the small intestine. The key difference between the bioavailability of zinc sulfate and zinc picolinate lies in the chemical journey the zinc ion takes from the intestinal lumen into the enterocytes and subsequently into the bloodstream.
-
Zinc Sulfate: As an inorganic salt, zinc sulfate readily dissolves in the acidic environment of the stomach, releasing free zinc ions (Zn²+). In the small intestine, these ions are available for absorption but are also highly susceptible to interaction with dietary inhibitors.[3] Compounds such as phytates, found in plant-based foods like cereals and legumes, can form insoluble complexes with zinc, rendering it unavailable for absorption.[4][5] Furthermore, high concentrations of other minerals, like iron and calcium, can compete for the same intestinal transporters, further reducing uptake.[6][7]
-
Zinc Picolinate: In this form, zinc is chelated—covalently bound—to picolinic acid. This compound is a natural metabolite of the amino acid tryptophan and is believed to act as a key chelator in the body, aiding in the absorption of minerals.[8][9] The chelation of zinc to this compound creates a stable complex that protects the zinc ion from binding with dietary inhibitors like phytates in the intestinal tract. This complex is thought to be absorbed intact, potentially utilizing different transport pathways than free zinc ions, thus enhancing its overall passage into the bloodstream.[10]
The proposed differential absorption pathways are visualized below.
Caption: Comparative Absorption Pathways of Zinc Sulfate vs. Zinc Picolinate.
Comparative Bioavailability: Analysis of Experimental Data
The theoretical advantages of chelation must be substantiated by empirical evidence. While direct, head-to-head clinical trials comparing zinc picolinate and zinc sulfate are limited, existing studies provide valuable insights when analyzed collectively.
Evidence from Human Clinical Trials
A landmark human study provides some of the strongest evidence for the enhanced absorption of zinc picolinate. Although this study did not use zinc sulfate as a comparator, it demonstrated superior absorption of zinc picolinate over other common forms.
In a double-blind, crossover trial, Barrie et al. administered 50 mg of elemental zinc as either picolinate, citrate, or gluconate to 15 healthy volunteers for four-week periods.[11][12] The results showed that only supplementation with zinc picolinate produced significant increases in zinc levels within hair, urine, and erythrocytes.[9][11] This suggests not only superior absorption but also greater tissue retention and metabolic availability compared to the citrate and gluconate forms.
Other studies often use zinc sulfate as a reference standard for bioavailability assessments, underscoring its role as a benchmark in the field.[13][14]
Table 1: Summary of Key Human Bioavailability Data
| Zinc Form | Study Design | Key Findings | Reference |
| Zinc Picolinate | Double-blind, crossover trial (n=15) | Significantly increased zinc levels in hair, urine, and erythrocytes after 4 weeks. | Barrie et al., 1987[11][12] |
| Zinc Citrate | Double-blind, crossover trial (n=15) | No significant change in zinc levels in hair, urine, or erythrocytes. | Barrie et al., 1987[11][12] |
| Zinc Gluconate | Double-blind, crossover trial (n=15) | No significant change in zinc levels in hair, urine, or erythrocytes. | Barrie et al., 1987[11][12] |
| Zinc Sulfate | Bioavailability study (n=10) | Used as a reference dose (aqueous solution) to assess the bioavailability of tableted zinc. | Hotz et al., 2003[14] |
Evidence from Animal and In Vitro Models
Animal models, particularly chick and rat assays, are frequently used to determine the relative bioavailability of different mineral sources. These studies often yield more quantitative comparisons but can sometimes produce conflicting results.
One robust methodology, the slope-ratio assay, was used by Wedekind et al. to compare zinc-methionine to zinc sulfate in chicks.[13] This study found that the bioavailability of zinc from zinc-methionine was significantly higher (117% to 177% relative to zinc sulfate) based on tibia zinc accumulation, demonstrating the advantage of a chelated form over an inorganic salt in this model.[13]
However, not all studies show a clear advantage for picolinate. Some animal research has reported no significant differences in growth performance or tissue zinc concentrations between zinc picolinate and zinc sulfate, suggesting that under certain conditions, their biological value may be similar.[[“]] Furthermore, an in vitro study assessing bioaccessibility—the amount of a compound released from its matrix for absorption—found that zinc picolinate and zinc sulfate had lower bioaccessibility than zinc diglycinate.[16]
Table 2: Summary of Animal & In Vitro Bioavailability Data
| Zinc Form | Model | Key Findings | Reference |
| Zinc Picolinate | Swine | No significant differences in performance or blood/bone zinc levels compared to zinc sulfate. | Hill et al., 1986[[“]] |
| Zinc Sulfate | Chicks | Used as the reference standard (100% bioavailability) for slope-ratio assays. | Wedekind et al., 1992[13] |
| Zinc Methionine | Chicks | Bioavailability was 117-206% relative to zinc sulfate, depending on the diet. | Wedekind et al., 1992[13] |
| Zinc Oxide | Chicks | Bioavailability was 44-61% relative to zinc sulfate. | Wedekind et al., 1994[17] |
| Zinc Picolinate | In Vitro Digestion | Lower relative bioaccessibility (1.99%) compared to other forms in this specific study. | Ośko et al., 2023[16] |
| Zinc Sulfate | In Vitro Digestion | Lower relative bioaccessibility (3.38%) compared to other forms in this specific study. | Ośko et al., 2023[16] |
Experimental Protocols for Assessing Zinc Bioavailability
For scientists engaged in formulation and preclinical research, robust and validated methodologies are essential. The following protocols outline standard approaches for quantifying zinc bioavailability in both human and animal models.
Protocol 1: Human Bioavailability Assessment Using Stable Isotope Tracers
This protocol represents the gold standard for measuring fractional zinc absorption in humans.[18] It is precise, directly measures absorption, and avoids the use of radioactive isotopes.
Objective: To determine and compare the fractional absorption of zinc (FZA) from zinc picolinate and zinc sulfate.
Design: A randomized, double-blind, crossover study.
Methodology:
-
Subject Recruitment: Recruit healthy adult volunteers with informed consent. Screen for conditions affecting mineral metabolism and establish baseline zinc status via plasma zinc measurement.
-
Dietary Control: Subjects consume a standardized diet with a known zinc content for a stabilization period (e.g., 5-7 days) before each test phase.
-
Isotope Administration:
-
Oral Dose: On the test day, subjects consume a test meal containing the zinc supplement (e.g., zinc picolinate) extrinsically labeled with a stable zinc isotope (e.g., ⁶⁷Zn).
-
Intravenous Dose: Simultaneously or shortly after, a different stable zinc isotope (e.g., ⁷⁰Zn) is administered intravenously. This dose represents 100% bioavailability.[19]
-
-
Sample Collection: Collect urine and/or blood samples at specified time points over the subsequent 3-5 days.[18]
-
Sample Analysis:
-
Prepare samples via acid digestion.
-
Measure the isotopic ratios (e.g., ⁶⁷Zn/⁶⁵Zn and ⁷⁰Zn/⁶⁵Zn) in the collected samples using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
-
Calculation of FZA: The fractional zinc absorption is calculated from the ratio of the oral isotope to the intravenous isotope appearing in the plasma or urine.[20]
-
Crossover and Washout: After a washout period (e.g., 2-4 weeks), subjects cross over to the other zinc formulation (e.g., zinc sulfate labeled with ⁶⁷Zn), and the procedure is repeated.
Caption: Workflow for a Human Stable Isotope Bioavailability Study.
Protocol 2: Animal Bioavailability Assessment Using a Slope-Ratio Assay
This protocol is a robust method for determining the relative biological value (RBV) of a test mineral source compared to a highly available reference standard in an animal model.
Objective: To determine the RBV of zinc picolinate relative to zinc sulfate (reference standard).
Design: A chick depletion-repletion growth assay.
Methodology:
-
Animal Model: Use day-old chicks (e.g., broiler strain), which are sensitive to dietary zinc levels.
-
Depletion Phase (Day 1-7): Feed all chicks a zinc-deficient basal diet (e.g., soy-based) to deplete their body stores of zinc and induce a state of mild deficiency. This sensitizes the model to subsequent zinc repletion.[17]
-
Repletion Phase (Day 8-21):
-
Randomly assign chicks to experimental groups.
-
One set of groups receives the basal diet supplemented with graded levels of zinc from the reference standard (zinc sulfate, e.g., 0, 5, 10, 15 mg/kg).
-
Another set of groups receives the basal diet supplemented with graded levels of zinc from the test source (zinc picolinate, e.g., 0, 5, 10, 15 mg/kg).
-
-
Data and Sample Collection: At the end of the repletion phase, measure key response criteria:
-
Total body weight gain.
-
Feed intake.
-
Collect tibia bones for zinc analysis (a sensitive indicator of zinc status).
-
-
Sample Analysis:
-
Data Analysis (Slope-Ratio):
-
For each zinc source, perform a linear regression of the response criterion (e.g., total tibia zinc) against the supplemental zinc intake.
-
The RBV is calculated as the ratio of the slope of the regression line for the test source (zinc picolinate) to the slope of the regression line for the reference standard (zinc sulfate), multiplied by 100.[13]
-
RBV (%) = (Slope_Picolinate / Slope_Sulfate) x 100
-
Caption: Workflow for an Animal Slope-Ratio Bioavailability Assay.
Synthesis and Expert Analysis: Interpreting the Evidence
However, it is crucial to acknowledge the nuances. The magnitude of this bioavailability advantage is not absolute and can be influenced by several factors:
-
Dietary Matrix: The superiority of zinc picolinate is likely most pronounced in the presence of a diet high in inhibitors like phytates (e.g., plant-based diets). In a fasted state or with a low-phytate meal, the difference in absorption may be less significant.
-
Zinc Status: The body's own zinc status regulates absorption efficiency. Individuals with zinc deficiency will absorb zinc more readily, regardless of the form, which can sometimes mask differences between supplements.[3]
-
Experimental Model: As seen in the data, results from animal models do not always perfectly align.[[“]] While valuable, these models may have different digestive physiology or metabolic handling of specific ligands compared to humans.
Conclusion for the Scientific Professional
When designing studies or developing new products, it is imperative to utilize validated protocols, such as stable isotope tracer studies in humans or slope-ratio assays in appropriate animal models, to confirm the bioavailability of the specific formulation. By understanding the chemical properties and leveraging robust experimental design, scientists can ensure the development of effective and reliable zinc-based therapeutic and nutritional products.
References
- 1. nbinno.com [nbinno.com]
- 2. nakednutrition.com [nakednutrition.com]
- 3. mdpi.com [mdpi.com]
- 4. Dietary factors influencing zinc absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. The Molecular Basis for Zinc Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. caringsunshine.com [caringsunshine.com]
- 9. altmedrev.com [altmedrev.com]
- 10. miduty.in [miduty.in]
- 11. droracle.ai [droracle.ai]
- 12. Comparative absorption of zinc picolinate, zinc citrate and zinc gluconate in humans | Semantic Scholar [semanticscholar.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. consensus.app [consensus.app]
- 16. Comparison of the Potential Relative Bioaccessibility of Zinc Supplements—In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
The Kynurenine Pathway's Janus Face: A Comparative Guide to the Neuroprotective and Neurotoxic Effects of Picolinic and Quinolinic Acid
For researchers in neurobiology and drug development, the kynurenine pathway of tryptophan metabolism represents a critical, yet dichotomous, signaling axis. This pathway is not merely a linear route for catabolism but a crucial junction producing a spectrum of neuroactive metabolites. Among these, quinolinic acid (QUIN) and picolinic acid (PIC) stand out as molecules with diametrically opposed effects on neuronal fate. While QUIN is a well-documented endogenous neurotoxin implicated in numerous neurodegenerative diseases, PIC has emerged as a potential endogenous neuroprotectant, capable of neutralizing QUIN's destructive potential.[1][2][3]
This guide provides an in-depth, objective comparison of the neuroactive properties of this compound and quinolinic acid. We will dissect their mechanisms of action, present supporting experimental data from foundational studies, and offer detailed protocols for their investigation. The objective is to equip researchers with the foundational knowledge and practical insights required to explore this critical metabolic balance in the context of neurological health and disease.
The Source of Conflict: A Branch in the Kynurenine Pathway
Both picolinic and quinolinic acid originate from the catabolism of the essential amino acid L-tryptophan.[4] The pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), which convert tryptophan to kynurenine.[4][5] This pathway is highly sensitive to inflammatory signals; pro-inflammatory cytokines like interferon-gamma (IFN-γ) strongly upregulate IDO, shunting tryptophan metabolism towards kynurenine and its downstream products.[1][6]
The crucial divergence occurs downstream of the intermediate 2-amino-3-carboxymuconate-semialdehyde (ACMS). The fate of ACMS is the primary determinant of the balance between neuroprotection and neurotoxicity:
-
Formation of this compound (Neuroprotective): In the presence of the enzyme aminocarboxy-muconate-semialdehyde decarboxylase (ACMSD), ACMS is converted to 2-aminomuconic semialdehyde, which is then processed into the neuroprotective this compound.[5][7]
-
Formation of Quinolinic Acid (Neurotoxic): When ACMSD activity is low or saturated, ACMS spontaneously cyclizes to form the potent neurotoxin quinolinic acid.[4][7]
This enzymatic checkpoint is therefore a critical control node. Conditions that favor QUIN production over PIC can tip the scales towards a neurotoxic environment, a state observed in many neurological disorders.[1][8]
References
- 1. mdpi.com [mdpi.com]
- 2. The Physiological Action of this compound in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The physiological action of this compound in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of immune activation on quinolinic acid and neuroactive kynurenines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JCI Insight - Quinolinic acid potentially links kidney injury to brain toxicity [insight.jci.org]
Comparative Guide to the Antiviral Efficacy of Picolinic Acid and Other Tryptophan Metabolites
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
Introduction: The Kynurenine Pathway as a Nexus of Immunity and Viral Pathogenesis
The catabolism of the essential amino acid L-tryptophan is a critical metabolic hub that profoundly influences the host's immune response. The majority of free tryptophan is degraded through the kynurenine pathway (KP), a cascade that generates a host of bioactive metabolites, including picolinic acid, quinolinic acid, and 3-hydroxyanthranilic acid.[1][2] The pathway's initial and rate-limiting step is catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO).[2][3] IDO1, in particular, is strongly induced by pro-inflammatory cytokines like interferon-gamma (IFN-γ), placing the kynurenine pathway at the very heart of the inflammatory response.[1][2][3]
Viral infections frequently trigger a potent immune response characterized by the release of these cytokines, leading to a significant upregulation of the kynurenine pathway.[2][4] This activation serves a dual purpose: it depletes local tryptophan, which can inhibit the proliferation of pathogens and T-cells, and it produces metabolites that are themselves immunomodulatory.[1][5] Consequently, these molecules are not merely metabolic byproducts but active participants in the host-virus conflict. This guide provides a comparative analysis of the antiviral efficacy of a key tryptophan metabolite, this compound, in relation to other major players in the pathway, offering field-proven insights and experimental frameworks for their evaluation.
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
This compound: A Direct-Acting, Broad-Spectrum Antiviral
Recent research has illuminated this compound (PA) as a potent, broad-spectrum antiviral agent, particularly effective against enveloped viruses.[6][7][8][9] This intrinsic antiviral activity distinguishes it from other tryptophan metabolites, which often exert their effects through indirect immunomodulation.
Mechanism of Action: Targeting Viral Entry
The primary antiviral strategy of this compound is the inhibition of viral entry into the host cell.[6][8][10] This is a critical, host-directed therapeutic approach that presents a high barrier to the development of viral resistance.[6][8] The mechanism is multifaceted and involves:
-
Compromising Viral Membrane Integrity: PA has been shown to disrupt the protective lipid envelope of viruses, a key feature of many pandemic-potential pathogens like coronaviruses and influenza viruses.[6][11][12]
-
Inhibiting Virus-Cellular Membrane Fusion: It specifically blocks the fusion event between the viral envelope and the host cell membrane, a crucial step for the release of the viral genome into the cytoplasm.[6][9][10][13]
-
Interfering with Cellular Endocytosis: PA can also interfere with the endocytic pathways that many viruses hijack to gain entry into cells.[6][12]
This focus on the physical process of entry explains its broad efficacy against enveloped viruses—including SARS-CoV-2, Influenza A virus (IAV), flaviviruses, and herpes simplex virus—while being largely ineffective against non-enveloped viruses.[6][7][8][9]
Caption: Antiviral Mechanism of this compound (PA).
Preclinical Efficacy
The antiviral activity of PA is not confined to in vitro studies. Preclinical animal models have demonstrated its therapeutic potential. In Syrian hamsters infected with SARS-CoV-2 and BALB/c mice infected with IAV, administration of this compound resulted in reduced viral loads and protection from severe disease, establishing its promise for in vivo applications.[6][8][14]
Other Tryptophan Metabolites: Immunomodulators in the Viral Conflict
In contrast to the direct antiviral action of this compound, other major metabolites of the kynurenine pathway, such as quinolinic acid and 3-hydroxyanthranilic acid, primarily function as immunomodulators. Their impact on viral infections is often a consequence of their influence on the host's inflammatory and immune cell responses.
Quinolinic Acid (QA)
Quinolinic acid is arguably best known as an NMDA receptor agonist and a potent neurotoxin, and its accumulation is implicated in various neuroinflammatory conditions.[15] In the context of viral infections, its role is complex. Studies on influenza infection in human bronchial epithelial cells show that QA can modulate both the antiviral and inflammatory responses, altering the gene expression of molecules like RIG-I and IFN-β, as well as the secretion of inflammatory cytokines IL-6 and IL-8.[16] This suggests that while not directly virucidal, QA is an active participant in shaping the local inflammatory milieu of the infected tissue, which can consequently affect viral clearance and tissue pathology.
3-Hydroxyanthranilic Acid (3-HAA)
3-Hydroxyanthranilic acid (3-HAA) exhibits significant anti-inflammatory and cytoprotective properties.[17][18][19] It can suppress the production of pro-inflammatory cytokines and chemokines in glial cells and reduce cytokine-induced neuronal death.[17] A key mechanism behind its protective effects is the potent induction of hemeoxygenase-1 (HO-1), an antioxidant enzyme with well-documented anti-inflammatory activities.[17] Furthermore, 3-HAA can induce apoptosis in activated monocytes and macrophages, potentially serving as a mechanism to resolve inflammation.[20] It also has a direct anti-proliferative effect on T-cells.[18] During a viral infection, the production of 3-HAA could therefore help to dampen an overzealous inflammatory response, limiting immunopathology while potentially suppressing the T-cell response required for viral control.
Comparative Performance Summary
| Feature | This compound (PA) | Quinolinic Acid (QA) | 3-Hydroxyanthranilic Acid (3-HAA) |
| Primary Role | Direct-Acting Antiviral | Immunomodulator, Neurotoxin | Anti-inflammatory, Immunomodulator |
| Mechanism | Inhibits viral entry by disrupting the viral envelope and blocking membrane fusion.[6][8][10] | Modulates host inflammatory and antiviral gene expression (e.g., IL-6, IL-8, IFN-β).[16] | Suppresses cytokine/chemokine production; induces antioxidant enzyme HO-1; induces apoptosis in immune cells.[17][20] |
| Spectrum | Broad-spectrum against enveloped viruses (SARS-CoV-2, IAV, Flaviviruses, HSV).[6][8] | Not directly antiviral; modulates host response to specific viruses (e.g., Influenza).[16] | Not directly antiviral; provides broad anti-inflammatory and cytoprotective effects.[17] |
| Key Effect | Prevents infection of new cells. | Alters the inflammatory environment at the site of infection. | Dampens inflammation and protects cells from oxidative stress. |
| In Vivo Data | Protects against SARS-CoV-2 and IAV in animal models.[6][14] | Implicated in exacerbations of COPD during viral infection.[16] | Demonstrates neuroprotective roles during inflammation in vivo.[17] |
Experimental Protocols for Efficacy Assessment
To rigorously evaluate and compare the antiviral efficacy of compounds like this compound, standardized in vitro assays are essential.[21][22][23][24] These protocols form the bedrock of antiviral drug discovery, allowing for the determination of key parameters like the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50).
Protocol 1: Viral Titer Reduction Assay
This assay directly measures the ability of a compound to inhibit the production of infectious virus particles.
Causality: The fundamental principle is to quantify the amount of infectious virus produced in the presence of the test compound compared to an untreated control. A significant reduction in viral titer indicates an inhibitory effect on one or more stages of the viral replication cycle.
Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza) in 24-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the tryptophan metabolites (e.g., this compound) in a serum-free cell culture medium.
-
Infection: Aspirate the growth medium from the cells and infect with the virus at a defined multiplicity of infection (MOI), for example, 0.01. Allow the virus to adsorb for 1 hour at 37°C.
-
Treatment: After adsorption, remove the viral inoculum, wash the cells gently with phosphate-buffered saline (PBS), and add the medium containing the different concentrations of the test compound. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Incubation: Incubate the plates for a period appropriate for the virus's replication cycle (e.g., 48-72 hours).
-
Harvesting: Collect the supernatant from each well. This supernatant contains the progeny virions.
-
Titration: Determine the viral titer in each supernatant sample using a standard method like the Plaque Assay (see below) or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Analysis: Calculate the percent reduction in viral titer for each compound concentration relative to the virus control. The EC50 value is determined using regression analysis.
Protocol 2: Plaque Reduction Assay
This is a gold-standard method for quantifying infectious virus and assessing the efficacy of antiviral compounds.
Causality: This assay is based on the ability of an infectious virus particle to form a localized area of cell death or "plaque" in a cell monolayer. An effective antiviral will reduce the number and/or size of these plaques.
Caption: Workflow for a standard Plaque Reduction Assay.
Methodology:
-
Cell Seeding: Seed host cells in 6-well plates to achieve a 95-100% confluent monolayer on the day of infection.
-
Compound/Virus Preparation: Pre-mix a standard amount of virus (e.g., 100 plaque-forming units, PFU) with serial dilutions of the test compound and incubate for 1 hour at 37°C.
-
Infection: Aspirate the medium from the cell monolayers and add the virus-compound mixtures to the respective wells.
-
Adsorption: Incubate for 1 hour at 37°C to allow virus attachment.
-
Overlay: Gently remove the inoculum and overlay the monolayer with a semi-solid medium (e.g., 1:1 mixture of 2X culture medium and 1.2% agarose) containing the corresponding concentration of the test compound. This restricts viral spread to adjacent cells, ensuring the formation of discrete plaques.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).
-
Staining: Fix the cells (e.g., with 4% formaldehyde) and then stain the monolayer with a dye like crystal violet, which stains living cells. Plaques will appear as clear zones.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control well. Determine the EC50 from the dose-response curve.
Conclusion
The tryptophan metabolic pathway is a critical battleground during viral infections. While several of its metabolites possess immunomodulatory capabilities, this compound stands out for its direct, broad-spectrum antiviral efficacy. Its mechanism of targeting the physical entry of enveloped viruses makes it a compelling candidate for host-directed antiviral therapy.[6][8][11] In contrast, metabolites like quinolinic acid and 3-hydroxyanthranilic acid act as regulators of the host's response, capable of either exacerbating or dampening inflammation and immunity. For researchers in drug development, this distinction is crucial. This compound represents a potential therapeutic agent in its own right, while the modulation of other kynurenine pathway enzymes could offer a strategy to fine-tune the host's immune response to infection, mitigating pathology while supporting viral clearance. A comprehensive understanding of this pathway reveals multiple, distinct opportunities for therapeutic intervention against a wide range of viral pathogens.
References
- 1. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kynurenine pathway of tryptophan metabolism: a neglected therapeutic target of COVID-19 pathophysiology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. Tryptophan Catabolism in Chronic Viral Infections: Handling Uninvited Guests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as an antiviral agent against enveloped viruses – implication for SARS-CoV-2 | ISTRY [istry.org]
- 8. This compound is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound reveals its broad-spectrum antiviral abilities | The Microbiologist [the-microbiologist.com]
- 10. iasgyan.in [iasgyan.in]
- 11. indiabioscience.org [indiabioscience.org]
- 12. US20220226292A1 - Antiviral Applications of this compound and its Derivatives - Google Patents [patents.google.com]
- 13. news-medical.net [news-medical.net]
- 14. Study unveils this compound’s broad-spectrum antiviral abilities | EurekAlert! [eurekalert.org]
- 15. Effects of immune activation on quinolinic acid and neuroactive kynurenines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. The Tryptophan Metabolite 3-Hydroxyanthranilic Acid Plays Anti-Inflammatory and Neuroprotective Roles During Inflammation: Role of Hemeoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 19. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 3-Hydroxyanthranilic acid, an L-tryptophan metabolite, induces apoptosis in monocyte-derived cells stimulated by interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 23. In Vitro Antiviral Assays: A Review of Laboratory Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pure.ug.edu.gh [pure.ug.edu.gh]
A Comparative Guide to the Cross-Validation of LC-MS and GC-MS Methods for Picolinic Acid Analysis
In the landscape of bioanalytical and pharmaceutical research, the accurate quantification of endogenous compounds like picolinic acid is paramount. This compound, a catabolite of the essential amino acid tryptophan, is implicated in a range of physiological and pathological processes, including immune response and neuroinflammation.[1][2] Consequently, the development and validation of robust analytical methods for its measurement are critical for advancing our understanding of its role in health and disease. This guide provides an in-depth comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this compound. We will delve into the core principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance, guided by the principles of scientific integrity and supported by experimental data.
The Analytical Challenge: this compound
This compound (2-pyridinecarboxylic acid) is a small, polar, and water-soluble molecule. Its physicochemical properties present distinct challenges and considerations for both LC-MS and GC-MS methodologies. The choice between these two techniques is often dictated by the specific requirements of the study, including the sample matrix, desired sensitivity, and throughput.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Direct Approach
LC-MS is a highly sensitive and specific technique that has become a cornerstone of modern bioanalysis.[3] For polar analytes like this compound, it often represents a more direct analytical route, as derivatization is not always a prerequisite for analysis.
LC-MS Experimental Protocol
1. Sample Preparation:
-
Objective: To extract this compound from the biological matrix and remove interfering substances.
-
Procedure: A simple protein precipitation is often sufficient for matrices like plasma or serum.[4]
-
To 100 µL of sample (e.g., serum, plasma), add 400 µL of ice-cold methanol containing a suitable internal standard (e.g., deuterated this compound, d4-picolinic acid).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
2. Chromatographic Conditions:
-
Objective: To achieve chromatographic separation of this compound from its isomers (e.g., nicotinic acid) and other matrix components.[5]
-
Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is recommended for improved resolution and faster analysis times.[4][6]
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient might start at 2% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate. This allows for the elution of a wide range of analytes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
3. Mass Spectrometric Detection:
-
Objective: To provide sensitive and selective detection of this compound.
-
Instrumentation: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantitative analysis.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used.
-
MRM Transitions:
-
This compound: Precursor ion (Q1) -> Product ion (Q3) (e.g., m/z 124 -> m/z 78)
-
Internal Standard (d4-Picolinic Acid): Precursor ion (Q1) -> Product ion (Q3) (e.g., m/z 128 -> m/z 82)
-
Visualization of the LC-MS Workflow
Caption: LC-MS workflow for this compound analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization-Dependent Path
GC-MS is a robust and highly reproducible technique, particularly well-suited for volatile and thermally stable compounds.[7] However, for polar and non-volatile molecules like this compound, a chemical derivatization step is necessary to increase their volatility and thermal stability for gas-phase analysis.[8]
GC-MS Experimental Protocol
1. Sample Preparation and Derivatization:
-
Objective: To extract this compound and convert it into a volatile derivative.
-
Procedure:
-
Perform an initial extraction similar to the LC-MS protocol (protein precipitation followed by evaporation).
-
Derivatization: This is a critical step. A common approach is esterification.[9] For instance, conversion to hexafluoroisopropyl esters can be employed.[9]
-
To the dried extract, add a derivatizing agent (e.g., a mixture of hexafluoroisopropanol and an activating agent).
-
Incubate at an elevated temperature (e.g., 60-80°C) for a specified time to ensure complete reaction.
-
After derivatization, the sample is ready for injection.
-
-
2. Chromatographic Conditions:
-
Objective: To separate the derivatized this compound from other derivatized compounds in the sample.
-
Instrumentation: A gas chromatograph equipped with a suitable capillary column.
-
Column: A non-polar or mid-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is often used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is employed to ensure good separation. For example, start at a lower temperature (e.g., 80°C), hold for a short period, and then ramp up to a higher temperature (e.g., 280°C).
-
Injection Mode: Splitless injection is typically used for trace analysis.
3. Mass Spectrometric Detection:
-
Objective: To detect and quantify the derivatized this compound.
-
Instrumentation: A mass spectrometer, often a single quadrupole or a triple quadrupole for enhanced selectivity.
-
Ionization Source: Electron Ionization (EI) is the most common, providing reproducible fragmentation patterns. Electron Capture Negative Ionization (ECNI) can offer exceptional sensitivity for electronegative derivatives.[9][10]
-
Data Acquisition: Can be performed in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, which enhances sensitivity.
Visualization of the GC-MS Workflow
Caption: GC-MS workflow for this compound analysis.
Method Validation and Performance Comparison
To provide a robust comparison, both methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation parameters for analytical procedures.[11][12][13][14] These parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
| Validation Parameter | LC-MS/MS | GC-MS | Commentary |
| Specificity | High, due to unique MRM transitions. Can readily separate isomers like nicotinic acid.[5] | High, based on retention time and mass spectrum. Derivatization can sometimes improve specificity. | Both methods offer excellent specificity. LC-MS/MS may have a slight edge in complex matrices due to the specificity of MRM. |
| Linearity (R²) | >0.99 | >0.99 | Both techniques can achieve excellent linearity over a wide dynamic range. |
| Limit of Quantitation (LOQ) | Typically in the low ng/mL to pg/mL range.[5] | Can achieve very low detection limits (fmol on-column) with ECNI.[9] | GC-MS with ECNI can be exceptionally sensitive, but LC-MS/MS sensitivity is often sufficient for many biological applications. |
| Precision (%RSD) | <15% (often <10%)[4] | <15% | Both methods can demonstrate high precision when properly optimized. |
| Accuracy (%Recovery) | 85-115% | 85-115% | Accuracy is highly dependent on the efficiency of the sample preparation and the use of an appropriate internal standard. |
| Sample Throughput | Generally higher due to simpler sample preparation and faster run times with UHPLC.[4] | Can be lower due to the additional derivatization step. | For large-scale studies, the higher throughput of LC-MS is a significant advantage. |
| Robustness | Generally robust, but susceptible to matrix effects and ion suppression. | Very robust and reproducible. Less prone to matrix effects than ESI-based LC-MS. | GC-MS is often considered more rugged for routine analysis, though modern LC-MS systems have improved significantly. |
In-Depth Discussion: Making an Informed Choice
When to Choose LC-MS:
-
High-Throughput Screening: The simpler sample preparation and fast analysis times make LC-MS ideal for large clinical or epidemiological studies.[4]
-
Analysis of a Panel of Analytes: LC-MS is well-suited for simultaneously quantifying this compound alongside other tryptophan metabolites with varying polarities in a single run.[3]
-
Thermal Lability or High Polarity: For compounds that are thermally unstable or difficult to derivatize, LC-MS is the preferred method.
The primary advantage of LC-MS for this compound analysis lies in its directness. The ability to analyze the compound in its native form simplifies the workflow and reduces potential sources of error associated with derivatization. However, researchers must be vigilant about matrix effects, which can lead to ion suppression or enhancement and affect the accuracy of quantification. The use of a stable isotope-labeled internal standard is crucial to mitigate these effects.
When to Choose GC-MS:
-
Ultra-Trace Analysis: When the absolute lowest detection limits are required, GC-MS with ECNI can provide unparalleled sensitivity.[9]
-
Confirmation of Identity: The highly reproducible fragmentation patterns generated by Electron Ionization (EI) are excellent for definitive compound identification and can be compared against established spectral libraries.
-
Complex Matrices with Known Interferences: In situations where matrix effects are a significant and unmanageable problem in LC-MS, the "cleaner" nature of GC-MS analysis post-derivatization can be advantageous.
The main drawback of GC-MS for this compound is the mandatory derivatization step. This adds time and complexity to the sample preparation process and introduces potential variability if the reaction is not complete or reproducible. The choice of derivatizing agent is also critical and must be carefully optimized.
Conclusion
Both LC-MS and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice between them is not a matter of one being definitively "better" but rather which is more "fit-for-purpose" for a given application.
-
LC-MS offers a more direct, high-throughput solution that is well-suited for a wide range of research and clinical applications. Its versatility in analyzing multiple metabolites simultaneously is a significant asset.
-
GC-MS , while requiring a more involved sample preparation process, can provide exceptional sensitivity and is a highly robust and reproducible technique, making it an excellent choice for targeted, ultra-trace analysis and confirmatory work.
Ultimately, the decision should be based on a thorough consideration of the study's objectives, the required sensitivity, the available instrumentation, and the nature of the sample matrix. A cross-validation of both methods, where feasible, can provide the highest level of confidence in the analytical results and a deeper understanding of the strengths and limitations of each technique in the context of this compound analysis.
References
- 1. Determination of this compound by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectrometry with Electrospray Ionization Quantification of Tryptophan Metabolites and Markers of Gut Health in Serum and Plasma—Application to Clinical and Epidemiology Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. molnar-institute.com [molnar-institute.com]
- 7. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. Concurrent quantification of quinolinic, picolinic, and nicotinic acids using electron-capture negative-ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. starodub.nl [starodub.nl]
- 14. database.ich.org [database.ich.org]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Picolinic Acid
Picolinic acid, a pyridine derivative, is a versatile chelating agent and a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. While its utility in the laboratory is undisputed, its proper disposal is a critical aspect of laboratory safety and environmental responsibility that demands meticulous attention to detail. This guide offers a comprehensive framework for the safe handling and disposal of this compound, grounded in scientific principles and regulatory compliance.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, a thorough understanding of the inherent hazards of this compound is paramount. This compound is classified as a hazardous substance and presents the following primary risks:
-
Irritant: It can cause irritation to the skin, eyes, and respiratory system.
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.
-
Serious Eye Damage: Contact with eyes can result in severe and potentially irreversible damage.
Beyond its immediate health effects, the environmental impact of improper disposal must be considered. While this compound is not classified as a persistent, bioaccumulative, and toxic (PBT) substance, its release into aquatic ecosystems should be avoided.
Table 1: Key Safety and Hazard Information for this compound
| Property | Value | Source |
| CAS Number | 98-98-6 | [1] |
| GHS Hazard Statements | H302, H318, H335 | |
| Signal Word | Danger | |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, reducing agents | [1][2] |
The Cornerstone of Compliance: Waste Characterization and EPA Regulations
Proper disposal begins with accurate waste characterization as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this compound itself is not explicitly listed as a hazardous waste by the EPA, it is a derivative of pyridine. Pyridine is a listed hazardous waste with the EPA code U196 . Therefore, waste containing this compound may be subject to these regulations.
It is the generator's responsibility to determine if a waste is hazardous.[1] This can be done through knowledge of the process generating the waste or through analytical testing. Given that this compound is a pyridine derivative and often used in processes with other hazardous chemicals, it is prudent to manage it as a hazardous waste.
Disposal Pathways: A Decision-Making Framework
The primary and most recommended method for the disposal of this compound is incineration by a licensed and certified hazardous waste disposal facility . This method ensures the complete destruction of the chemical, minimizing its environmental impact. The process typically involves dissolving or mixing the this compound with a combustible solvent before thermal destruction in a controlled environment equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[3]
Caption: Decision workflow for this compound disposal.
Incineration: The Gold Standard
High-temperature incineration is the preferred disposal method for this compound. The thermal decomposition of this compound in an air atmosphere typically occurs in one or two steps, leading to the formation of respective metal oxides if present as a salt.[4] In a nitrogen atmosphere, the decomposition is more complex, occurring in multiple steps.[4] The gaseous byproducts of pyrolysis include carbon dioxide and nitrogen oxides.[4]
Experimental Protocol: Preparing this compound Waste for Incineration
-
Segregation: Ensure this compound waste is collected separately from incompatible materials, particularly strong oxidizing agents, acids, and bases.
-
Containerization: Use a designated, properly labeled, and sealed waste container made of a compatible material such as high-density polyethylene (HDPE).
-
Solvent Addition (if required by disposal facility): If required by your licensed waste disposal facility, this compound can be dissolved in a combustible solvent. Consult with the facility for a list of approved solvents.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., Irritant, Corrosive).
-
Manifesting: A hazardous waste manifest must be completed to track the waste from the point of generation to its final disposal.
Responding to the Unexpected: Spill Management and Neutralization
In the event of a small laboratory spill, immediate and appropriate action is crucial to mitigate hazards. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
It is critical to understand that neutralization is intended for small, manageable spills and the resulting neutralized solution may still be subject to hazardous waste regulations.
The Chemistry of Neutralization
This compound is an acidic compound. Neutralization involves reacting the acid with a weak base to form a salt and water, bringing the pH to a neutral range (typically 6-8).[5] Common weak bases used for acid neutralization include sodium bicarbonate (NaHCO₃) and sodium carbonate (Na₂CO₃).
Experimental Protocol: Neutralization of a Small this compound Spill
-
Safety First: Don appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Containment: Cordon off the spill area to prevent spreading. Use an inert absorbent material like vermiculite or sand to create a dike around the spill.[6]
-
Neutralization:
-
Carefully and slowly apply a weak base, such as sodium bicarbonate or a commercial acid neutralizer, starting from the outer edges of the spill and working inwards.[7]
-
Avoid adding the neutralizing agent too quickly, as this can cause fizzing and splashing.
-
Mix gently with a plastic scoop or spatula.
-
-
pH Verification: Use pH paper to test the slurry. Continue adding the neutralizing agent in small increments until the pH is between 6 and 8.[5]
-
Collection: Once neutralized, carefully scoop the mixture into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: The container with the neutralized spill residue must be managed as hazardous waste and disposed of through your institution's EHS program.
Caption: Step-by-step workflow for neutralizing a small this compound spill.
Environmental Considerations: Aquatic Toxicity
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By understanding the chemical's hazards, adhering to regulatory guidelines, and implementing the robust disposal and spill management protocols outlined in this guide, researchers can ensure that their valuable scientific work is conducted with the highest standards of safety and environmental responsibility.
References
- 1. fishersci.com [fishersci.com]
- 2. pure.hud.ac.uk [pure.hud.ac.uk]
- 3. fda.gov [fda.gov]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. qmul.ac.uk [qmul.ac.uk]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Researcher's Guide to Personal Protective Equipment for Picolinic Acid
An Essential Framework for Safe Laboratory Operations and Disposal
For the diligent researcher, scientist, and drug development professional, ensuring a safe laboratory environment is paramount. Picolinic acid, a versatile intermediate in pharmaceutical and agrochemical synthesis, requires careful handling due to its potential hazards.[1] This guide provides a comprehensive, step-by-step directive on the selection and use of personal protective equipment (PPE) when working with this compound, alongside crucial operational and disposal plans.
Understanding the Hazard Profile of this compound
This compound, also known as 2-pyridinecarboxylic acid, is a white to off-white crystalline powder.[2] While a valuable compound, it is classified as a hazardous substance that can cause serious eye damage and is harmful if swallowed.[1][3] It is also irritating to the skin and respiratory system.[4] Understanding these risks is the foundational step in building a robust safety protocol.
Key Hazards at a Glance:
| Hazard Type | Description | References |
| Eye Contact | Causes serious eye damage and irritation.[1][3][5][6] | [1][3][5][6] |
| Ingestion | Harmful if swallowed.[1][3][4] | [1][3][4] |
| Skin Contact | Causes skin irritation.[4] | [4] |
| Inhalation | May cause respiratory irritation.[4] | [4] |
| Combustibility | Combustible solid that burns with difficulty. Dust may form explosive mixtures with air.[4] | [4] |
Core Directive: Selecting the Right Personal Protective Equipment
A dynamic risk assessment is crucial for determining the appropriate level of PPE. The nature of the experiment, the quantity of this compound used, and the potential for dust or aerosol generation will dictate the necessary protective measures.
Eye and Face Protection: A Non-Negotiable Barrier
Due to the risk of severe eye damage, appropriate eye protection is mandatory.
-
Minimum Requirement: Tightly fitting safety goggles conforming to government standards such as NIOSH (US) or EN 166 (EU) are essential for all procedures.[6]
-
Enhanced Protection: For tasks with a higher risk of splashing, such as preparing solutions or performing vigorous reactions, a face shield should be worn in addition to safety goggles.
Hand Protection: Material-Specific Glove Selection
Choosing the correct gloves is vital to prevent skin contact.
-
Recommended Materials: Several polymers are suitable for handling dry, undissolved this compound, including nitrile rubber, neoprene, butyl rubber, and polyvinyl chloride (PVC).[4]
-
Glove Protocol:
-
Inspect Before Use: Always check gloves for any signs of degradation or punctures.[6]
-
Proper Removal: Use the proper glove removal technique, avoiding contact with the outer surface of the glove, to prevent skin contamination.[6]
-
Immediate Replacement: Dispose of contaminated gloves immediately in accordance with applicable laws and good laboratory practices.[6]
-
Hand Hygiene: Wash and dry hands thoroughly after handling this compound and after removing gloves.[6]
-
Body Protection: Shielding from Spills and Contamination
-
Standard Laboratory Coat: A standard lab coat is generally sufficient for most applications.
-
Impervious Clothing: For larger scale work or where there is a significant risk of spillage, impervious clothing, such as a PVC apron, should be worn.[4][6]
Respiratory Protection: Mitigating Inhalation Risks
Respiratory protection is necessary when engineering controls, such as fume hoods, cannot adequately control exposure to dust.
-
When to Use: A respirator is required when handling large quantities of this compound powder or when there is a potential for dust generation.
-
Recommended Respirators: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-risk activities, ABEK-P2 (EU EN 143) respirator cartridges should be used. All respirators and their components must be tested and approved under appropriate government standards.[6]
Operational Plan: A Step-by-Step Procedural Guide
A systematic approach to handling this compound minimizes risk and ensures a safe experimental workflow.
Experimental Workflow for Handling this compound
Caption: A procedural workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and contaminated materials is a critical final step.
-
Solid Waste: All solid waste, including contaminated gloves, weighing papers, and bench protectors, should be placed in a suitable, labeled container for waste disposal.[4]
-
Liquid Waste: Unused or surplus this compound solutions should be offered to a licensed disposal company. Do not mix with other waste. It is also possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Containers: Empty containers may retain product residue and should be handled as if they were full.[7] Puncture containers to prevent reuse before disposing of them in an authorized landfill.[4]
-
Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.[4]
By adhering to these detailed protocols, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. This compound | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. hmdb.ca [hmdb.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
